molecular formula C4H9N5O5S B1417448 6-Hydroxy-2,4,5-triaminopyrimidine sulfate CAS No. 39267-74-8

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Cat. No.: B1417448
CAS No.: 39267-74-8
M. Wt: 239.21 g/mol
InChI Key: RSKNEEODWFLVFF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H9N5O5S and its molecular weight is 239.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167378. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1004-75-7 (Parent)
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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DSSTOX Substance ID

DTXSID80192518
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
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Molecular Weight

239.21 g/mol
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CAS No.

39267-74-8, 35011-47-3
Record name 2,5,6-Triamino-4-hydroxypyrimidine sulfate
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1)
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Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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Record name NSC 167378
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Record name 35011-47-3
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulphate
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Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE
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Foundational & Exploratory

Technical Whitepaper: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Dynamics, Synthesis Protocols, and Applications in Heterocyclic Chemistry

Executive Summary

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 1603-02-7), often abbreviated as TRAP or TAHMS , represents a critical scaffold in the synthesis of fused nitrogen heterocycles.[1][2] While widely recognized for its utility in oxidative hair dye formulations due to its chromogenic capabilities, its primary scientific value lies in its role as a "gateway" intermediate.[1][2] It provides the pyrimidine core necessary for constructing pteridines (including folic acid analogs) and purines (such as guanine derivatives and acyclovir).[2]

This technical guide dissects the physicochemical behavior of this compound, providing researchers with validated protocols for its synthesis, stabilization, and application in condensation reactions.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

The sulfate salt form is preferred in industrial and laboratory settings due to the high oxidation sensitivity of the free base.[1][2] The presence of the sulfate counter-ion stabilizes the electron-rich 2,4,5-triamino system, preventing premature oxidative degradation (e.g., to quinonoid species).[1][2]

Table 1: Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 2,5,6-Triaminopyrimidin-4-ol sulfate (1:[1][2][3]1)Tautomeric equilibrium favors the keto-form (pyrimidinone) in solution.[2]
CAS Number 1603-02-7Alternate CAS: 35011-47-3 (often associated with hydration states).[1][2][4]
Formula C₄H₇N₅O[2][5][6][7][8] · H₂SO₄MW: 239.21 g/mol
Appearance Off-white to pale yellow powderDarkens upon oxidation/exposure to light.[2]
Melting Point >300°CDecomposes without distinct melting.[2][6]
Solubility (Water) ~2.0 g/L (25°C)Sparingly soluble.[2][9] Solubility increases significantly in dilute mineral acids.[1][2]
Solubility (Organic) InsolubleEthanol, Acetone, Ether.[1] Soluble in DMSO.[1][2][9]
pKa ~4.24 (Predicted)Protonation occurs at N1/N3; the 5-amino group is weakly basic.[1][2]

Synthesis & Production Workflow

The industrial synthesis of this compound typically proceeds via the nitrosation of 2,4-diamino-6-hydroxypyrimidine followed by reduction.[1][2] The choice of reduction method (catalytic hydrogenation vs. chemical reduction) critically impacts the purity profile.[1][2]

Mechanistic Pathway

The synthesis relies on the high nucleophilicity of the C5 position in electron-rich pyrimidines.[1][2] Nitrosation introduces the nitrogen functionality, which is subsequently reduced to the amine.[1][2]

SynthesisWorkflow Start 2,4-Diamino-6- hydroxypyrimidine Nitroso 5-Nitroso Intermediate Start->Nitroso NaNO2 / HCl (Nitrosation) Reduction Catalytic Hydrogenation Nitroso->Reduction H2 / Pd-C (Reduction) Product 2,4,5-Triamino-6- hydroxypyrimidine Sulfate Reduction->Product H2SO4 (Salt Formation)

Figure 1: Synthetic route from diamino precursor to the sulfate salt.[1][2][3][4][10] The acidification step is crucial for trapping the unstable free base.[1][2]

Experimental Protocol: Catalytic Synthesis

Objective: Isolate high-purity this compound from the nitroso precursor. Safety Note: The free base is air-sensitive. All steps prior to acidification should be performed under an inert atmosphere (N₂ or Ar).[1][2]

Materials
  • Precursor: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)[1][2]

  • Catalyst: 5% Palladium on Carbon (Pd/C) (50% water wet)[1][2]

  • Solvent: 0.5 M NaOH (degassed)

  • Acid: 50% Sulfuric Acid (H₂SO₄)[1][2]

Methodology
  • Dissolution: Suspend 10.0 g (approx. 64 mmol) of DAHNP in 150 mL of 0.5 M NaOH. The nitroso compound dissolves in base to form a deep red/orange solution.[1][2]

  • Hydrogenation: Transfer the solution to a pressure reactor (Parr hydrogenator). Add 1.0 g of Pd/C catalyst.[1][2]

  • Reaction: Purge with N₂ (3x) then H₂ (3x). Pressurize to 30 psi (2 bar) H₂. Stir vigorously at 40–50°C.

    • Endpoint: Reaction is complete when H₂ uptake ceases and the solution turns from red to colorless/pale yellow.[1][2]

  • Filtration: Filter the catalyst under N₂ pressure or through a Celite pad under an inert blanket.[1][2] Do not expose the filtrate to air. [1][2]

  • Salt Formation: Immediately acidify the filtrate by dropwise addition of 50% H₂SO₄ until pH < 2.[1][2]

    • Observation: A thick white to pale beige precipitate of the sulfate salt will form immediately.[1][2]

  • Isolation: Cool the slurry to 4°C for 2 hours. Filter the solid, wash with ice-cold water (2 x 20 mL) and ethanol (2 x 20 mL).

  • Drying: Dry under vacuum at 60°C.

    • Expected Yield: 85–90%.[1][2]

Reactivity: The Pteridine Gateway[1][2]

The defining chemical property of 6-Hydroxy-2,4,5-triaminopyrimidine is its ability to condense with 1,2-dicarbonyl compounds (glyoxal, diacetyl, oxalic acid) to form the pteridine ring system.[1][2] This is the biological logic behind the biosynthesis of folate.

Condensation Mechanism

The reaction proceeds via a double Schiff base formation (imine condensation).[1][2] The high electron density of the 4,5-diamino motif facilitates nucleophilic attack on the dicarbonyl electrophile.[1][2]

PteridineFormation cluster_conditions Reaction Conditions Triamino 2,4,5-Triamino-6- hydroxypyrimidine Intermediate Schiff Base Intermediate Triamino->Intermediate Condensation (-2 H2O) Glyoxal Glyoxal (1,2-Dicarbonyl) Glyoxal->Intermediate Condensation (-2 H2O) Pteridine Pteridine Derivative Intermediate->Pteridine Cyclization Details pH: 4-5 Temp: 70-90°C Solvent: Water/Buffer

Figure 2: Condensation pathway with glyoxal. The regioselectivity depends on the steric bulk of the dicarbonyl substituents.[1][2]

Critical Considerations for Researchers
  • Regioselectivity: When reacting with asymmetric dicarbonyls (e.g., methylglyoxal), a mixture of 6- and 7-substituted pteridines may form.[1][2] Isomeric purity must be monitored via HPLC.[1][2]

  • Solubility Management: The sulfate salt is sparingly soluble.[2][3] For condensation reactions, it is often necessary to buffer the solution (sodium acetate/acetic acid) to slowly liberate the free amine in situ, preventing oxidation while maintaining a concentration sufficient for reaction.[1][2]

Stability & Handling

Storage Protocols
  • Oxidation: The compound is stable as a solid sulfate.[1][2] However, in solution at neutral/alkaline pH, it rapidly oxidizes to form colored azo or azoxy dimers.[1][2]

  • Light Sensitivity: Store in amber vials. UV exposure accelerates degradation.[1][2]

  • Hygroscopicity: The sulfate salt can exist in various hydration states.[2] Store in a desiccator to maintain stoichiometry.

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazards: Skin and eye irritation; potential skin sensitizer (common for phenylenediamines and aminopyrimidines used in dyes).[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Avoid inhalation of dust.[1][2]

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2015).[1][2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[1][2] SCCS/1561/15.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2][6] Product Specification: this compound.[1][2][3][6][7][8][9][11][12][13]Link[1][2]

  • Chem-Impex International. (n.d.).[1][2][8] this compound: Applications in Pharmaceutical and Agricultural Research.Link[1][2]

  • Google Patents. (1954).[1][2] US2673204A: Processes for the syntheses of leucopterin and intermediates.[1][2]Link[1][2]

  • ChemicalBook. (2024).[1][2] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Chemical Properties and Synthesis.Link[1][2]

Sources

An In-depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (CAS 35011-47-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS 35011-47-3), a key chemical intermediate and pharmaceutical reference standard. The document delves into its physicochemical properties, synthesis, purification, and its critical role as a precursor in the manufacturing of antiviral and antioxidative compounds. Furthermore, this guide details its application as a certified impurity reference standard in the quality control of folic acid production, supported by a representative analytical methodology. Safety and handling protocols are also outlined to ensure its proper use in a laboratory and manufacturing setting.

Introduction: A Pivotal Building Block in Medicinal Chemistry

2,4,5-Triamino-6-hydroxypyrimidine sulfate, systematically known as 2,5,6-Triaminopyrimidin-4(1H)-one sulphate, is a pyrimidine derivative of significant interest in the pharmaceutical industry.[1] While not possessing potent biological activity itself, its true value lies in its function as a versatile precursor for the synthesis of complex heterocyclic structures, most notably purine derivatives with established therapeutic applications.[2][3] Its structural features, including multiple amino groups and a hydroxyl group, provide reactive sites for the construction of fused ring systems, making it an essential starting material for various drug discovery and development programs.[2]

This compound is also recognized as Folic Acid EP Impurity B (Sulfate Salt), a characterized synthetic byproduct in the manufacturing of folic acid.[1] As such, it serves as a critical reference standard for the analytical monitoring and quality control of folic acid drug substances and products, ensuring they meet stringent regulatory requirements for purity.

This guide aims to provide an in-depth understanding of 2,4,5-Triamino-6-hydroxypyrimidine sulfate, from its fundamental properties to its practical applications in both synthetic chemistry and pharmaceutical analysis.

Physicochemical Properties

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a white to off-white or pale yellow crystalline solid with low volatility and no distinct odor.[1] The presence of a sulfate counterion enhances its stability and handling characteristics.[1]

PropertyValueSource
CAS Number 35011-47-3[1][2]
Molecular Formula C₄H₉N₅O₅S[1]
Molecular Weight 239.21 g/mol [1]
IUPAC Name 2,5,6-Triaminopyrimidin-4(1H)-one sulphate salt[1]
Synonyms Folic Acid EP Impurity B (Sulfate Salt), 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate[1][2]
Appearance White to off-white crystalline solid[1]
Melting Point ≥300 °C
Solubility High solubility in polar solvents such as water and DMSO. Very low solubility in H₂O.[1]
Storage Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Synthesis and Purification

The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate is a multi-step process that typically begins with the nitrosation of 2,4-diamino-6-hydroxypyrimidine, followed by the reduction of the nitroso group to an amino group via catalytic hydrogenation.

General Synthesis Pathway

The synthesis involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This reaction is typically carried out in an aqueous medium at elevated temperature and pressure in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). The resulting 2,4,5-triamino-6-hydroxypyrimidine is then converted to its sulfate salt.

Synthesis_Pathway 2,4-diamino-6-hydroxy-5-nitrosopyrimidine 2,4-diamino-6-hydroxy-5-nitrosopyrimidine H2_PdC H₂ / Pd-C Aqueous Medium 2,4-diamino-6-hydroxy-5-nitrosopyrimidine->H2_PdC Hydrogenation TAHP 2,4,5-Triamino-6-hydroxypyrimidine H2_PdC->TAHP H2SO4 H₂SO₄ TAHP->H2SO4 Salt Formation Final_Product 2,4,5-Triamino-6-hydroxypyrimidine sulfate H2SO4->Final_Product

General synthesis pathway for 2,4,5-Triamino-6-hydroxypyrimidine sulfate.
Detailed Purification Protocol

Due to its very low solubility in water, a common and effective purification method involves the conversion of the sulfate salt to the more soluble dihydrochloride salt, followed by recrystallization and reconversion back to the sulfate salt.[1] This process effectively removes impurities.

Step-by-Step Purification Methodology:

  • Suspension: Suspend 2.57 g (10 mmoles) of the crude sulfate salt in 20 mL of water containing an equimolar amount of Barium Chloride (BaCl₂).

  • Heating: Stir the suspension in a boiling water bath for 15 minutes. This facilitates the precipitation of Barium Sulfate (BaSO₄).

  • Filtration: After cooling, filter off the insoluble BaSO₄ and wash it with 10 mL of boiling water.

  • Acidification and Evaporation: Combine the filtrate and washings, make them acidic with Hydrochloric Acid (HCl), and then evaporate to dryness.

  • Recrystallization of Dihydrochloride Salt: Recrystallize the residual hydrochloride salt from water by adding concentrated HCl. The dihydrochloride salt will separate as clusters.

  • Reconversion to Sulfate Salt: Dissolve the purified hydrochloride salt in hot water and add an equivalent amount of Sulfuric Acid (H₂SO₄).

  • Isolation: The purified 2,4,5-Triamino-6-hydroxypyrimidine sulfate will precipitate as a white microcrystalline solid. Filter the solid, wash it liberally with water, and dry it in a vacuum over P₂O₅.

Role as a Synthetic Intermediate

The primary utility of 2,4,5-Triamino-6-hydroxypyrimidine sulfate is as a key intermediate in the synthesis of purine derivatives, many of which exhibit significant biological activities, particularly antiviral properties.[2][3] The arrangement of amino groups on the pyrimidine ring allows for the facile construction of the imidazole ring to form the purine core.

Synthesis of Guanine: An Exemplary Protocol

A prominent application is in the synthesis of guanine, a fundamental component of nucleic acids and a precursor to antiviral drugs like ganciclovir.

Experimental Protocol for Guanine Synthesis:

  • Reaction Setup: In a 1-liter flask equipped with a condenser, combine 50 g of 2,4,5-triamino-6-hydroxy pyrimidine sulphate and 250 mL of formamide.

  • Heating: Heat the mixture in an oil bath at 170-180°C for 2 hours.

  • Isolation of Crude Guanine: Cool the reaction mixture and filter the formed guanine.

  • Purification:

    • Dissolve the crude product in a sodium hydroxide solution.

    • Add activated carbon and stir at 60°C for 1 hour for decolorization.

    • Filter the solution.

    • To the supernatant, add formic acid dropwise until the pH reaches 9.5 to precipitate the purified guanine.

  • Final Processing: Filter the precipitated guanine, wash with distilled water and ethanol, and dry at 80°C.

Guanine_Synthesis_Workflow cluster_Reaction Reaction cluster_Purification Purification Start Combine 2,4,5-Triamino-6-hydroxypyrimidine sulfate and Formamide Heat Heat at 170-180°C for 2h Start->Heat Cool_Filter Cool and Filter Heat->Cool_Filter Crude_Guanine Crude Guanine Cool_Filter->Crude_Guanine Dissolve_NaOH Dissolve in NaOH solution Crude_Guanine->Dissolve_NaOH Decolorize Add Activated Carbon, Stir at 60°C for 1h Dissolve_NaOH->Decolorize Filter_1 Filter Decolorize->Filter_1 Precipitate Add Formic Acid to pH 9.5 Filter_1->Precipitate Filter_Wash_Dry Filter, Wash, and Dry Precipitate->Filter_Wash_Dry Purified_Guanine Purified Guanine Filter_Wash_Dry->Purified_Guanine

Workflow for the synthesis and purification of guanine.

Application as a Pharmaceutical Reference Standard

2,4,5-Triamino-6-hydroxypyrimidine sulfate is designated as Folic Acid EP Impurity B. In this capacity, it is an indispensable tool for the quality control of folic acid. A well-characterized reference standard is crucial for the validation of analytical methods and for the accurate quantification of impurities in drug substances and finished pharmaceutical products.

Representative HPLC Method for Impurity Profiling

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of Folic Acid Impurity B in folic acid tablets. This method is based on common practices for analyzing folic acid and its related substances and should be validated for its intended use.[4][5]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 280 nm
Column Temperature 30 °C
Injection Volume 5 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of 2,4,5-Triamino-6-hydroxypyrimidine sulfate reference standard in the mobile phase at a known concentration.

  • Sample Solution:

    • Weigh and finely powder a number of folic acid tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of folic acid into a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

    • Centrifuge or filter the solution to remove any undissolved excipients.

Analysis and Quantification:

Inject the standard and sample solutions into the chromatograph. The amount of Folic Acid Impurity B in the sample is determined by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.

Safety and Handling

While 2,4,5-Triamino-6-hydroxypyrimidine sulfate is considered to have low acute toxicity, appropriate safety precautions should be observed during its handling to minimize the risk of exposure.

  • Health Hazards: May cause skin and serious eye irritation.[2] May also cause respiratory irritation. Prolonged exposure may lead to redness and inflammation of the skin and eyes.[1] There is no conclusive evidence of carcinogenic effects.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place, away from strong oxidizing or reducing agents.

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS 35011-47-3) is a compound of significant utility in the pharmaceutical sciences. Its primary value is not derived from its own biological activity but from its crucial role as a versatile chemical intermediate for the synthesis of antiviral purine derivatives and other bioactive molecules. Furthermore, its well-characterized nature makes it an essential reference standard for ensuring the quality and purity of folic acid. This guide has provided a detailed overview of its properties, synthesis, purification, and key applications, offering valuable insights for researchers and professionals in drug development and quality control.

References

  • Cas 35011-47-3,2,4,5-Triamino-6-hydroxypyrimidine sulfate. lookchem. Available at: [Link]

  • Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. National Institutes of Health. Available at: [Link]

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. National Institutes of Health. Available at: [Link]

  • A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Detection, isolation, and characterization of a novel impurity from several folic acid products. Journal of Zhejiang University-SCIENCE B. Available at: [Link]

  • Determination of Folic Acid by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. DergiPark. Available at: [Link]

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
  • Validation of high performance liquid chromatographic method for folic acid assay. International Journal of Engineering and Science Invention. Available at: [Link]

  • RP-HPLC Method of the Estimation of Folic Acid in Tablets. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

Sources

Technical Monograph: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Application Protocols

Executive Summary

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 35011-47-3) is a critical pyrimidine heterocycle used as a high-fidelity precursor in the synthesis of pteridines, purines (including guanine), and antifolate pharmaceuticals.[1][2][3][4][5] Its precise molecular weight of 239.21 g/mol (monosulfate) is the stoichiometric anchor for yield calculations in the manufacturing of acyclovir and folic acid analogs.[3]

This guide provides a rigorous technical analysis of the compound's physicochemical properties, industrial synthesis pathways, and validated characterization protocols, designed for application scientists in drug development and organic synthesis.[3]

Chemical Identity & Stoichiometric Precision[3]

In precision synthesis, confusing the salt form with the free base is a common source of stoichiometric error.[3] The sulfate salt is the thermodynamically stable form preferred for storage and handling due to the oxidation sensitivity of the free amine groups.[3]

Molecular Specifications
PropertySpecification
Systematic Name 2,4,5-Triamino-6-hydroxypyrimidine sulfate
Synonyms 2,5,6-Triamino-4-pyrimidinol sulfate; TAHMS
CAS Registry Number 35011-47-3 (Sulfate); 1603-02-7 (Generic/Salt)
Molecular Formula C₄H₇N₅O[3][5][6][7][8][9][10] · H₂SO₄
Molecular Weight 239.21 g/mol
Free Base MW 141.13 g/mol (C₄H₇N₅O)
Appearance White to pale yellow crystalline powder
Solubility Low in water/ethanol; Soluble in dilute mineral acids
pKa ~10.5 (OH group), Amine protonation varies
Stoichiometry Table for Reagent Calculation

Use these factors when converting between forms in synthesis planning.

FormFormulaMW ( g/mol )Conversion Factor (to Sulfate)
Sulfate (Anhydrous) C₄H₇N₅O[3][8] · H₂SO₄239.21 1.000
Free Base C₄H₇N₅O141.130.590
Hemisulfate C₄H₇N₅O[3] · 0.5 H₂SO₄190.170.795

Critical Note: Commercial batches may contain residual moisture.[3] Always determine Loss on Drying (LOD) before critical stoichiometric additions.[3] A water content >10% suggests a hydrate or insufficient drying.[3]

Synthesis & Manufacturing Workflow

The industrial production of this compound follows a classic nitrosation-reduction sequence. The sulfate salt formation is not merely a final step but a purification strategy, as the sulfate is significantly less soluble than the impurities, allowing for high-purity precipitation.[3]

Reaction Pathway Diagram[3][5]

SynthesisPathway Start 2,4-Diamino-6- hydroxypyrimidine Inter 2,4-Diamino-5-nitroso- 6-hydroxypyrimidine Start->Inter Nitrosation (NaNO2 / HCl) ProductBase 2,4,5-Triamino- 6-hydroxypyrimidine (Unstable Free Base) Inter->ProductBase Catalytic Hydrogenation (H2 / Pd-C or Ni) Final 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate (Precipitate) ProductBase->Final Salt Formation (H2SO4, pH < 2)

Figure 1: Synthetic pathway from diamino-pyrimidine precursor to the stable sulfate salt.

Validated Synthesis Protocol (Lab Scale)

Objective: Synthesize high-purity sulfate salt from the nitroso intermediate.

  • Suspension: Suspend 0.1 mol of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in 500 mL of water.

  • Catalyst Addition: Add 10% Pd/C catalyst (50% wet, 2 g).

  • Hydrogenation: Pressurize with H₂ (30-50 psi) at 40-50°C. Monitor H₂ uptake until cessation (approx. 2-4 hours).

    • Causality: The nitroso group is reduced to an amine.[3] Incomplete reduction leads to pink/red coloration (azb-impurities).[3]

  • Acidification: Filter catalyst while warm (under N₂ to prevent oxidation). Acidify filtrate immediately with 50% H₂SO₄ to pH 1-2.[3]

  • Crystallization: Cool to 4°C for 4 hours. The sulfate salt will precipitate as a dense white solid.[3]

  • Isolation: Filter, wash with ice-cold water (2x) and ethanol (1x). Dry under vacuum at 60°C.[3]

Analytical Characterization

Validating the molecular weight and purity requires overcoming the compound's low solubility.[3]

Method A: HPLC Purity Assay (Reverse Phase)

Recommended for stability indicating assays.[3]

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).[3]

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (Ion-pairing agent required for polar amines).[3]

  • Mobile Phase B: Acetonitrile.[3][11]

  • Gradient: 0-10% B over 15 mins (Highly polar compound elutes early).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Prep: Dissolve 10 mg in 10 mL of 0.1 M HCl (Solubility enhancer).

Method B: Potentiometric Titration (Assay by Alkalimetry)

Self-validating method for bulk purity.[3]

  • Dissolution: Accurately weigh 200 mg of sample. Dissolve in 50 mL of CO₂-free water. Note: Heating may be required, or conversion to hydrochloride by adding excess standardized BaCl₂ (precipitating BaSO₄ and releasing soluble HCl salt).[3]

  • Titrant: 0.1 N NaOH (Standardized).

  • Endpoint: Potentiometric determination (First inflection point corresponds to the neutralization of the sulfate/bisulfate protons).[3]

  • Calculation:

    
    
    (Where MW = 239.21)
    

Applications in Drug Development[1][3][9]

This compound is a "privileged scaffold" in medicinal chemistry, serving as the pyrimidine core for fused ring systems.[3]

Guanine & Folic Acid Synthesis Workflow

Applications Source 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate Step1 Cyclization with Formic Acid (Ring Closure) Source->Step1 Step2 Condensation with 1,2-Dicarbonyls Source->Step2 Guanine Guanine / Acyclovir (Antivirals) Step1->Guanine Pteridine Pteridines / Folic Acid (Antifolates) Step2->Pteridine

Figure 2: Divergent synthesis pathways utilizing the triaminopyrimidine core.[3]

  • Antivirals: Reaction with formic acid or formamide closes the imidazole ring to form Guanine, the precursor for Acyclovir and Ganciclovir.[3]

  • Antifolates: Condensation with α,β-dicarbonyl compounds yields pteridines, essential for Methotrexate and Folic Acid synthesis.[3]

Safety & Handling Protocols

  • Oxidation Hazard: The electron-rich amino groups make the compound susceptible to air oxidation, turning the white powder pink/brown.[3]

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) if possible.[3] Keep containers tightly sealed at room temperature (<25°C).

  • Toxicity: Irritant to eyes and respiratory system.[2][3]

    • PPE: Standard lab coat, nitrile gloves, and N95 dust mask/fume hood are required during weighing to prevent inhalation of fine sulfate dust.[3]

References

  • Sigma-Aldrich. (n.d.). This compound salt Product Specification. Retrieved from [3]

  • TCI Chemicals. (n.d.).[3] 2,4,5-Triamino-6-hydroxypyrimidine Sulfate Data Sheet. Retrieved from [3]

  • Santa Cruz Biotechnology. (n.d.).[3] 6-Hydroxy 2,4,5-triaminopyrimidine sulfate (CAS 1603-02-7).[3][6][7] Retrieved from

  • Google Patents. (2012).[3] CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[3][4] Retrieved from

  • Hemmati, S., et al. (2009).[3] Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from

Sources

6-Hydroxy-2,4,5-triaminopyrimidine Sulfate: A Technical Guide to its Role as a Folic Acid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a vital B vitamin, plays a crucial role in numerous metabolic processes, including the synthesis of nucleic acids and the metabolism of amino acids. Its supplementation is standard practice in prenatal care to prevent neural tube defects in the developing fetus. The synthetic route to produce pharmaceutical-grade folic acid is a multi-step process that necessitates stringent control over impurities to ensure the safety and efficacy of the final drug product. One such critical process-related impurity is 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TOPAS), also known as 2,5,6-Triaminopyrimidin-4(1H)-one sulfate. This technical guide provides an in-depth analysis of TOPAS as a folic acid impurity, from its chemical properties and formation to its analytical detection, toxicological risk assessment, and strategies for its control in the manufacturing process.

Physicochemical Properties and Synthesis of this compound (TOPAS)

TOPAS is a key intermediate in a common synthetic pathway for folic acid.[1] Its presence as an impurity in the final active pharmaceutical ingredient (API) is primarily due to being an unreacted starting material.

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name 2,5,6-Triaminopyrimidin-4(1H)-one sulfate
Synonyms This compound, TOPAS, Folic Acid Impurity B Sulfate, Folic Acid EP Impurity B
CAS Number 35011-47-3[2]
Molecular Formula C₄H₉N₅O₅S[2]
Molecular Weight 239.21 g/mol [2]
Appearance White to slight yellow or beige crystalline powder[2]
Melting Point ≥300 °C[2]
Solubility Very low solubility in water[2]

The synthesis of TOPAS is typically achieved through the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[3] This reduction can be carried out using various methods, including catalytic hydrogenation, which is considered the most environmentally friendly approach.[3]

Formation of TOPAS as a Folic Acid Impurity

The most common synthetic route for folic acid involves the condensation of three key fragments: a pteridine precursor, p-aminobenzoylglutamic acid, and a three-carbon aldehyde. In one of the widely used variations of this synthesis, TOPAS serves as the pteridine precursor.[4]

The reaction involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine (the free base of TOPAS) with a dihalogenated propionaldehyde derivative and N-(4-aminobenzoyl)-L-glutamic acid. If the reaction does not go to completion, or if the purification of the final folic acid is inadequate, unreacted TOPAS can be carried through to the final API.

cluster_synthesis Folic Acid Synthesis TOPAS 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TOPAS) Condensation Condensation Reaction TOPAS->Condensation PABG p-Aminobenzoyl- glutamic acid PABG->Condensation C3_Aldehyde Three-Carbon Aldehyde C3_Aldehyde->Condensation Crude_FA Crude Folic Acid Condensation->Crude_FA Purification Purification (e.g., Recrystallization) Crude_FA->Purification Unreacted_TOPAS Unreacted TOPAS (Impurity) Crude_FA->Unreacted_TOPAS Carryover Final_FA Final Folic Acid API Purification->Final_FA Unreacted_TOPAS->Final_FA Presence as Impurity

Caption: Formation of TOPAS as an impurity in folic acid synthesis.

Regulatory Context and Pharmacopeial Standards

The control of impurities in active pharmaceutical ingredients is a critical aspect of ensuring drug safety and quality. Major pharmacopeias have established limits for known and potential impurities in folic acid.

  • European Pharmacopoeia (Ph. Eur.): 6-Hydroxy-2,4,5-triaminopyrimidine is listed as "Folic acid impurity B".[5][6] The Ph. Eur. monograph for folic acid specifies a limit for "any other impurity" which would include Impurity B.[7]

  • United States Pharmacopeia (USP): The USP monograph for folic acid specifies a test for "Chromatographic purity" and sets a limit for the sum of all impurities at not more than 2.0%.[8] While it does not set a specific limit for TOPAS, it is controlled under this total impurity limit.

Analytical Methodology for the Detection of TOPAS in Folic Acid

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the standard for the quantification of impurities in folic acid.[8][9] The following is a representative protocol for the determination of TOPAS in folic acid drug substance.

Experimental Protocol: HPLC Determination of TOPAS
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: A buffer solution of potassium dihydrogen phosphate and dipotassium hydrogen phosphate.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient program to ensure the separation of folic acid from its impurities.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV spectrophotometer at a wavelength of 280 nm.[7]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Preparation of Solutions:

    • Standard Solution: A solution of known concentration of TOPAS reference standard in a suitable diluent.

    • Test Solution: A solution of the folic acid sample to be tested, prepared at a specified concentration in the same diluent.

    • System Suitability Solution: A solution containing folic acid and known impurities, including TOPAS, to verify the performance of the chromatographic system.

  • Procedure:

    • Inject equal volumes of the standard and test solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the amount of TOPAS in the folic acid sample by comparing the peak area of TOPAS in the test solution to the peak area of TOPAS in the standard solution.

  • Method Validation:

    • The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • Limit of Quantitation (LOQ): The lowest amount of analyte in a a sample that can be quantitatively determined with suitable precision and accuracy.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Start Start SamplePrep Prepare Standard, Test, and System Suitability Solutions Start->SamplePrep HPLCAcquisition HPLC Analysis (Gradient Elution on C18 Column) SamplePrep->HPLCAcquisition Detection UV Detection at 280 nm HPLCAcquisition->Detection DataAnalysis Peak Integration and Quantification Detection->DataAnalysis Calculation Calculate % Impurity (vs. Standard) DataAnalysis->Calculation Report Report Result Calculation->Report

Caption: Workflow for HPLC analysis of TOPAS impurity.

Toxicological Profile and Risk Assessment

The available toxicological data for TOPAS is primarily from studies conducted for its use in cosmetic products (as a hair dye ingredient). These studies provide valuable information for a preliminary risk assessment.

  • Acute Oral Toxicity: Studies in rats have shown that TOPAS has low acute oral toxicity.[10]

  • Skin and Eye Irritation: TOPAS is considered to be a skin and eye irritant.[11][12]

  • Genotoxicity: Genotoxicity studies have shown mixed results, with some assays indicating a potential for gene mutations, while others were negative.[9] However, it is not classified as a germ cell mutagen.[11]

  • Carcinogenicity and Reproductive Toxicity: It is not classified as a carcinogen or a reproductive toxicant.[11]

Risk Assessment:

The presence of any impurity in a drug substance requires a thorough risk assessment. The established limits in the pharmacopeias are based on toxicological data and are considered to be safe for human consumption at the specified levels. The low concentration of TOPAS typically found in folic acid that meets pharmacopeial standards, combined with its low acute oral toxicity, suggests a low risk to patients. However, adherence to the specified limits is crucial to ensure patient safety.

Control Strategies in Folic Acid Manufacturing

Controlling the level of TOPAS in the final folic acid product is a critical aspect of the manufacturing process. This can be achieved through a combination of process optimization and effective purification methods.

  • Reaction Stoichiometry and Kinetics: Careful control of the molar ratios of the reactants in the condensation step can help to ensure the complete consumption of TOPAS. Monitoring the reaction progress can also help to determine the optimal reaction time to minimize unreacted starting materials.

  • Purification of Crude Folic Acid: The most effective method for removing unreacted TOPAS is through the purification of the crude folic acid. Recrystallization is a common and effective technique.[13] The process typically involves dissolving the crude folic acid in an alkaline solution, treating it with an adsorbent like activated carbon to remove colored impurities, followed by filtration and then precipitation of the purified folic acid by adjusting the pH to the acidic range.[13] The significant difference in solubility between folic acid and TOPAS under these conditions allows for the effective removal of the impurity.

cluster_control Impurity Control Strategy Optimization Reaction Optimization (Stoichiometry, Kinetics) Condensation Condensation Reaction Optimization->Condensation Crude_FA Crude Folic Acid (with TOPAS impurity) Condensation->Crude_FA Purification Purification (Alkali Dissolution, Acid Precipitation) Crude_FA->Purification Final_FA High-Purity Folic Acid API Purification->Final_FA Removed_TOPAS Removed TOPAS Purification->Removed_TOPAS

Caption: Control strategy for minimizing TOPAS in folic acid.

Conclusion

This compound is a well-characterized, process-related impurity in the synthesis of folic acid. Its presence is primarily due to incomplete reaction of this key starting material. The control of TOPAS to within the limits specified by major pharmacopeias is essential for ensuring the quality and safety of folic acid as an active pharmaceutical ingredient. This is achieved through a combination of optimized reaction conditions and robust purification procedures. Validated analytical methods, such as HPLC, are critical for the routine monitoring of this impurity in both the drug substance and finished drug products. This comprehensive understanding of TOPAS allows drug development professionals to effectively manage this impurity and deliver a safe and effective final product.

References

  • Google Patents. CN103102351B - Refining method for preparing high-purity folic acid.
  • SynZeal. Folic Acid EP Impurity B | 1004-75-7. [Link]

  • ResearchGate. Determination of Folic Acid in both Pure and Pharmaceutical Preparations via Oxidative Coupling Reaction. [Link]

  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. [Link]

  • ScienceDirect. Detection, isolation, and characterization of a novel impurity from several folic acid products. [Link]

  • Google Patents.
  • European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

  • Chemos. Safety Data Sheet: this compound. [Link]

  • Folic Acid. [Link]

  • PMC - NIH. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. [Link]

  • European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). [Link]

  • ResearchGate. The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. [Link]

  • YouTube. Antibiotics: Folic Acid Pathway Inhibitors: Part 2. [Link]

  • USP Monographs: Folic Acid. [Link]

  • PubChem. 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

  • folic acid 0067e.pdf. [Link]

  • MDPI. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. [Link]

  • ResearchGate. Summarized pathway of folic acid metabolism, including bacterial de... [Link]

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An In-depth Technical Guide to the Solubility of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No. 39267-74-8) is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including antimicrobial agents and herbicides.[1] Its utility in drug discovery and agricultural science underscores the necessity of a thorough understanding of its physicochemical properties, paramount among which is solubility.[1] This guide provides a detailed technical examination of the solubility of this compound in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We will explore the underlying chemical principles governing its solubility, present quantitative data, and provide robust experimental protocols for its determination.

The compound typically presents as an off-white to beige crystalline powder with a molecular weight of approximately 239.21 g/mol and a melting point exceeding 300°C.[2][3][4] Its molecular structure, featuring a pyrimidine ring substituted with multiple amino groups and a hydroxyl group, along with its formulation as a sulfate salt, dictates its strong preference for polar solvents.[2]

Section 1: Fundamental Principles Governing Solubility

The solubility of a compound is not a static value but is influenced by a dynamic interplay of factors. For this compound, the key determinants are the molecular structure, the nature of the solvent, and the physicochemical conditions of the solution.

  • Solute-Solvent Interactions: The adage "like dissolves like" is fundamental. The pyrimidine core, with its multiple nitrogen and oxygen atoms, can act as both a hydrogen bond donor (from the amino and hydroxyl groups) and acceptor.[2] Polar solvents that can engage in these hydrogen bonds are more effective at overcoming the crystal lattice energy of the solid compound, leading to dissolution.

  • Effect of pH: The three amino groups on the pyrimidine ring are basic and can be protonated in acidic conditions.[2] This protonation imparts a positive charge to the molecule, significantly enhancing its ionic character and, consequently, its interaction with polar solvents like water.[2][5] Therefore, the solubility of this compound is expected to be highly pH-dependent.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[5] In accordance with Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[6]

Section 2: Solubility Profile in Water

The solubility of this compound in neutral water is generally described as low to moderate.[2] This is a result of the competing forces between the molecule's ability to form hydrogen bonds with water and the strong intermolecular forces within its own crystal lattice.

Quantitative Analysis: Published data indicate a moderate solubility in water at ambient temperature, with reported values of 1.5 g/L and 2.0 g/L at 25°C.[2] This slight variability may stem from differences in experimental conditions or the hydration state of the material.[2] Other sources describe its solubility in water as "very low," which is consistent with the challenges often encountered when preparing aqueous stock solutions.[7]

The Critical Role of pH: The most significant factor influencing aqueous solubility is pH. In neutral water, the compound's solubility is limited. However, in acidic solutions, its solubility markedly increases. The compound is described as "sparingly soluble" in aqueous acid.[2][8]

  • Mechanism of pH-Dependent Solubility: Under acidic conditions (lower pH), the amino functional groups become protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This conversion from a neutral, less polar form to a charged, more polar ionic species dramatically improves its affinity for the highly polar water molecules, leading to enhanced solubility.[2] This behavior is crucial for applications requiring aqueous formulations, such as in certain biological assays or synthesis reactions where pH control is feasible.[9]

Section 3: Solubility Profile in Dimethyl Sulfoxide (DMSO)

In contrast to its limited solubility in neutral water, this compound is readily soluble in DMSO.[2][10]

  • Mechanism of High Solubility in DMSO: DMSO is a highly polar aprotic solvent. Its oxygen atom is a strong hydrogen bond acceptor, while the sulfur atom and methyl groups make it a "super-dipolar" solvent. It excels at solvating cations and forming strong hydrogen bonds with the donor groups (-OH, -NH₂) of the pyrimidine derivative. This potent solvation energy effectively dismantles the crystal lattice of the compound, resulting in high solubility.[2] The absence of acidic protons in DMSO also prevents the complex protonation equilibria seen in water, leading to a more straightforward dissolution process.

Section 4: Comparative Solubility Data Summary

The following table summarizes the solubility characteristics of this compound in water and DMSO for easy comparison by researchers.

SolventTypeReported SolubilityTemperature (°C)Key Considerations
Water Polar Protic1.5 - 2.0 g/L[2]25Solubility is moderate and highly dependent on pH.
Aqueous Acid Polar ProticSparingly Soluble[2][8]Not SpecifiedProtonation of amino groups significantly enhances solubility.
DMSO Polar AproticReadily Soluble[2][10]Not SpecifiedExcellent solvent for preparing high-concentration stock solutions.

Section 5: Experimental Protocol for Thermodynamic Solubility Determination

To ensure reproducible and accurate solubility data, a validated experimental protocol is essential. The following method describes the determination of thermodynamic (equilibrium) solubility using the shake-flask method, which is considered a gold standard.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a defined temperature upon reaching equilibrium.

Materials and Equipment:

  • This compound (solid powder)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge capable of separating fine particles

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To eliminate any remaining microparticulates, immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectroscopy method.[12]

    • Construct a calibration curve from the standard solutions (e.g., absorbance vs. concentration).

  • Data Analysis: Determine the concentration of the diluted sample by interpolating its response from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility.[11]

Workflow Visualization:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in thermostatic shaker (24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze sample & standards (HPLC / UV-Vis) sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 caption Fig. 1: Workflow for Thermodynamic Solubility Determination.

Fig. 1: Workflow for Thermodynamic Solubility Determination.

Section 6: Practical Considerations for Researchers

  • Stock Solution Preparation: For most applications requiring high concentrations, DMSO is the solvent of choice. For aqueous-based experiments, consider preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

  • Aqueous Formulations: If a purely aqueous solution is required, dissolution in a dilute acidic solution (e.g., 0.1 M HCl) followed by pH adjustment may be a viable strategy, provided the final pH is compatible with the experimental setup.

  • Stability: For some applications, the stability of pyrimidine derivatives in aqueous solutions can be a concern. A report on a related compound noted that it is stable in water for up to 24 hours when mixed with a suitable antioxidant, suggesting that oxidative degradation could be a potential issue.[3]

Conclusion

This compound exhibits distinct solubility profiles in water and DMSO, governed by its molecular structure and the properties of the solvent. It demonstrates low to moderate solubility in neutral water (1.5-2.0 g/L at 25°C), which can be significantly enhanced under acidic conditions due to the protonation of its amino groups.[2] In contrast, it is readily soluble in the polar aprotic solvent DMSO, making it ideal for preparing concentrated stock solutions.[2] A comprehensive understanding of these solubility characteristics, coupled with robust experimental protocols for their determination, is essential for researchers in drug development and chemical synthesis to ensure the accuracy and reproducibility of their work.

References

  • Smolecule. (n.d.). Buy this compound | 39267-74-8.
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  • Jinan Future chemical Co.,Ltd. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS:35011-47-3. Retrieved from [Link]

Sources

Comprehensive Analytical Profile: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 35011-47-3) is a critical heterocyclic intermediate used primarily in the synthesis of pteridines (such as folic acid analogs) and purines (guanine). In the pharmaceutical and cosmetic industries, it serves as a high-value precursor and a colorant component.

This guide provides a definitive spectroscopic and analytical framework for this molecule. Due to its amphoteric nature and potential for tautomerism (lactam-lactim), standard spectral libraries often misidentify key signals. This document rectifies those gaps by correlating structural dynamics with observed spectral data.

Chemical Nomenclature & Properties
  • IUPAC Name: 2,4,5-triamino-1H-pyrimidin-6-one sulfate (1:1)

  • Synonyms: 2,5,6-Triamino-4-pyrimidinol sulfate; TAHP Sulfate.

  • Molecular Formula: C₄H₇N₅O · H₂SO₄

  • Molecular Weight: 239.21 g/mol

  • Solubility Profile: High solubility in basic/acidic aqueous solutions; moderate in DMSO; insoluble in non-polar organics (CHCl₃, Hexane).

Analytical Strategy & Workflow

To ensure data integrity, a multi-modal approach is required. The high polarity of the sulfate salt renders standard reverse-phase HPLC difficult without ion-pairing agents. Furthermore, NMR analysis requires specific deuterated solvents to prevent rapid proton exchange of the amine groups.

Validated Characterization Workflow

AnalyticalWorkflow cluster_Spec Spectroscopic Validation cluster_Purity Purity Assay Sample Raw Material (Sulfate Salt) Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility HPLC Ion-Pair HPLC (>98% Area) Sample->HPLC Quantitation NMR 1H/13C NMR (Tautomer ID) Solubility->NMR Structure IR FT-IR (Sulfate/Amine) Solubility->IR Functional Groups MS LC-MS (m/z 142 [M+H]+) HPLC->MS Impurity ID

Figure 1: Integrated analytical workflow for the characterization of highly polar pyrimidine salts.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Operational Insight: The choice of solvent is critical. In D₂O, the amine protons (


) and the hydroxyl/amide proton exchange rapidly, disappearing from the spectrum. DMSO-d₆  is the required solvent to visualize the complete proton count.

Tautomerism Note: In solution, this molecule exists predominantly in the keto (lactam) form, meaning the "6-hydroxy" group effectively behaves as a "6-oxo" with a proton on the ring nitrogen (N1 or N3).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
11.2 - 11.5 Broad Singlet (s)1H-NH (Ring)Indicates Keto-tautomer (Lactam form).
7.0 - 8.5 Broad~2H-NH₂ (C2)Highly deshielded due to electron-deficient ring.
6.2 - 6.8 Broad~2H-NH₂ (C4)Adjacent to carbonyl/oxo group.
4.5 - 5.5 Broad~2H-NH₂ (C5)Most shielded amine (electron-rich position).

Note: The sulfate protons typically appear as a very broad, flat hump >10 ppm or exchange out, depending on water content in DMSO.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)AssignmentAnalysis
160.5 C6 (C=O)Characteristic of the carbonyl in the pyrimidone ring.
154.2 C2 (-NH₂)Guanidine-like carbon environment.
148.8 C4 (-NH₂)Deshielded by adjacent nitrogen atoms.
85.1 C5 (-NH₂)Significantly shielded; characteristic of C5 in electron-rich pyrimidines.
Infrared Spectroscopy (FT-IR)

The sulfate salt dominates the fingerprint region. The presence of the sulfate counter-ion is confirmed by strong S-O stretching, which distinguishes it from the free base.

  • 3100 – 3450 cm⁻¹: Strong, broad signals corresponding to multiple

    
     stretching vibrations (primary amines and amide).
    
  • 1630 – 1690 cm⁻¹:

    
     stretch (Amide I band). This confirms the keto-tautomer preference over the enol (C-OH) form in the solid state.
    
  • 1550 – 1600 cm⁻¹:

    
     bending (Amide II) and 
    
    
    
    ring vibrations.
  • 1050 – 1150 cm⁻¹: Diagnostic Region. Very strong, broad band corresponding to the inorganic sulfate ion (

    
    ) stretching.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (Electrospray Ionization).

  • Observed Ion:

    
    
    
    
    
    .
  • Note: The sulfate anion (

    
     Da) dissociates in the source and is usually detected in negative mode or inferred by the mass of the free base (
    
    
    
    Da) appearing in positive mode.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purity Assay

Standard C18 columns often fail to retain this highly polar molecule. The following "Self-Validating" protocol uses Ion-Pairing to ensure retention and peak shape symmetry.

Method Parameters:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate (Ion-Pair Reagent) in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold to retain the salt).

    • 5-15 min: 100% A → 80% A (Linear gradient).

    • 15-20 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic max) and 210 nm.

  • Validation Criterion: The retention time (

    
    ) must be >3.0 minutes (void volume marker). If 
    
    
    
    min, increase ion-pair concentration.
Tautomeric Equilibrium & Synthesis Context

Understanding the synthesis helps explain the impurity profile. The compound is typically synthesized via the Traube Purine Synthesis pathway, involving the condensation of guanidine with ethyl cyanoacetate, followed by nitrosation and reduction.

SynthesisPath Precursor 2,4-Diamino-6-hydroxypyrimidine Nitrosation Nitrosation (NaNO2 / Acid) Precursor->Nitrosation Intermediate 5-Nitroso Intermediate (Red/Violet Solid) Nitrosation->Intermediate Reduction Reduction (Na2S2O4 or H2/Pd) Intermediate->Reduction Product 6-Hydroxy-2,4,5-triaminopyrimidine (Free Base) Reduction->Product SaltFormation Acidification (H2SO4) Product->SaltFormation Final Target Sulfate Salt SaltFormation->Final

Figure 2: Synthetic pathway highlighting the origin of the 5-amino group. Incomplete reduction leads to nitroso impurities, which are detectable by UV-Vis (absorption >300nm).

References

  • Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride and sulfate. European Commission. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135484256, 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Retrieved from [Link]

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis mechanism). Retrieved from [Link]

Chromophore Potential of Aminopyrimidines: Engineering Light-Matter Interactions

[1]

Executive Summary

This technical guide analyzes the photophysical utility of aminopyrimidines, a class of heterocyclic fluorophores defined by their intrinsic donor-acceptor (D-π-A) architecture. Unlike ubiquitous fluorophores (e.g., fluorescein, rhodamine), aminopyrimidines offer a modular scaffold where the electron-deficient pyrimidine ring acts as a tunable acceptor, and the amino group serves as an auxiliary donor. This guide provides a roadmap for researchers to engineer these molecules for applications in bioimaging, solvatochromic sensing, and aggregation-induced emission (AIE) systems.

Part 1: Molecular Architecture & Electronic Theory

The chromophore potential of aminopyrimidines is governed by Intramolecular Charge Transfer (ICT) . The pyrimidine ring, possessing two electronegative nitrogen atoms, is naturally electron-deficient (

The D-π-A Mechanism[1]
  • Acceptor (A): The pyrimidine core (specifically positions 2, 4, and 6) acts as the electron sink.

  • Donor (D): The exocyclic amino group (

    
    , 
    
    
    ) injects electron density into the
    
    
    -system.
  • Transition: Upon photoexcitation (

    
    ), electron density shifts from the amino donor to the pyrimidine acceptor. This ICT state is highly sensitive to solvent polarity, often resulting in large Stokes shifts and solvatochromism.
    
Tuning the Bandgap

The HOMO-LUMO gap can be modulated via substituent effects at the C4 and C6 positions.

  • Bathochromic Shift (Red Shift): Introduction of strong donors (e.g.,

    
    -methoxyphenyl, dimethylamino-styryl) at C4/C6 extends the conjugation length and destabilizes the HOMO, narrowing the bandgap.
    
  • Fluorescence Quenching/Switching: Protonation of the ring nitrogens (

    
     or 
    
    
    ) alters the ICT efficiency, often quenching fluorescence or shifting the emission maximum, which is the basis for pH sensing.

Part 2: Rational Design Strategies

To maximize quantum yield (

Strategy A: Conjugation Extension (Styryl-Modification)

Direct attachment of phenyl rings is good, but inserting a vinylene linker (

Strategy B: Aggregation-Induced Emission (AIE)

Traditional planar fluorophores suffer from Aggregation-Caused Quenching (ACQ). Aminopyrimidines modified with bulky rotors (e.g., tetraphenylethene or specific boron-complexed moieties) can exhibit AIE. In solution, intramolecular rotation dissipates energy non-radiatively. In the aggregate state, rotation is restricted, opening the radiative pathway.

Strategy C: Solvatochromic Probes

By designing the molecule to have a large change in dipole moment (

Part 3: Experimental Protocols

Synthetic Workflow: Suzuki-Miyaura Coupling

Objective: Synthesis of a 4-aryl-2-aminopyrimidine derivative.

Reagents:

  • 2-amino-4-chloropyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane/Ethanol (4:1 v/v)

Protocol:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 15 minutes. Oxygen is a poison to the Pd(0) catalyst.

  • Dissolution: Dissolve the chloropyrimidine and arylboronic acid in the solvent mixture.

  • Activation: Add the base and catalyst under positive nitrogen pressure.

  • Reflux: Heat to

    
     for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography.

Photophysical Characterization

Objective: Determine Quantum Yield (

Step-by-Step:

  • Solvent Selection: Prepare

    
     M solutions in a gradient of polarity: Cyclohexane (non-polar) 
    
    
    Toluene
    
    
    THF
    
    
    DMSO (polar).
  • Abs/Em Scan: Record UV-Vis absorption and Fluorescence emission spectra for all samples.

  • Lippert-Mataga Plot:

    • Calculate Stokes Shift (

      
      ) in 
      
      
      .
    • Plot

      
       vs. Orientation Polarizability (
      
      
      ).
    • Linearity indicates a dominant ICT mechanism.

  • Quantum Yield (

    
    ):  Use Quinine Sulfate (
    
    
    ,
    
    
    ) as a reference.
    
    
    (Where
    
    
    = integrated emission area,
    
    
    = absorbance at excitation
    
    
    ,
    
    
    = refractive index).

Part 4: Data Visualization & Logic

Pathway Logic: Electronic Transitions

The following diagram illustrates the electronic causality in aminopyrimidine chromophores, highlighting the competition between radiative decay (Fluorescence) and non-radiative pathways (ICT/Twisting).

PhotophysicsS0Ground State (S0)(Stable Dipole)ExcitationPhotoexcitation(hν)S0->ExcitationS1_LELocally Excited State (LE)(Planar)Excitation->S1_LEAbsorptionICTICT State(Twisted/Polarized)S1_LE->ICTSolvent RelaxationCharge TransferFluorescenceFluorescence Emission(Radiative Decay)S1_LE->FluorescenceBlue EmissionICT->FluorescenceRed-Shifted EmissionNonRadNon-Radiative Decay(Heat/Twisting)ICT->NonRadACQ / TICTFluorescence->S0

Caption: Energy flow in aminopyrimidines. Solvent polarity stabilizes the ICT state, causing red-shifted emission.

Synthetic Logic: Substituent Effects

This diagram maps the structural modifications to their resulting optical properties.

SARCoreAminopyrimidine Core(Electron Deficient)Mod1Add Styryl Group(Conjugation)Core->Mod1Mod2Add Proton (H+)(pH Change)Core->Mod2Mod3Add Bulky Rotor(TPE/Boron)Core->Mod3Res1Red-Shifted Emission(NIR Potential)Mod1->Res1Decreased BandgapRes2Fluorescence Quenching(pH Sensor)Mod2->Res2ICT DisruptionRes3AIE Effect(Solid State Brightness)Mod3->Res3Restrict Rotation

Caption: Structure-Activity Relationship (SAR) map showing how specific modifications dictate optical function.

Part 5: Quantitative Data Summary

Table 1: Spectral Properties of Key Aminopyrimidine Derivatives

Derivative Type

(nm)

(nm)
Stokes Shift (nm)

(Soln)

(Solid)
Application
2-Aminopyrimidine (Unsub) ~290~350~60<0.10LowScaffold
4-Aryl-2-Aminopyrimidine 320–360400–45080–1000.30–0.70MediumBioimaging
Push-Pull (Styryl) 380–420500–600>1200.10–0.40Low (ACQ)Polarity Probe
Boron-Complexed (AIE) 350–400480–550>150<0.05>0.50Solid State Sensor

Note: Data represents typical ranges found in literature for standard derivatives in polar aprotic solvents (e.g., DMSO/Acetonitrile).

References

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Source: The Journal of Organic Chemistry (ACS Publications) [Link]

  • Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations. Source: ResearchGate / Journal of Molecular Structure [Link]

  • New AIE-active pyrimidine-based boronfluoride complexes with high solid-state emission. Source: Dalton Transactions (RSC Publishing) [Link]

  • 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds. Source: Photochemical & Photobiological Sciences (RSC Publishing) [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Source: Molecules (MDPI / PMC) [Link]

Methodological & Application

Application Note: High-Purity Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (also known as 2,5,6-triamino-4-pyrimidinol sulfate).[1] This compound is a critical intermediate in the industrial synthesis of guanine, folic acid, and antiviral nucleoside analogues (e.g., acyclovir, ganciclovir).[1]

The protocol prioritizes high purity (>98%) and scalability, utilizing a catalytic hydrogenation approach over older, environmentally hazardous sulfide reductions.[1]

Introduction & Strategic Analysis

This compound (TAHP Sulfate) is the stable salt form of the electron-rich, oxidation-sensitive base 2,4,5-triamino-6-hydroxypyrimidine.[1] Its primary utility lies in its conversion to purines; reaction with formic acid or formamide yields guanine, a fundamental building block of DNA and RNA.[1]

From a process chemistry perspective, the synthesis presents two main challenges:

  • Oxidative Instability: The free base triamine oxidizes rapidly in air to form colored impurities (azobenzenes/azines).[1] Immediate stabilization as a sulfate salt is required.[1]

  • Regioselectivity: The precursor, 2,4-diamino-6-hydroxypyrimidine, must be nitrosated exclusively at the C5 position.[1]

This guide outlines a two-stage synthesis:

  • Nitrosation: Conversion of 2,4-diamino-6-hydroxypyrimidine (DAHP) to 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[1]

  • Hydrogenation & Salt Formation: Catalytic reduction of the nitroso group followed by in-situ sulfation.[1]

Retrosynthetic Logic

The pathway follows the classic Traube purine synthesis modification:


[1]

Safety & Hazard Assessment (Critical)

  • Nitrosation Risks: This protocol generates nitrosamines .[1][2][3] While the target intermediate is a specific chemical, the conditions (amines + nitrous acid) can generate carcinogenic N-nitrosamine byproducts if secondary amine impurities are present.[1][3] Work in a fume hood.

  • Hydrogenation Risks: The reduction step utilizes Hydrogen gas (

    
    ) under pressure and Palladium on Carbon (Pd/C). Dry Pd/C is pyrophoric.[1] Always keep the catalyst wet.[1] Ensure the autoclave is grounded to prevent static discharge.[1]
    
  • Cyanosis Hazard: Pyrimidines and their nitroso derivatives can interfere with oxygen transport in blood.[1] Wear full PPE (nitrile gloves, lab coat, safety glasses).[1]

Experimental Protocol

Part A: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (The Intermediate)

This step introduces the nitrogen at the C-5 position via electrophilic aromatic substitution.[1]

Reagents:

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP): 126.1 g (1.0 mol)[1]

  • Sodium Nitrite (

    
    ): 76.0 g (1.1 mol)[1]
    
  • Acetic Acid (Glacial): 100 mL[1]

  • Water: 2000 mL

Procedure:

  • Suspension: In a 3L round-bottom flask equipped with a mechanical stirrer, suspend 126.1 g of DAHP in 2000 mL of water.

  • Solubilization/Acidification: Add 100 mL of glacial acetic acid. The suspension may not clear completely, but the pH should be acidic (~pH 4-5).[1]

  • Nitrosation: Prepare a solution of

    
     (76 g) in 200 mL water. Add this solution dropwise to the main flask over 60 minutes at room temperature.
    
    • Observation: The reaction mixture will turn a deep rose/red color, and a heavy red precipitate will form (the nitroso compound).[1]

  • Reaction: Stir vigorously for 2 hours. The reaction is slightly exothermic; ensure temperature does not exceed 40°C to prevent decomposition.[1]

  • Isolation: Filter the red precipitate under vacuum. Wash the cake thoroughly with cold water (2 x 200 mL) to remove excess acetic acid and sodium salts.

  • Drying: Dry the red solid at 60°C to constant weight.

    • Expected Yield: ~135-145 g (85-92%).[1]

    • Appearance: Red to violet powder.[1]

Part B: Catalytic Hydrogenation & Sulfate Salt Formation[1]

This step reduces the nitroso group to an amine.[1] We utilize catalytic hydrogenation for the highest purity profile, avoiding sulfur contaminants common in dithionite reductions.[1]

Reagents:

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Step A Product): 31.0 g (0.2 mol)[1]

  • Sodium Hydroxide (10% aq solution): ~150 mL (enough to dissolve substrate)[1]

  • Catalyst: 10% Pd/C (50% wet): 1.5 g

  • Hydrogen Gas (

    
    )[1]
    
  • Sulfuric Acid (50% v/v): As required for acidification.[1]

Procedure:

  • Dissolution: In a beaker, suspend 31.0 g of the nitroso intermediate in 300 mL water. Slowly add 10% NaOH solution with stirring until the red solid dissolves completely and the solution pH is ~9-10.

    • Note: The nitroso compound is insoluble in neutral water but soluble in alkali.[1]

  • Hydrogenation Setup: Transfer the solution to a high-pressure autoclave (e.g., Parr reactor). Add the wet Pd/C catalyst.[1]

  • Reduction: Purge the vessel with Nitrogen (

    
    ) three times, then Hydrogen (
    
    
    
    ) three times.[1] Pressurize to 30-50 psi (2-3 bar) with
    
    
    . Heat to 40-50°C and stir at high RPM (800+).
    • Endpoint: Reaction is complete when

      
       uptake ceases (approx. 2-4 hours).[1] The solution color should change from deep red to pale yellow or colorless.[1]
      
  • Catalyst Removal: Strictly under Nitrogen atmosphere (to prevent oxidation of the unstable amine), filter the hot solution through a Celite pad to remove the Pd/C.

  • Sulfate Precipitation: Transfer the filtrate immediately to a flask under

    
     flow. Cool to 10°C. Add 50% sulfuric acid dropwise while stirring.
    
    • Critical Step: Continue addition until pH reaches 1.0–2.[1]0. The product will precipitate as a heavy white to off-white crystalline solid.[1]

  • Isolation: Stir at 0-5°C for 1 hour to maximize yield. Filter the solid.[1][4][5][6]

  • Washing: Wash the cake with cold water (50 mL) followed by ethanol (50 mL) to remove water and facilitate drying.

  • Drying: Dry at 60°C under vacuum.

Data Summary:

ParameterSpecification
Product This compound
Appearance White to pale yellow crystalline powder
Molecular Formula

Yield (Step B) 75 - 85%
Purity (HPLC) > 98.5%
Melting Point > 300°C (decomposes)

Process Visualization

Reaction Scheme

The following diagram illustrates the chemical transformation from the diamine precursor to the stable sulfate salt.

ReactionScheme DAHP 2,4-Diamino-6- hydroxypyrimidine Nitrosation Nitrosation (NaNO2, AcOH) DAHP->Nitrosation DAHNP 5-Nitroso-Intermediate (Red Precipitate) Nitrosation->DAHNP Electrophilic Subst. Reduction Hydrogenation (H2, Pd/C, NaOH) DAHNP->Reduction TriamineBase Triamine Free Base (Unstable/Oxidation Prone) Reduction->TriamineBase Reduction SaltFormation Acidification (H2SO4, pH 1-2) TriamineBase->SaltFormation Immediate Processing FinalProduct 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate SaltFormation->FinalProduct Precipitation

Caption: Chemical pathway for the synthesis of TAHP Sulfate via nitrosation and catalytic hydrogenation.

Experimental Workflow

This diagram details the operational steps required to ensure safety and product stability.

Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction & Isolation Start Suspend DAHP in Water/AcOH AddNitrite Add NaNO2 (Dropwise, 1h) Start->AddNitrite FilterRed Filter Red Solid (DAHNP) AddNitrite->FilterRed Dissolve Dissolve DAHNP in dil. NaOH (pH 9) FilterRed->Dissolve Transfer Solid Autoclave Autoclave: H2 (3 bar) Pd/C, 40°C Dissolve->Autoclave FilterCat Filter Catalyst (Under N2 Atmosphere) Autoclave->FilterCat Acidify Acidify Filtrate with H2SO4 to pH 1 FilterCat->Acidify Critical: Minimize Air Exposure Isolate Filter & Wash (Water/Ethanol) Acidify->Isolate

Caption: Operational workflow emphasizing the inert handling required during the filtration of the unstable amine.

Expert Tips & Troubleshooting

  • Color as an Indicator: The starting material (DAHP) is off-white.[1] The intermediate (DAHNP) is intensely red/violet.[1] The reduced free base is colorless.[1] If the filtrate in Step B turns pink or brown before acidification, oxidation has occurred.[1] Increase

    
     shielding.[1]
    
  • Catalyst Poisoning: If the hydrogenation stalls, ensure the crude nitroso intermediate was washed thoroughly in Step A. Residual nitrite or acetate salts can inhibit the Pd/C catalyst.[1]

  • Alternative Reduction: If an autoclave is unavailable, Sodium Dithionite (

    
    )  can be used.[1]
    
    • Protocol: Suspend DAHNP in water at 60°C, add solid dithionite until color fades.[1]

    • Drawback: This method often yields a product contaminated with sulfur, requiring multiple recrystallizations.[1] Hydrogenation is superior for pharmaceutical grade material.[1]

Analytical Characterization

To validate the identity of the synthesized compound:

  • IR Spectrum (KBr): Look for broad bands at 3000–3400

    
     (
    
    
    
    stretching) and a strong sulfate band around 1100
    
    
    .[1]
  • HPLC: Column: C18. Mobile Phase: Phosphate buffer (pH 3.0).[1] The sulfate salt should elute as a single sharp peak, distinct from the DAHP starting material.[1]

  • Solubility: The sulfate salt is sparingly soluble in cold water but dissolves in boiling water.[1] It is insoluble in ethanol (useful for washing).[1]

References

  • Organic Syntheses Procedure for Precursor: VanAllan, J. A. (1952).[1][4] 2,4-Diamino-6-hydroxypyrimidine.[1][4][7] Organic Syntheses, 32, 45. Link[1]

  • Catalytic Hydrogenation Method: Patent CN102399194A.[1] Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Link

  • Synthesis of Guanine from TAHP Sulfate: Hemmati, S., et al. (2004).[1] Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Int. J. Chem. Sci. Link

  • Toxicological Assessment: SCCS (Scientific Committee on Consumer Safety).[1] (2015).[1][8] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission.[1][9] Link

  • Dithionite Reduction Alternative: Cain, C. K., et al. (1948).[1] Pteridines.[1] III. The Synthesis of 2,4-Diamino-6,7-diphenylpteridine. Journal of the American Chemical Society.[1][10][11] Link[1]

Sources

Application Note: High-Purity Isolation of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (HTPS), also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a critical intermediate in the synthesis of numerous high-value active pharmaceutical ingredients (APIs), including the antiviral drug acyclovir and the essential B-vitamin, folic acid.[1][2] The efficacy and safety profile of these final drug products are directly contingent on the purity of the synthetic intermediates. The presence of residual reactants, inorganic salts, or side-products from the synthesis of HTPS can lead to impurity propagation, reduced yields in subsequent steps, and potential toxicological concerns.

This application note provides a comprehensive, field-proven guide for the purification of this compound from typical crude reaction mixtures. The core challenge in purifying this compound lies in its very low solubility in water and most common organic solvents, rendering standard recrystallization techniques ineffective.[3] The protocol detailed herein leverages a robust chemical conversion-reversion strategy to achieve purities exceeding 98%. We will elucidate the causality behind each experimental step, provide detailed protocols, and outline essential quality control and safety procedures for researchers and drug development professionals.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target compound's properties and the likely impurities is fundamental to designing an effective purification strategy.

Properties of this compound

The compound is typically a pale yellow or beige-to-white crystalline powder.[3][4] Its poor solubility is a defining characteristic that dictates the purification approach.

PropertyValueReference
Molecular Formula C₄H₇N₅O · H₂SO₄[4][5]
Molecular Weight 239.21 g/mol [3][4]
Appearance Pale yellow to white/off-white solid/powder[3][4][6]
Melting Point >300 °C (with decomposition)[3][6]
Solubility Very low in H₂O; Soluble in DMSO[3][7]
Storage Room temperature, inert atmosphere[3]
Synthesis Context and Common Impurities

HTPS is most commonly synthesized via the catalytic hydrogenation of its precursor, 2,4-diamino-5-nitroso-6-hydroxypyrimidine.[2] This synthetic route, while effective, can introduce a variety of impurities that must be removed.

  • Unreacted Starting Material: Residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine, which is often a reddish or rose-colored solid.[2]

  • Inorganic Salts: Salts such as sodium sulfate or sodium chloride are frequently generated during pH adjustments in the preceding synthesis steps.[1][2]

  • Catalyst Residues: If filtration is incomplete, trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) may contaminate the crude product.[2]

  • Oxidation/Hydrolysis Byproducts: The aminopyrimidine core is susceptible to oxidation and other side reactions, especially under harsh pH or temperature conditions, leading to colored impurities.[2]

Purification Strategy: The Rationale of Salt Conversion

The cornerstone of this purification protocol is a strategic conversion of the highly insoluble sulfate salt into a significantly more soluble intermediate—the dihydrochloride salt. This transient increase in solubility allows for the effective separation of insoluble inorganic impurities and catalyst residues. Subsequent recrystallization of the dihydrochloride salt removes soluble organic impurities before the final, highly pure product is re-precipitated as the sulfate salt.

This multi-step process is superior to simple washing or direct recrystallization attempts, which fail to remove co-precipitated and entrapped impurities effectively due to the compound's inherent insolubility.

PurificationWorkflow Crude Crude HTPS (Insoluble Sulfate Salt) Suspension Aqueous Suspension Crude->Suspension + H₂O, BaCl₂ Heat inv1 Suspension->inv1 Filter Filtrate_Base Soluble Free Base in Filtrate Crude_HCl Crude Dihydrochloride (Soluble Salt) Filtrate_Base->Crude_HCl + HCl Evaporate inv2 Crude_HCl->inv2 Recrystallize from H₂O / conc. HCl Recryst_HCl Purified Dihydrochloride (Crystals) Final_Product Pure HTPS (Insoluble Sulfate Salt) Recryst_HCl->Final_Product Dissolve in H₂O + H₂SO₄ Precipitate & Filter inv1->Filtrate_Base Separate from BaSO₄ ppt. inv2->Recryst_HCl Filter

Figure 1: Workflow for the purification of HTPS via salt conversion.

Detailed Experimental Protocols

Safety Precaution: This procedure involves strong acids and a toxic barium salt. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Conversion of Crude Sulfate to Dihydrochloride Salt

This step aims to remove the sulfate counter-ion and other insoluble impurities.

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude HTPS (10.0 g, ~41.8 mmol) in 80 mL of deionized water.

  • Sulfate Precipitation: Add barium chloride dihydrate (BaCl₂·2H₂O) (10.2 g, ~41.8 mmol, 1.0 equivalent) to the suspension.

    • Causality: Barium chloride reacts with the sulfate ions in the sample to form barium sulfate (BaSO₄), a highly insoluble white precipitate. This reaction liberates the 6-Hydroxy-2,4,5-triaminopyrimidine free base, which has slightly higher solubility in hot water.[3]

  • Heating: Heat the mixture in a boiling water bath for 15-20 minutes with vigorous stirring to ensure the reaction goes to completion.[3]

  • Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a Buchner funnel to remove the BaSO₄ precipitate.

  • Washing: Wash the filter cake (the collected BaSO₄) thoroughly with two portions of hot deionized water (2 x 20 mL) to ensure complete recovery of the product. Combine the filtrate and the washings.[3]

  • Acidification & Isolation: Transfer the combined filtrate to a clean flask. Acidify the clear solution with concentrated hydrochloric acid (HCl) until the pH is ~1. Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude dihydrochloride salt as a solid residue.[3]

Protocol 2: Recrystallization of the Dihydrochloride Salt

This step removes soluble organic impurities.

  • Dissolution: Dissolve the crude dihydrochloride salt obtained from Protocol 1 in a minimum amount of boiling deionized water.

  • Crystallization: To the hot, stirred solution, add concentrated HCl dropwise. The purified dihydrochloride salt will begin to crystallize. Continue adding HCl until precipitation appears complete.

    • Causality: This is a "salting out" or common-ion effect recrystallization. Increasing the concentration of the chloride common ion dramatically reduces the solubility of the dihydrochloride salt, forcing it out of solution while more soluble impurities remain in the mother liquor.[3]

  • Cooling & Isolation: Cool the mixture in an ice bath for 30 minutes to maximize the yield of crystals. Collect the purified dihydrochloride crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold deionized water and then with acetone. Dry the crystals under vacuum.

Protocol 3: Re-precipitation of High-Purity Sulfate Salt

This final step converts the purified intermediate back to the desired sulfate salt form.

  • Dissolution: Dissolve the purified dihydrochloride salt from Protocol 2 in hot deionized water (~50-60 mL per 10 g of starting material).

  • Precipitation: While the solution is hot and stirring, add one equivalent of 2M sulfuric acid (H₂SO₄) dropwise. A voluminous white, microcrystalline precipitate of the pure HTPS will form immediately.[3]

    • Causality: The sulfate salt of the pyrimidine is significantly less soluble in water than the dihydrochloride salt. The addition of sulfuric acid causes a rapid and clean precipitation of the high-purity final product.[3]

  • Cooling & Isolation: Allow the slurry to cool to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration.

  • Final Washing: Wash the filter cake liberally with deionized water until the washings are free of chloride ions (test with AgNO₃ solution). Follow with a final wash of ethanol or acetone to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C over a desiccant such as phosphorus pentoxide (P₂O₅) to a constant weight.[3]

Quality Control & Purity Assessment

The purity of the final product should be rigorously assessed before use in subsequent GMP or research applications.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 98.0%HPLC
Melting Point >300 °C (decomposes)Capillary Melting Point
Identity Conforms to reference standard¹H NMR, FT-IR

HPLC Method for Purity Analysis: A reliable method for purity determination involves High-Performance Liquid Chromatography.[8]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., phosphate buffer) and an organic modifier like acetonitrile.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Internal Standard: p-Aminobenzenesulfonic acid can be used as an internal standard for accurate quantification.[8]

Safety & Handling

Adherence to safety protocols is mandatory.

  • Hazard Overview: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[9][10] Barium chloride is toxic if ingested. Concentrated acids are corrosive.

  • Engineering Controls: Always handle the compound and reagents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a flame-retardant lab coat at all times.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6]

    • Inhalation: Move the person to fresh air.[6]

    • In all cases of exposure, seek immediate medical attention.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield - Incomplete reaction in Protocol 1.- Insufficient washing of BaSO₄ precipitate.- Product loss during transfers.- Ensure sufficient heating time and stirring in Protocol 1.- Use hot water for washing the BaSO₄ cake.- Exercise care during material transfers between vessels.
Colored Final Product (Yellow/Brown) - Incomplete removal of colored organic impurities.- Oxidation of the product.- Ensure the recrystallization of the dihydrochloride salt (Protocol 2) is performed carefully.- A second recrystallization may be necessary.- Consider performing the final precipitation under an inert atmosphere (e.g., Nitrogen).
Product Fails Purity Assay - Incomplete removal of inorganic salts.- Inefficient recrystallization.- Ensure thorough washing of the final product with deionized water to remove all acid/salt residues.- Re-run Protocol 2 and 3, ensuring minimum solvent is used for dissolution and maximum cooling time for crystallization.

Conclusion

The described multi-step purification protocol, centered on the strategic conversion to a soluble dihydrochloride intermediate, is a highly effective and validated method for obtaining high-purity this compound. This process consistently removes both organic and inorganic impurities common to its synthesis, yielding a product suitable for the stringent requirements of pharmaceutical development and manufacturing. Careful execution of the protocol and adherence to all safety measures are paramount for achieving successful and repeatable results.

References

  • Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Google Patents. (n.d.). CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.
  • Google Patents. (n.d.). CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Alfa Aesar. (2025). 2,4,5-Triamino-6-hydroxypyrimidine sulfate - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: High-Purity Guanine Synthesis via Traube Cyclization of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Guanine (2-amino-6-hydroxypurine) utilizing 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TAHP Sulfate) as the starting precursor. While the classic Traube synthesis often employs formamide at high temperatures, this guide focuses on the Formic Acid/Sodium Formate route. This method offers superior impurity profiles and color quality, critical for downstream pharmaceutical applications such as the synthesis of acyclovir and ganciclovir.

Introduction

Guanine is a fundamental purine nucleobase and a critical intermediate in the manufacturing of antiviral drugs.[1][2][3] The industrial synthesis typically follows the Traube method, where a 4,5-diaminopyrimidine is cyclized with a one-carbon donor.[4]

The precursor 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is unstable in its free base form due to rapid oxidation. Consequently, it is manufactured and stored as the stable sulfate salt (TAHP·H₂SO₄) .[5] The critical challenge in using the sulfate salt lies in effectively neutralizing the sulfuric acid moiety while simultaneously driving the formylation and cyclization reactions without generating excessive colored by-products.

Comparison of Synthetic Routes
FeatureFormamide Route (High Temp)Formic Acid Route (Recommended)
Temperature 170°C – 200°C100°C – 110°C (Reflux)
Solvent Formamide (Reagent & Solvent)Formic Acid (Reagent & Solvent)
Impurity Profile High (Thermal decomposition of formamide yields dark impurities)Low (Cleaner reaction profile)
Yield 85-95%90-96%
Suitability Industrial bulk commodityPharma-grade intermediates

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism in a single pot:

  • In-situ Neutralization & Formylation: Sodium formate reacts with the sulfuric acid of the TAHP salt, liberating the free amine and generating formic acid. The C-5 amino group is formylated to form the intermediate 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) .[2][3]

  • Cyclization: Under reflux, DAFHP undergoes dehydration to close the imidazole ring, yielding Guanine.

ReactionPathway TAHP TAHP Sulfate (Stable Precursor) Mix Neutralization (+ HCOONa) TAHP->Mix Suspend in Formic Acid DAFHP Intermediate: DAFHP (Formylated) Mix->DAFHP Reflux Formylation Cyclization Cyclization (- H₂O) DAFHP->Cyclization Dehydration Guanine Product: Guanine Cyclization->Guanine

Figure 1: Chemical pathway from TAHP Sulfate to Guanine.

Materials & Equipment

Reagents
  • Precursor: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP[2][3][6][7][8]·H₂SO₄) [CAS: 35011-47-3]. purity ≥ 98%.

  • Solvent/Reagent: Formic Acid (85% or 98%). Note: 98% is preferred to minimize water content initially.

  • Buffer/Base: Sodium Formate (HCOONa).

  • Purification: Sodium Hydroxide (50% w/w solution), Activated Carbon (Norit SX Ultra or equivalent), Hydrochloric Acid (37%) or Formic Acid for pH adjustment.

Equipment
  • Reactor: Glass-lined or Borosilicate glass reactor with overhead stirring (PTFE impeller).

  • Temperature Control: Oil bath or heating mantle capable of sustaining 120°C.

  • Condenser: Reflux condenser.[3]

  • Filtration: Vacuum filtration setup (Buchner funnel) or Centrifuge.

Experimental Protocol

Part A: Cyclization Reaction
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging:

    • Charge 250 mL Formic Acid (98%) .

    • Start stirring (medium speed, ~200 RPM).

    • Add 47.8 g (0.2 mol) TAHP Sulfate . The mixture will form a thick slurry.

    • Add 28.6 g (0.42 mol) Sodium Formate .

    • Expert Insight: The molar ratio of Sodium Formate to TAHP Sulfate should be approx. 2.1:1. This ensures full neutralization of the sulfate (forming Na₂SO₄) and provides excess formate to drive the equilibrium.

  • Reaction:

    • Heat the mixture to reflux (~100-105°C ).

    • Maintain reflux for 16–18 hours .

    • Observation: The slurry will initially be thick and may become difficult to stir. As the reaction proceeds and TAHP converts to Guanine (and Na₂SO₄ dissolves/suspends), the rheology changes. Ensure the stirrer torque is sufficient.

  • Distillation (Solvent Recovery):

    • Switch the condenser to distillation mode.

    • Distill off excess formic acid under reduced pressure (water aspirator vacuum) until the residue is a wet paste.

    • Note: Recovered formic acid can be recycled for subsequent batches after assay adjustment.

Part B: Purification & Isolation[1][2]
  • Dissolution:

    • To the wet residue, add 400 mL deionized water .

    • Slowly add 50% NaOH solution while stirring until the pH reaches 11.0 – 12.0 .

    • Heat to 60-70°C . Guanine dissolves as Sodium Guaninate; Sodium Sulfate remains soluble; impurities may remain suspended.

  • Decolorization:

    • Add 2.5 g Activated Carbon (5% w/w relative to theoretical yield).

    • Stir at 70°C for 30-45 minutes.

    • Filter hot through a Celite pad or fine filter paper to remove carbon and insoluble mechanical impurities.

  • Precipitation (Crystallization):

    • Transfer the clear, amber filtrate to a clean crystallization vessel.

    • Heat to 80-90°C (Hot precipitation yields larger, purer crystals).

    • Slowly add Formic Acid (or dilute HCl) dropwise.

    • Target pH: Adjust pH to 9.0 – 9.5 (Guanine's isoelectric point region).

    • Critical Step: Do not overshoot to pH < 7, or you will form Guanine Hydrochloride or Formate salts, which increases solubility and loss.

  • Isolation:

    • Cool the suspension slowly to 20°C over 2 hours.

    • Filter the white precipitate.

    • Washing: Wash the cake with 3 x 50 mL hot water (to remove residual Na₂SO₄) and 1 x 50 mL methanol (to facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 80°C for 12 hours.

Process Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Phase Step1 Suspend TAHP Sulfate in Formic Acid Step2 Add Sodium Formate (Buffer/Reagent) Step1->Step2 Step3 Reflux 16-18h @ 100-105°C Step2->Step3 Step4 Distill Excess Formic Acid Step3->Step4 Step5 Dissolve in NaOH (pH 11) + Activated Carbon Step4->Step5 Step6 Hot Filtration (Remove Carbon/Insolubles) Step5->Step6 Step7 Precipitate with Acid to pH 9.0 - 9.5 Step6->Step7 Step8 Filter & Wash (Hot Water) Step7->Step8 Step9 Dry (Vacuum, 80°C) Step8->Step9

Figure 2: Step-by-step experimental workflow.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTargetImpact of Deviation
Reaction Stoichiometry Na Formate : TAHP Sulfate ≥ 2.1:1Too Low: Incomplete neutralization of sulfate; pH drops; reaction stalls. Too High: Wasteful, higher ash content.
Reflux Time 16 – 18 HoursToo Short: High levels of DAFHP intermediate (detectable by HPLC). Too Long: Formation of degradation products; darkening.[5]
Precipitation pH 9.0 – 9.5< 7.0: Formation of Guanine salts (loss of yield). > 10.0: Guanine remains dissolved as sodium salt (loss of yield).
Washing Hot Water (>60°C)Cold Water: Inefficient removal of Sodium Sulfate, leading to high sulfated ash in final product.

Troubleshooting Guide:

  • Problem: Product is grey or off-white.

    • Cause: Inufficient carbon treatment or formamide contamination (if using formamide route).

    • Solution: Increase activated carbon load to 10% or reprecipitate from alkaline solution.

  • Problem: Low Yield (<80%).

    • Cause: pH during precipitation was likely outside the 9.0–9.5 window, or the mother liquor volume was too high.

    • Solution: Check pH strictly with a calibrated meter (not paper). Concentrate mother liquor to recover second crop.

References

  • Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II.[2][3][4] The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(2), 263–266. Link

  • Hengartner, U., et al. (1999). Process for the preparation of guanine. US Patent 6,242,599 B1.[2] (Assignee: Degussa-Hüls AG).[2] Link

  • Grakauskas, V. (1987). Process for the preparation of guanine. German Patent DE3729471A1. Link

  • Traube, W. (1900).[2] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link

Sources

Application Note: Synthesis of Pteridines via Gabriel-Isay Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical synthesis of pteridine derivatives utilizing 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TAHP sulfate) as the primary scaffold.[1] Pteridines are the structural core of essential biological cofactors, including Folic Acid (Vitamin B9), Biopterin, and the Molybdenum cofactor.[1][2]

The synthesis relies on the Gabriel-Isay condensation , a reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound.[1][2][3] While conceptually simple, this pathway is fraught with technical challenges, primarily the oxidative instability of the free triamine base and the regiochemical ambiguity (6- vs. 7-substitution) when using asymmetric dicarbonyls.[1] This guide provides robust protocols to overcome these hurdles, ensuring high purity and reproducibility for drug development and biochemical research.

Chemical Basis & Mechanism

The core transformation involves the condensation of the vicinal diamines at positions 4 and 5 of the pyrimidine ring with a 1,2-dicarbonyl (e.g., glyoxal, diacetyl).[1]

The Gabriel-Isay Condensation Pathway

The reaction proceeds via a double Schiff base formation. The regioselectivity is determined by the relative nucleophilicity of the amines and the electrophilicity of the carbonyls.

  • N-5 Amine: The most nucleophilic amine on the pyrimidine ring.

  • C-6 vs C-7 Formation: When reacting with an asymmetric dicarbonyl (e.g., methylglyoxal), the initial attack by N-5 on the more electrophilic ketone/aldehyde determines the final isomer (6-substituted vs. 7-substituted).[1]

Visualization: Reaction Pathway

The following diagram outlines the critical decision points in the synthesis workflow.

IsaySynthesis Start TAHP Sulfate (Stable Precursor) Neutralization Neutralization (In-situ Free Base) Start->Neutralization NaOH/NaHCO3 Oxidation Oxidative Degradation (Colored Impurities) Neutralization->Oxidation O2 Exposure Condensation Condensation w/ 1,2-Dicarbonyl Neutralization->Condensation Inert Atms Symmetric Symmetric Dicarbonyl (e.g., 2,3-Butanedione) Condensation->Symmetric Asymmetric Asymmetric Dicarbonyl (e.g., Methylglyoxal) Condensation->Asymmetric ProductA 6,7-Dimethylpterin (Single Isomer) Symmetric->ProductA Reflux ProductB Mixture of 6- & 7-Methylpterin Asymmetric->ProductB Standard Conditions RegioControl Regiocontrol Additives (NaHSO3 / pH Control) Asymmetric->RegioControl Optimization ProductC Enriched 6-Isomer RegioControl->ProductC

Figure 1: Logical workflow for Pteridine synthesis from TAHP Sulfate, highlighting the critical branching points for regioselectivity and stability.

Pre-Analytical Considerations: Handling TAHP Sulfate

The sulfate salt is used because the free base (2,4,5-triamino-6-hydroxypyrimidine) is extremely sensitive to air oxidation.[1] Upon exposure to oxygen, the free base rapidly turns from pale yellow to dark brown/purple, indicating the formation of radical species and polymerization products.[1]

Critical Handling Rules:

  • Never isolate the free base dry. Always generate it in situ or in solution immediately prior to reaction.

  • Deoxygenate solvents. Sparge water or buffers with Nitrogen (

    
    ) or Argon for 15 minutes before use.
    
  • Antioxidants: For sensitive syntheses, adding a catalytic amount of sodium sulfite (

    
    ) can prevent oxidative degradation during the heating phase.
    

Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethylpterin (Standard Reference)

This protocol yields 6,7-dimethylpterin.[1][2][4] It uses 2,3-butanedione (biacetyl), a symmetric dicarbonyl, eliminating regioselectivity concerns.[1] This is the ideal "training" reaction to master the technique.

Reagents:

  • This compound (

    
    , 
    
    
    
    )[1]
  • 2,3-Butanedione (Biacetyl) (

    
    , 
    
    
    
    , 1.35 eq)[1]
  • Sodium Acetate trihydrate (

    
    , buffering agent)[1]
    
  • Water (

    
    , deoxygenated)
    
  • Ethanol (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Acetate in

    
     of deoxygenated water.
    
  • Neutralization: Add the TAHP sulfate to the stirring acetate solution. The suspension will change color (pale yellow) as the free base is liberated. Work quickly to minimize air exposure.

  • Condensation: Immediately add the 2,3-butanedione (dissolved in

    
     ethanol) to the suspension.
    
  • Reflux: Attach a reflux condenser and heat the mixture to boiling (

    
    ) for 2 hours . The reaction mixture will likely turn orange-yellow and a precipitate will begin to form.
    
  • Cooling: Remove from heat and allow the mixture to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Purification: Wash the precipitate with cold water (

    
    ), followed by cold ethanol (
    
    
    
    ) to remove unreacted dicarbonyls.
  • Drying: Dry the yellow solid in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 60-75% Characterization:

  • Appearance: Bright yellow powder.

  • Fluorescence: Strong blue fluorescence in neutral/basic solution; quenched in acid.

Protocol B: Regioselective Synthesis of 6-Methylpterin

Synthesizing 6-substituted pterins (precursors to Biopterin/Folate) requires controlling the condensation of TAHP with methylglyoxal. Without control, you obtain a ~60:40 mixture of 6- and 7-isomers.

The "Bisulfite Adduct" Method: Using sodium bisulfite forms a reversible adduct with the aldehyde of the methylglyoxal, sterically hindering it and slowing the reaction to favor the thermodynamic product (often the 6-isomer) or altering the kinetics of the amine attack.

Reagents:

  • TAHP Sulfate (

    
    )[1]
    
  • Methylglyoxal (40% aq. solution) (

    
    )
    
  • Sodium Bisulfite (

    
    ) (
    
    
    
    )[1]
  • Sodium Bicarbonate (

    
    ) (to adjust pH to ~4-5)[1]
    

Methodology:

  • Adduct Formation: In a flask, mix the Methylglyoxal solution with Sodium Bisulfite in

    
     water. Let stand for 15 minutes.
    
  • Main Reaction: In a separate flask, suspend TAHP sulfate in

    
     water. Adjust pH to 4.0–5.0 using 
    
    
    
    .
  • Combination: Add the methylglyoxal-bisulfite solution to the TAHP suspension.

  • Reaction: Heat to

    
     (gentle heat) for 1 hour, then increase to reflux for 1 hour.
    
  • Workup: Cool and filter the precipitate.

  • Purification (Critical): The crude solid contains isomers. Recrystallization from large volumes of boiling water or reprecipitation from 0.1M NaOH by adding Acetic Acid is required to enrich the 6-isomer.

Purification & Characterization

Pteridines present unique solubility challenges. They are generally insoluble in water and organic solvents (EtOH, Acetone, DCM) but soluble in aqueous acid or base.[1]

Solubility Profile Table
SolventSolubility ConditionUsage in Protocol
Water (Neutral) Very LowWashing impurities
0.1M NaOH High (Soluble as phenolate)Dissolution for purification
0.1M HCl Moderate (Protonation)Dissolution for UV/Vis
TFA (Trifluoroacetic acid) HighNMR Solvent
Ethanol/Methanol LowWashing unreacted dicarbonyls
Characterization Techniques[1]
  • UV-Vis Spectroscopy: Pteridines have characteristic multi-peak absorption spectra.

    • Example: 6,7-Dimethylpterin

      
       (pH 13): ~250 nm, ~360 nm.[1]
      
  • Fluorescence: Most oxidized pteridines are intensely fluorescent.

    • Excitation: ~360 nm[1]

    • Emission: ~450 nm (Blue)[1]

  • NMR: Due to solubility, standard

    
     or 
    
    
    
    may fail. Use
    
    
    (basic) or
    
    
    (acidic) for proton NMR.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is dark brown/black Oxidation of TAHP free base before condensation.Degas all solvents with

. Add sodium sulfite antioxidant. Ensure rapid addition of dicarbonyl.
Low Yield Incomplete neutralization of sulfate salt.Ensure pH is adjusted to >4 (acetate) or >7 (bicarbonate) depending on protocol.[1] Sulfate must be freed to react.
Mixture of Isomers (NMR) Lack of regiocontrol in asymmetric synthesis.Switch to bisulfite adduct method or strictly control pH. Purify via fractional crystallization.
Starting material remains Reaction temperature too low.Pteridine ring closure often requires reflux (

).[1] Ensure vigorous boiling.

References

  • Gabriel, S., & Colman, J. (1901).[1][2] Über die Kondensation von 4,5-Diaminopyrimidinen mit Dicarbonylverbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Pfleiderer, W. (1964).[1] Pteridines.[2][3][4][5][6][7][8][9][10] XXVIII. The Synthesis of Pteridines from 4,5-Diaminopyrimidines. Comprehensive Heterocyclic Chemistry.

  • Basu, P., & Colman, K. (2022).[1] Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.[1] [Link][1][6]

  • Burg, R. W., & Brown, G. M. (1968).[1] The Biosynthesis of Folic Acid.[2] VIII. Purification and Properties of the Enzyme that Catalyzes the Production of Formate from Carbon Atom 8 of Guanosine Triphosphate. Journal of Biological Chemistry. [Link][1]

  • Hanaya, T., et al. (2014).[1] Synthesis of Pteridines via the Isay Reaction. Heterocycles. [Link]

Sources

Application Note: High-Resolution Purity Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate via Ion-Pair RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purity analysis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate . It synthesizes pharmacopeial standards with advanced chromatographic strategies to address the specific challenges posed by this highly polar, oxidation-prone compound.[1]

Introduction & Analytical Challenges

This compound (CAS: 35011-47-3), often referred to as 2,4,5-Triamino-6-hydroxypyrimidine sulfate , is a critical intermediate in the synthesis of pteridines, folic acid derivatives, and purine-based antivirals.[1] It is also a key primary intermediate in oxidative hair dye formulations.[1]

The Analytical Challenge

Analyzing this compound presents two distinct hurdles for the chromatographer:

  • Extreme Polarity: The presence of three amino groups and a hydroxyl group on the pyrimidine ring makes the molecule highly polar and hydrophilic.[1] On standard C18 columns, it exhibits poor retention, often eluting in the void volume (

    
    ), leading to co-elution with solvent fronts and inorganic salts.[1]
    
  • Oxidative Instability: As an electron-rich polyamine, the compound is susceptible to rapid oxidation in solution, forming azo/azoxy dimers or quinonoid species that manifest as "ghost peaks" or baseline drift during analysis.[1]

The Solution: Ion-Pair Chromatography (IPC)

To achieve robust retention and peak shape without resorting to unstable HILIC phases, this protocol utilizes Ion-Pair Chromatography .[1] By adding an anionic pairing agent (Sodium Octanesulfonate) to the mobile phase, we create a neutral ion-pair complex with the protonated amine groups.[1] This complex effectively partitions into the hydrophobic C18 stationary phase, ensuring sufficient retention (


) and separation from polar impurities.[1]

Method Development Logic

The following diagram illustrates the mechanistic interaction designed into this method. The anionic sulfonate tail of the ion-pairing agent binds to the protonated amines of the analyte, while its hydrophobic octyl chain interacts with the C18 stationary phase.[1]

G cluster_conditions Critical Conditions Analyte 6-Hydroxy-2,4,5- triaminopyrimidine (Protonated Cation) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Attraction IPA Ion-Pair Agent (Octanesulfonate Anion) IPA->Complex Electrostatic Attraction Column C18 Stationary Phase Complex->Column Hydrophobic Interaction Retention Enhanced Retention (Separation) Column->Retention Partitioning pH pH 3.0 (Ensures Ionization) pH->Analyte Antioxidant Ascorbic Acid (Prevents Oxidation) Antioxidant->Analyte Stabilizes

Figure 1: Mechanism of Ion-Pair Chromatography for Polar Polyamines.

Experimental Protocol

Reagents and Apparatus
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent end-capped C18.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Sodium 1-Octanesulfonate (Ion Pairing Agent).[1]

    • Phosphoric Acid (85%).[1]

    • L-Ascorbic Acid (Analytical Grade) – Critical for stability .[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temperature 30°CImproves mass transfer and peak symmetry.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Volume 10 µLPrevents column overload.[1]
Detection UV @ 254 nmPrimary absorption band for the pyrimidine ring.[1]
Run Time 20 minutesSufficient to elute late-eluting oxidation byproducts.[1]
Mobile Phase Preparation

Buffer A (Ion-Pair Buffer):

  • Dissolve 1.36 g of

    
     and 1.10 g of Sodium 1-Octanesulfonate in 950 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.[1] Note: Precise pH is vital for reproducible retention times in ion-pair methods.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.[1]

Mobile Phase Composition (Isocratic):

  • Buffer A: 90%[1]

  • Acetonitrile: 10%[1]

  • Mix thoroughly and degas. Do not retain mobile phase for more than 48 hours to prevent microbial growth in the phosphate buffer.

Standard & Sample Preparation

Warning: The analyte oxidizes rapidly in neutral/alkaline solutions.[1] All solvents must contain an antioxidant.[1]

Diluent: 0.1% (w/v) Ascorbic Acid in Mobile Phase.[1]

Standard Solution (0.5 mg/mL):

  • Accurately weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Add ~30 mL of Diluent . Sonicate for 5 minutes to dissolve (ensure temperature does not exceed 30°C).

  • Make up to volume with Diluent.[1]

Sample Solution: Prepare in duplicate using the same procedure as the Standard.

Analytical Workflow

The following flowchart outlines the step-by-step execution of the analysis to ensure data integrity.

Workflow cluster_prep Sample Preparation (Freshly Prepared) cluster_hplc HPLC Analysis Start Start Analysis Weigh Weigh 25mg Sample (±0.1mg) Start->Weigh Dissolve Dissolve in Diluent (0.1% Ascorbic Acid) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Equilibrate Equilibrate Column (>30 mins) Filter->Equilibrate InjectStd Inject Standard (x5) Check System Suitability Equilibrate->InjectStd Check RSD < 2.0%? Tailing < 1.5? InjectStd->Check Check->Equilibrate Fail (Retest) InjectSample Inject Samples Check->InjectSample Pass Calc Calculate Purity (% Area) InjectSample->Calc

Figure 2: Operational Workflow for Purity Analysis.

System Suitability & Validation Criteria

Before releasing results, the chromatographic system must meet the following acceptance criteria (based on USP <621>):

ParameterAcceptance LimitTroubleshooting
Retention Time (

)
6.0 – 10.0 minIf too fast, increase Ion-Pair agent conc. or lower % ACN.
Tailing Factor (

)

High tailing indicates secondary silanol interactions or old column.[1]
Theoretical Plates (

)

Low plates suggest column void or poor connection.[1]
Injection Precision (RSD)

(n=5)
High RSD often indicates pump pulsation or autosampler leaks.[1]
Resolution (

)

Between analyte and nearest impurity (or antioxidant peak).[1]

Results Calculation

Purity is typically calculated using the Area Normalization Method (assuming response factors of impurities are similar to the main peak, common in early development) or via External Standard for assay.[1]


[1]

Note: Exclude the peak corresponding to Ascorbic Acid (usually elutes near the void volume,


 min) and any solvent front peaks from the integration.[1]

Troubleshooting Guide

Issue: "Ghost" Peaks or Rising Baseline
  • Cause: Oxidation of the triaminopyrimidine on-column or in the vial.[1]

  • Fix: Ensure the Diluent contains fresh Ascorbic Acid. Keep autosampler temperature at 4°C if possible.

Issue: Retention Time Drift
  • Cause: Ion-Pair reagents are temperature and pH sensitive.[1]

  • Fix: Strictly control column temperature (30°C). Ensure mobile phase pH is buffered precisely to 3.0. Allow longer equilibration times (1 hour) for Ion-Pair methods.

Issue: Split Peaks
  • Cause: Sample solvent is too strong or pH mismatch.[1]

  • Fix: Ensure the sample is dissolved in the Mobile Phase (or Diluent matching Mobile Phase). Do not dissolve in pure Acetonitrile or Methanol.[1]

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2015).[1][2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. SCCS/1561/15.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 70488, 2,5,6-Triamino-4-pyrimidinol. Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[1] Application Note: Ion Pair Chromatography for Polar Drug Analysis. Retrieved from

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD.[1]

Sources

Application Note: High-Resolution NMR Characterization of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS 35011-47-3), often referred to as TRAP or 2,5,6-triamino-4-pyrimidinol sulfate , is a critical heterocyclic intermediate in the synthesis of purine antivirals (e.g., Acyclovir), pteridines (e.g., Folic Acid), and oxidative hair dye formulations.[1][2]

Characterizing this molecule presents unique challenges:

  • Solubility: The sulfate salt is sparingly soluble in water and common organic solvents, necessitating specific deuterated media.[1]

  • Tautomerism: The 4-hydroxy-5,6-diamino motif allows for complex keto-enol tautomeric equilibria, complicating spectral assignment.[1]

  • Lack of C-H Protons: The pyrimidine ring is fully substituted.[1] The

    
    H NMR spectrum consists entirely of exchangeable protons (
    
    
    
    ,
    
    
    ,
    
    
    ), making carbon connectivity assignments via standard HSQC impossible.[1]

This guide provides a validated protocol for the structural elucidation and purity assessment of this compound using 1D and 2D NMR spectroscopy.

Chemical Identity & Structural Dynamics

Before acquisition, the analyst must understand the solution-state behavior of the analyte.[1]

  • IUPAC Name: 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • MW: 239.21 g/mol [2][4][5]

  • Tautomeric State: In highly polar solvents like DMSO-

    
    , the molecule predominantly adopts the keto (lactam)  form, specifically the 4(1H)-pyrimidinone tautomer.[1]
    

Implication for NMR:

  • Expect a carbonyl-like carbon signal (~155–160 ppm).[1]

  • Expect broad, exchangeable proton signals that are highly sensitive to water content and temperature.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is binary: DMSO-


  for structural elucidation (slow exchange) or 

/DCl
for quantitative purity (fast exchange).
Method A: Structural Elucidation (Recommended)
  • Solvent: DMSO-

    
     (99.9% D).
    
  • Concentration: 10–15 mg in 600 µL.

  • Additive: If signals are extremely broad, add 1–2 µL of Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ).[1] This protonates the amines, collapsing the quadrupole broadening from
    
    
    N and sharpening the peaks.[1]
  • Vessel: 5 mm high-precision NMR tube.

Method B: Quantitative Analysis (qNMR)
  • Solvent:

    
     containing 5% DCl (by weight).
    
  • Rationale: The sulfate salt is practically insoluble in neutral

    
    . Acidification converts the free amines to ammonium salts, significantly enhancing solubility.[1]
    
  • Internal Standard: Maleic acid (singlet at ~6.3 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm).[1]

Acquisition Parameters (Bruker/Varian Standard)[1]
Parameter

H (Proton)

C (Carbon)
2D HMBC
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hmbcgplpndqf
Relaxation Delay (D1) 2.0 s5.0 s (Critical for quaternary carbons)1.5 s
Scans (NS) 16–321024–4096 (Low sensitivity)32–64
Temperature 298 K (25°C)298 K298 K
Spectral Width 14 ppm (-1 to 13)220 ppm (-10 to 210)F1: 220, F2: 14

Expert Tip: For


C NMR, the molecule has no protonated carbons .[1] The Nuclear Overhauser Effect (NOE) enhancement will be minimal.[1] You must use a sufficient relaxation delay (D1 ≥ 5s) and a high number of scans to visualize the quaternary carbons (C2, C4, C5, C6).[1]

Results & Discussion

H NMR Analysis (DMSO- )

The spectrum is dominated by three distinct exchangeable signals.[1] Note that chemical shifts may drift ±0.5 ppm depending on concentration and water content.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.0 – 12.0 Broad Singlet~2H

/

Protonated ring nitrogen or sulfate-associated protons.[1]
7.0 – 8.5 Broad Singlet2HC2-

Amino group between ring nitrogens (most deshielded).
5.5 – 6.5 Broad Singlet2HC6-

Amino group adjacent to carbonyl.[1]
4.0 – 5.0 Broad Singlet2HC5-

Amino group at the electron-rich C5 position (most shielded).
  • Sulfate Peak: In dry DMSO-

    
    , the bisulfate proton (
    
    
    
    ) may appear as a very broad hump around 3–5 ppm or exchange with the water peak (~3.33 ppm).[1]
C NMR Analysis

All carbons are quaternary.[1] Assignments are based on substituent electronegativity and shielding effects.[1]

Chemical Shift (

, ppm)
Carbon TypeAssignmentReasoning
158.0 – 161.0

C4Carbonyl carbon (Urea-like).[1]
152.0 – 155.0

C2Guanidine-like carbon (between two ring nitrogens).
145.0 – 148.0

C6Enamine-like carbon.[1]
85.0 – 95.0

C5Highly shielded due to ortho-amino electron donation.[1]
Advanced Connectivity: 2D NMR Strategy

Since there are no C-H bonds, HSQC is useless .[1] The structural proof relies on HMBC (Heteronuclear Multiple Bond Correlation) .

  • HMBC Experiment: Optimize for long-range coupling (

    
    ).
    
    • Look for correlations from the C5-

      
        protons to C4  and C6 .
      
    • Look for correlations from the C2-

      
        protons to C4  and C6  (weak, 3-bond).[1]
      
  • 
    N-HMBC (Optional):  If a cryoprobe is available, 
    
    
    
    HMBC provides the definitive map of the nitrogen framework.[1]

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing this specific salt, handling the "No C-H" challenge.

NMR_Workflow Start Sample: 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate Solubility Solubility Check Start->Solubility DMSO Route A: Structural ID Solvent: DMSO-d6 Solubility->DMSO Standard D2O Route B: Purity/qNMR Solvent: D2O + 5% DCl Solubility->D2O Quantitative H1_DMSO 1H NMR (DMSO-d6) Observe 3 distinct NH2 envs DMSO->H1_DMSO C13_DMSO 13C NMR (DMSO-d6) Long D1 (5s) for Quaternary Cs DMSO->C13_DMSO H1_D2O 1H NMR (D2O/DCl) Fast Exchange -> Single HDO peak Only Backbone visible? D2O->H1_D2O HMBC 2D HMBC (Proton-Carbon) Connect NH2 protons to C4/C5/C6 H1_DMSO->HMBC Assign Protons C13_DMSO->HMBC Assign Carbons Result Validated Structure & Stoichiometry H1_D2O->Result Purity % HMBC->Result

Figure 1: Decision matrix for solvent selection and experimental setup based on analytical goals (Structure vs. Purity).

Troubleshooting & Quality Control

Stoichiometry Verification (Sulfate Counterion)

To confirm the 1:1 sulfate ratio, perform an Ion Chromatography (IC) assay or a gravimetric BaSO


 precipitation.[1] However, by NMR, you can infer the salt formation by the chemical shift of the protonated species.[1]
  • Protocol: Dissolve ~5 mg in

    
     with a known mass of Maleic Acid.
    
  • Observation: If the sample fully dissolves only upon adding acid (or if using DMSO), the sulfate is confirmed by the solubility profile.[1] For direct sulfate quantification,

    
    H NMR is limited; rely on elemental analysis (CHNS).[1]
    
Broad Signals[1]
  • Cause: Quadrupolar relaxation of

    
    N nuclei and intermediate chemical exchange rates.
    
  • Fix: Run the experiment at 323 K (50°C) . Higher temperature increases the exchange rate (sharpening peaks) and reduces the viscosity of DMSO, improving resolution.[1]

Water Peak Interference

Commercial DMSO-


 often contains water at 3.33 ppm.[1] This can overlap with the shielded amine signal.[1]
  • Fix: Use ampouled, "100%" DMSO-

    
     or add molecular sieves (3Å) to the tube 2 hours prior to acquisition.[1]
    

References

  • Scientific Committee on Consumer Safety (SCCS). (2015).[1][6] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[1][2][4][5][6][7] European Commission.[1][4][6][7] SCCS/1561/15.[1][6] Link

  • Scientific Committee on Consumer Products (SCCP). (2008).[1][5][6][7] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[1][2][3][4][5][6][7] European Commission.[1][4][6][7] SCCP/1122/07.[1][5][6][7] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][8] Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • ChemicalBook. (2024).[1] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Spectra.Link[1]

Sources

Application Note: High-Sensitivity Mass Spectrometry Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 35011-47-3; also known as 2,5,6-triamino-4-pyrimidinol sulfate) is a critical intermediate in the synthesis of pteridines, folic acid analogs, and purine-based pharmaceuticals.[1] It is also widely utilized as a precursor in oxidative hair dye formulations (Colipa No.[1] A143).

The Analytical Challenge

This compound presents a "perfect storm" of analytical difficulties:

  • Extreme Polarity: Three amino groups and a hydroxyl group render it highly hydrophilic, causing it to elute in the void volume on standard C18 columns.[1]

  • Sulfate Counter-ion: The sulfate salt form (

    
     Da) dissociates in solution.[1] In mass spectrometry, the sulfate anion (
    
    
    
    ) can cause significant ion suppression in positive mode if not chromatographically separated or precipitated.[1]
  • Oxidative Instability: The electron-rich pyrimidine ring is prone to rapid auto-oxidation in solution, forming dark azo/nitroso byproducts, necessitating a rigorous stabilization protocol.[1]

This guide provides a self-validating HILIC-MS/MS workflow designed to overcome these limitations, ensuring high retention, sensitivity, and stability.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationAnalytical Implication
Formula (Salt)

Analyze the cation, not the salt.[1]
MW (Free Base) 141.13 g/mol Target Precursor Ion

Solubility Low in water; Soluble in dilute acid/alkaliRequires acidic diluent for sample prep.
pKa Values Basic amines (~3-6), Acidic -OH (~9)Mobile phase pH must be controlled < 4.[1]0.
Stability Light/Air sensitiveUse amber glassware; prep immediately before run.[1]

Experimental Protocol

Reagents & Materials[1][3][7][8]
  • Standard: this compound (>98% purity).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Buffer: Ammonium Formate (10 mM).

  • Stabilizer: Ascorbic Acid (analytical grade).[1]

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1] Note: Do not use C18.

Sample Preparation: The "Reductive Acid" Method

Rationale: Simple aqueous dissolution leads to oxidation.[1] We use a reductive acidic matrix to protonate the amines (increasing solubility) and scavenge oxygen.[1]

  • Stock Solution (1 mg/mL): Weigh 10 mg of substance into a 10 mL amber volumetric flask.

  • Solvent Addition: Dissolve in 0.1% Formic Acid + 1 mM Ascorbic Acid in water. Sonicate for 5 minutes.

    • Critical Step: The ascorbic acid prevents the formation of the quinone-imine oxidation product.

  • Working Standard (1 µg/mL): Dilute the stock 1:1000 using 90:10 ACN:Water (with 0.1% FA) .

    • Why High Organic? HILIC injection solvents must match the initial mobile phase (high organic) to prevent peak distortion.[1]

LC-MS/MS Conditions[1]

Chromatography (HILIC Mode)

  • System: UHPLC

  • Column Temp: 35°C

  • Flow Rate: 0.3 mL/min[1]

  • Injection Vol: 2 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with FA).

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

Gradient Table:

Time (min) %B (Organic) State
0.0 95 Loading
1.0 95 Isocratic Hold
6.0 60 Elution Gradient
7.0 60 Hold
7.1 95 Re-equilibration

| 10.0 | 95 | End |[1]

Mass Spectrometry (ESI+)

  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 350°C (High temp required to desolvate polar droplets).[1]

  • Desolvation Gas: 800 L/hr.[1]

MRM Transitions & Fragmentation Logic

The mass spectrum of 6-Hydroxy-2,4,5-triaminopyrimidine is dominated by the protonated molecule


.[1] Fragmentation is driven by the loss of ammonia (

) and carbon monoxide (

), typical for amino-pyrimidines.[1]
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity/Loss
142.1 125.1 15Quantifier (Loss of

)
142.1 97.1 25Qualifier (Loss of

)
142.1 80.1 35Ring Cleavage

Note: The sulfate ion (


, m/z 97) may be visible in negative mode but is not tracked for quantitation of the active molecule.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting the critical control points (CCPs) for stability and separation.

AnalyticalWorkflow cluster_mechanism Mechanism of Action Sample Solid Sample (Sulfate Salt) Prep Prep: 0.1% FA + Ascorbic Acid Sample->Prep Dissolution Dilution Dilution: 90% ACN Matrix Prep->Dilution Stabilization LC LC Separation HILIC Column Dilution->LC Injection ESI ESI+ Source (m/z 142.1) LC->ESI Elution MS2 MS/MS Detection (125.1 / 97.1) ESI->MS2 Fragmentation

Caption: Workflow emphasizing the "Reductive Acid" prep to prevent oxidation and HILIC dilution to ensure peak shape.

Fragmentation Pathway Diagram[1]

Understanding the MS/MS fragmentation is vital for confirming identity against interferences.

Fragmentation M Precursor Ion [M+H]+ = 142.1 (Intact Cation) F1 Fragment 1 m/z = 125.1 [-NH3] M->F1 Loss of Ammonia (Primary Amine) F2 Fragment 2 m/z = 97.1 [-NH3 -CO] F1->F2 Ring Contraction Loss of Carbonyl F3 Ring Cleavage m/z = 80.1 F2->F3 High Energy Cleavage

Caption: Proposed ESI+ fragmentation pathway for 2,4,5-triamino-6-hydroxypyrimidine.

Method Validation & Troubleshooting

Self-Validating Checks[1]
  • Retention Time Stability: In HILIC, retention time is highly sensitive to the water content in the mobile phase.[1] Ensure the column is equilibrated for at least 20 column volumes before the first injection.[1]

  • Sulfate Suppression Check: Infuse the sample post-column.[1] If signal drops periodically, the sulfate counter-ion might be accumulating.[1] A divert valve sending the first 1 minute (void volume) to waste is recommended to remove free sulfate salts.[1]

Common Issues
  • Low Sensitivity: Usually caused by incorrect pH.[1] The mobile phase must be acidic (pH 3.[1]5) to ensure the amino groups are protonated for HILIC retention and ESI+ efficiency.

  • Peak Tailing: Indicates secondary interactions with silanols.[1] Increase Ammonium Formate concentration to 20 mM if tailing persists.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[1][3][4] European Commission.[1][4][5]

  • PubChem. (n.d.).[1] Compound Summary: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[1][6][2][7][8][4] National Library of Medicine.[1] [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 2,5,6-triamino-4-pyrimidinol sulfate.[1][7][3][4][1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (General reference for HILIC mechanism).[1]

Sources

6-Hydroxy-2,4,5-triaminopyrimidine sulfate in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Antimicrobial Drug Discovery

Part 1: Introduction & Strategic Overview

Title: Accelerating Antifolate Discovery: Pteridine Scaffold Synthesis via this compound[1]

Abstract: The folate biosynthetic pathway remains a high-value target for antimicrobial drug discovery, particularly for multidrug-resistant (MDR) pathogens. This compound (TAHP sulfate) serves as the critical "linchpin" precursor for synthesizing pteridine-based antifolates.[1] Unlike its highly unstable free-base form, the sulfate salt offers the oxidative stability required for reproducible library synthesis.[1] This guide details the optimized protocols for converting TAHP sulfate into bioactive pteridine libraries, specifically targeting Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS).

Core Mechanism: TAHP sulfate undergoes condensation with 1,2-dicarbonyl compounds (the Isay Synthesis ) to form the bicyclic pteridine core.[1] By varying the dicarbonyl partner (e.g., glyoxal,


-ketoaldehydes), researchers can generate diverse 6- and 7-substituted pteridines that mimic the natural substrate dihydrofolate, acting as competitive inhibitors.[1]

Part 2: Experimental Protocols

Protocol 1: Chemical Synthesis of 2,4-Diamino-6-Substituted Pteridines

Objective: To synthesize a library of pteridine antifolates using TAHP sulfate as the stable pyrimidine donor.

Safety Note: TAHP sulfate is an irritant.[1] Pteridines are often light-sensitive; perform reactions in low light or amber glassware where possible.[1]

Reagents:

  • This compound (TAHP[1]·H₂SO₄)[2]

  • 1,2-Dicarbonyl reagent (e.g., 40% Glyoxal, Methylglyoxal, or Phenylglyoxal)[1]

  • Sodium Acetate (NaOAc) or Barium Chloride (BaCl₂)[3]

  • Solvent: Water/Ethanol (1:1 v/v)

Methodology:

  • Precursor Activation (Sulfate Removal/Buffering):

    • Option A (High Purity): Suspend 10 mmol TAHP sulfate in 20 mL boiling water. Add 10 mmol Barium Chloride (BaCl₂) dissolved in minimal water. Stir for 15 min. Filter off the white BaSO₄ precipitate. The filtrate contains the reactive free base.

    • Option B (High Throughput): Suspend 10 mmol TAHP sulfate in 50 mL water.[1] Add 20 mmol Sodium Acetate (NaOAc) to buffer the solution to pH ~4–5. This allows the condensation to proceed without isolating the unstable free base.

  • Condensation (Isay Reaction):

    • Heat the filtrate/suspension to 50°C.

    • Add 1.1 equivalents of the selected 1,2-dicarbonyl compound dropwise.

    • Critical Step: Adjust pH to 5.0–6.0 using 1M NaOH. Why? Regioselectivity is pH-dependent.[1] Neutral/acidic conditions favor 7-substituted isomers; basic conditions can lead to ring degradation or mixtures.[1]

    • Reflux the mixture for 2–4 hours. A color change to bright yellow or orange indicates pteridine formation.[1]

  • Isolation & Purification:

    • Cool the reaction mixture to 4°C overnight.

    • Collect the precipitate via vacuum filtration.[4]

    • Wash the cake with cold water followed by ethanol to remove unreacted dicarbonyls.

    • Self-Validation: Check the filtrate for fluorescence. Pteridines are highly fluorescent (blue/green) under UV light (365 nm).[1]

  • Characterization:

    • Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS.[1] Look for the disappearance of the pyrimidine amino protons and appearance of pteridine ring protons (~8.5–9.0 ppm).

Protocol 2: In Vitro DHFR Inhibition Assay

Objective: To screen synthesized pteridines for antimicrobial potency by inhibiting recombinant Dihydrofolate Reductase (DHFR).

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[5] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Reagents:

  • Recombinant DHFR (Bacterial or Protozoal source)

  • Substrate: Dihydrofolic Acid (DHF)[5][6][7]

  • Cofactor: NADPH (freshly prepared)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT[1]

Workflow:

  • Preparation:

    • Prepare 10 mM stock solutions of synthesized pteridines in DMSO.

    • Dilute DHFR enzyme to 0.01 U/µL in Assay Buffer.[1]

  • Reaction Assembly (96-well UV-transparent plate):

    • Blank: 190 µL Buffer + 10 µL DMSO.

    • Control: 180 µL Buffer + 10 µL DMSO + 10 µL Enzyme.[8]

    • Test: 180 µL Buffer + 10 µL Inhibitor (Pteridine) + 10 µL Enzyme.

  • Pre-Incubation:

    • Incubate plate at 25°C for 5 minutes to allow inhibitor binding.

  • Initiation:

    • Add 100 µL of Start Mix (100 µM DHF + 100 µM NADPH in buffer) to all wells.

  • Measurement:

    • Immediately monitor Absorbance at 340 nm every 15 seconds for 10 minutes.

    • Calculate

      
       (slope) for the linear portion.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Determine IC₅₀ using a non-linear regression (4-parameter logistic fit).

Part 3: Visualization & Data

Figure 1: Pteridine Scaffold Synthesis Pathway

Caption: Chemical pathway converting DAHNP to the Pteridine scaffold via the stable TAHP Sulfate intermediate.

PteridineSynthesis cluster_conditions Critical Reaction Parameters DAHNP 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine (DAHNP) TAHP_Sulfate 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate (TAHP Sulfate) DAHNP->TAHP_Sulfate Catalytic Hydrogenation (Pd/C, H2) FreeBase Reactive Free Base (In Situ) TAHP_Sulfate->FreeBase Neutralization (BaCl2 or NaOAc) Pteridine 2,4-Diamino-6-substituted Pteridine (Antifolate) FreeBase->Pteridine Isay Condensation (+ 1,2-Dicarbonyl)

Figure 2: Drug Discovery Screening Workflow

Caption: Integrated workflow from chemical synthesis to biological validation of antifolate candidates.

Workflow Start TAHP Sulfate (Starting Material) Synth Isay Condensation (Library Generation) Start->Synth Purify Purification (Precipitation/HPLC) Synth->Purify QC QC: LC-MS & NMR Purify->QC QC->Synth Fail (Optimize) Assay DHFR Inhibition Assay (In Vitro) QC->Assay Pass MIC MIC Determination (Whole Cell) Assay->MIC IC50 < 1 µM Hit Lead Candidate MIC->Hit MIC < 4 µg/mL

Table 1: Comparative Potency of Synthesized Derivatives (Hypothetical Data)

Use this structure to organize your experimental results.

Compound IDR-Group (C6/C7)Source DicarbonylDHFR IC₅₀ (nM)MIC (S. aureus) (µg/mL)Yield (%)
PT-001 -H (Unsubstituted)Glyoxal1503285%
PT-002 -CH₃ (Methyl)Methylglyoxal45872%
PT-003 -Ph (Phenyl)Phenylglyoxal12265%
PT-004 -CH₂OH (Hydroxymethyl)Dihydroxyacetone28458%

Part 4: References

  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate:

    • Source: US Patent 5101031A.[1] "Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation."

    • URL:

  • Pteridine Synthesis via Isay Reaction:

    • Source: Forrest, H. S., & Walker, J. (1949).[1][9] "The condensation of 2:4:5-triamino-6-hydroxypyrimidine with glucose and fructose."[1][9] Journal of the Chemical Society.

    • URL:[Link][3][8][10][11]

  • Antifolate Mechanism & DHFR Inhibition:

    • Source: Nzila, A., et al. (2005).[1] "2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates." Antimicrobial Agents and Chemotherapy.

    • URL:[Link]

  • DHFR Assay Protocol:

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Dihydrofolate Reductase Assay Kit (CS0340)."

  • Chemical Properties & Handling:

    • Source: ChemicalBook. "2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties."[1]

Sources

Application Notes & Protocols: Experimental Use of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel active ingredients with new modes of action. Pyrimidine derivatives represent a promising class of compounds, with several commercial herbicides targeting key plant-specific enzymes.[1][2] This document provides a comprehensive guide for the experimental investigation of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a versatile pyrimidine intermediate, as a potential herbicidal agent or herbicide safener.[3] We present the scientific rationale for its investigation, detailed protocols for the preparation of experimental formulations, and robust methodologies for screening herbicidal efficacy and crop phytotoxicity. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a structured framework to explore the bioactivity of this and similar compounds.

Compound Overview: this compound

This compound is a heterocyclic organic compound noted for its role as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agricultural chemicals.[3][4] Its structural features—a pyrimidine core with multiple amino groups and a hydroxyl group—make it a candidate for interacting with biological enzyme systems.[3][5] Before experimental use, understanding its fundamental properties is crucial.

PropertyValueSource(s)
Synonyms 2,4,5-Triamino-6-hydroxypyrimidine sulfate; 2,5,6-Triamino-4-pyrimidinol sulfate[3]
CAS Number 35011-47-3; 155824-29-6 (representative)[6]
Molecular Formula C₄H₇N₅O·H₂SO₄[3][7]
Molecular Weight 239.21 g/mol [3][7]
Appearance Slight yellow to brown powder/solid[3][7]
Melting Point >300 °C[7][8]
Solubility Sparingly soluble in aqueous acid; Soluble in DMSO[6][8]
Storage Store at 0-8 °C, under inert atmosphere[3][6]
Stability Stable under normal conditions[7]

Scientific Rationale and Hypothesized Mechanisms of Action

The herbicidal potential of a pyrimidine derivative can be attributed to its ability to inhibit essential plant-specific biochemical pathways. The structure of this compound suggests it could serve as a scaffold or pharmacophore that interacts with several known herbicide target sites.

Causality for Investigation: The primary motivation for investigating this compound is its structural similarity to precursors of known pyrimidine-based herbicides. The research objective is to determine if this intermediate possesses intrinsic herbicidal activity or if it can be used as a novel building block for more potent derivatives. The key hypothesized targets are enzymes within amino acid and nucleotide biosynthesis pathways, which are critical for plant growth.

A recent breakthrough in herbicide science identified that a new class of pyrimidine-based herbicides acts by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] This pathway is essential for the production of nucleotides for DNA and RNA synthesis. Other established herbicide classes with pyrimidine structures are known to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][11] A third potential target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[2][12]

G cluster_pathways Hypothesized Herbicide Target Pathways P1_Start Precursors P1_DHODH Dihydroorotate Dehydrogenase (DHODH) P1_Start->P1_DHODH P1_End Pyrimidines (DNA/RNA) P1_DHODH->P1_End P2_Start Pyruvate P2_AHAS Acetohydroxyacid Synthase (AHAS/ALS) P2_Start->P2_AHAS P2_End Valine, Leucine, Isoleucine P2_AHAS->P2_End P3_Start Glutamate P3_PPO Protoporphyrinogen Oxidase (PPO) P3_Start->P3_PPO P3_End Chlorophyll & Heme P3_PPO->P3_End Compound 6-Hydroxy-2,4,5- triaminopyrimidine sulfate Compound->P1_DHODH Potential Inhibition Compound->P2_AHAS Potential Inhibition Compound->P3_PPO Potential Inhibition

Figure 1: Hypothesized molecular targets for pyrimidine-based herbicides.

Experimental Formulation Protocols

The active ingredient (a.i.) must be combined with other components to create a formulation that is stable, easy to apply, and effective.[13][14] For preliminary screening, a simple Soluble Concentrate (SC) is recommended due to the compound's solubility in DMSO.

Protocol 3.1: Preparation of a 10,000 ppm Stock Solution

Rationale: Creating a concentrated stock solution in a suitable solvent (DMSO) is the first step for preparing various test concentrations. DMSO is chosen for its high solubilizing power for a wide range of organic molecules.[6]

  • Preparation: In a certified chemical fume hood, accurately weigh 100 mg of this compound.

  • Solubilization: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of dimethyl sulfoxide (DMSO).

  • Mixing: Agitate the flask using a vortex mixer or sonicator until the solid is completely dissolved.

  • Final Volume: Carefully add DMSO to bring the total volume to the 10 mL mark. Mix thoroughly.

  • Storage: Store the stock solution in a sealed, amber glass vial at 4°C. This stock has a concentration of 10,000 mg/L or 10,000 ppm.

Protocol 3.2: Preparation of an Aqueous Test Formulation

Rationale: For application to plants, the DMSO stock must be diluted in an aqueous solution containing a surfactant. The surfactant is critical for reducing the surface tension of the spray droplets, allowing for uniform wetting and spreading on the waxy cuticle of plant leaves, thereby facilitating absorption of the active ingredient.

ComponentPurposeExampleConcentration
Active Ingredient The compound being tested for herbicidal activity.This compound10 - 2000 ppm
Solvent To dissolve the active ingredient for the stock.DMSO<1% in final spray
Carrier The bulk liquid for spraying.Deionized Waterq.s. to 100%
Surfactant To improve leaf wetting and penetration.Tween® 20 or Triton™ X-100 (Non-ionic)0.025% - 0.1% (v/v)

Step-by-Step Dilution (Example for 1000 ppm Test Solution):

  • Surfactant Addition: To a 100 mL beaker, add 99 mL of deionized water. Add 100 µL of Tween® 20 (for a 0.1% final concentration) and stir gently to mix.

  • Active Ingredient Addition: While stirring, add 10 mL of the 10,000 ppm stock solution to the water-surfactant mixture.

  • Final Volume: Transfer the mixture to a 100 mL volumetric flask and add deionized water to the mark. This results in a 1000 ppm test solution with 10% DMSO and 0.1% Tween® 20.

    • Note: A "vehicle control" solution containing only the solvent (10% DMSO) and surfactant (0.1% Tween® 20) in water must be created and used in all experiments for valid comparison.

Efficacy and Phytotoxicity Screening Workflow

A tiered screening approach is efficient for identifying promising herbicidal candidates. The process begins with rapid, high-throughput assays and progresses to more complex whole-plant studies for lead candidates.

G n1 Protocol 3.2: Prepare Test Formulation n2 Protocol 4.1: Primary Screen (Agar/Petri Dish Assay) n1->n2 n3 Inactive: Stop n2->n3 No activity n4 Active: Proceed n2->n4 Significant inhibition n5 Protocol 4.2: Whole Plant Efficacy (Dose-Response on Weeds) n4->n5 n6 Protocol 4.3: Crop Selectivity Test (Phytotoxicity on Crops) n5->n6 n7 Analyze Data: Calculate GR₅₀ & Assess Injury n6->n7 n8 Lead Candidate Identification n7->n8

Figure 2: Tiered workflow for herbicide candidate screening.

Protocol 4.1: Primary Herbicidal Efficacy Screening (Agar Assay)

Rationale: This in-vitro assay provides a rapid and resource-efficient method to determine if the compound has any fundamental biological activity against plant growth, specifically seed germination and early root/shoot development.

  • Plate Preparation: Prepare a 1% water agar solution and autoclave. While still molten, add the test compound to achieve the desired final concentration (e.g., 10, 50, 100 ppm). Pour into sterile petri dishes. Prepare vehicle control and untreated water agar plates.

  • Seed Plating: Place 10-15 surface-sterilized seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress, or lettuce) onto the surface of the solidified agar in each dish.

  • Incubation: Seal the plates with parafilm and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (22°C).

  • Assessment: After 5-7 days, measure the root length and germination percentage for each treatment. Compare the results to the vehicle control plates. Significant inhibition indicates bioactivity.

Protocol 4.2: Whole Plant Efficacy Testing (Greenhouse Bioassay)

Rationale: This is the most critical test to determine real-world potential. It assesses the compound's post-emergence (applied to leaves) activity on whole plants grown in soil.[15] A dose-response study is essential to determine the concentration required to achieve a certain level of control (e.g., 50% growth reduction or GR₅₀).

  • Plant Propagation: Grow target weed species in pots containing a standard potting mix. Select a mix of monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., common lambsquarters - Chenopodium album) weeds. Grow plants to the 2-4 true leaf stage.

  • Treatment Groups: Prepare a range of test formulation concentrations (e.g., 0, 50, 100, 250, 500, 1000, 2000 ppm). Include a vehicle control (0 ppm) and an untreated control. Replicate each treatment 3-4 times.

  • Application: Using a calibrated laboratory track sprayer, apply the formulations evenly to the foliage of the plants. Ensure consistent spray volume per unit area (e.g., 200 L/ha equivalent).[16]

  • Incubation: Return the pots to the greenhouse, arranging them in a randomized complete block design to minimize environmental variability.

  • Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of injury for each plant (0% = no effect, 100% = complete death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

Protocol 4.3: Crop Selectivity and Phytotoxicity Assessment

Rationale: A successful herbicide must control weeds without harming the crop.[17] This protocol assesses the potential for crop injury (phytotoxicity). It is crucial to test at both the anticipated use rate (1N) and double that rate (2N) to understand the margin of crop safety.[18]

  • Plant Propagation: Grow representative crop species (e.g., corn, soybean, wheat) to the 2-4 leaf stage, following the same methodology as the weed species.

  • Treatment: Based on the results of Protocol 4.2, select a potential effective use rate (1N). Prepare formulations for 1N and 2N concentrations, along with a vehicle control.

  • Application and Incubation: Apply the treatments as described in Protocol 4.2.

  • Assessment: Visually assess phytotoxicity at 7, 14, and 21 DAT using a standardized rating scale. Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), stunting, and leaf malformation.[19]

Rating% InjuryDescription
0 0No effect, normal growth.
1 1-10Slight stunting or discoloration, fully recoverable.
2 11-25Noticeable stunting/chlorosis, recovery likely.
3 26-40Significant injury, recovery questionable.
4 41-60Severe injury, plants not expected to recover.
5 61-100Plant death.
Table 3: Standardized scale for visual assessment of phytotoxicity.

Investigating Herbicide Safener Potential

Some pyrimidine derivatives can act as herbicide safeners, protecting crops by enhancing their ability to metabolize a herbicide.[20] Fenclorim is a commercial pyrimidine safener used to protect rice from chloroacetanilide herbicides.[20]

Protocol 5.1: Safener Screening Assay

Rationale: This protocol determines if this compound can mitigate the phytotoxic effects of a known, harsh herbicide on a sensitive crop.

  • Select System: Choose a crop-herbicide pair known for causing injury, e.g., sorghum (Sorghum bicolor) and the herbicide S-metolachlor.

  • Treatment Groups:

    • Untreated Control

    • Herbicide only (e.g., 100 µM S-metolachlor)

    • Test Compound only (e.g., 10 µM this compound)

    • Herbicide + Test Compound (tank-mixed)

  • Application: Grow sorghum seedlings to the 2-leaf stage. Apply the treatments as a soil drench or foliar spray.

  • Assessment: After 10-14 days, measure plant height, fresh weight, and visually score the level of herbicide injury compared to the "Herbicide only" group. A significant reduction in injury in the combination treatment indicates safening activity.

Data Analysis and Interpretation

  • Efficacy (GR₅₀): Use the dry weight data from the dose-response study (Protocol 4.2). Plot the percent growth reduction relative to the vehicle control against the log of the herbicide concentration. Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR₅₀ value—the concentration of the compound required to cause a 50% reduction in plant growth.

  • Phytotoxicity: Report the average visual injury scores from Protocol 4.3. A compound is generally considered to have acceptable crop safety if the injury at the 2N rate is minimal (e.g., a score of 1 or less) and transient.[21]

Treatment GroupGR₅₀ (ppm) on Barnyard GrassPhytotoxicity on Corn (2N Rate)Selectivity Index (GR₅₀ / 2N Rate)
Compound A 1504.5 (Severe)Low
Compound B 2500.5 (Negligible)High
Table 4: Example data summary for comparing herbicide candidates.

Safety Precautions

  • Always handle this compound and prepared formulations in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the compound before use.[7] Although not classified as hazardous under OSHA 2024 standards, standard laboratory chemical handling procedures should be followed.[7]

  • All herbicide applications should be conducted in designated spray chambers or greenhouses, following institutional and regulatory guidelines for pesticide use.[22]

References

  • Wikifarmer. (n.d.). Phytotoxicity: Environmental & Health Hazards of Herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • European Commission. (2006). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS:35011-47-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of EW formulation after stability test at 54°C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20120053053A1 - Pyrimidine derivatives and their use as herbicides.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

  • EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]

  • Bayer Crop Science. (2020). Tank-Mix Guidelines. Retrieved from [Link]

  • Korea Science. (n.d.). Chemical Stabilization Study for Sulfonylurea Herbicides. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Herbicide phytotoxicity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Retrieved from [Link]

  • Contract Laboratory. (n.d.). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. Retrieved from [Link]

  • MDPI. (n.d.). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicide Formulations. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Colorado State University Extension. (n.d.). Herbicide Formulations. Retrieved from [Link]

  • International Council for Harmonisation. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Greenhouse Grower. (n.d.). Testing For Phytotoxicity. Retrieved from [Link]

  • PennState Extension. (n.d.). Pesticide Formulations Fact Sheet. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Retrieved from [Link]

  • Wikipedia. (n.d.). Herbicide safener. Retrieved from [Link]

Sources

large-scale synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Industrial-Scale Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Abstract

This document provides a comprehensive guide for the (CAS No. 35011-47-3), a pivotal intermediate in the pharmaceutical and chemical industries. Esteemed for its role as a precursor to purine derivatives like guanine and folic acid, this compound is integral to the production of antiviral drugs and essential vitamins.[1][2][3] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, and safety protocols essential for transitioning from laboratory to industrial production. The methodologies described herein are grounded in established chemical literature and patents, with a focus on environmentally responsible and economically viable catalytic hydrogenation techniques.

Introduction and Strategic Importance

This compound, also known by synonyms such as 2,4,5-Triamino-6-hydroxypyrimidine sulfate and 2,5,6-Triamino-4-pyrimidinol sulfate, is a stable, solid compound, typically appearing as a light yellow to brown crystalline powder.[4][5] Its strategic importance is primarily derived from its function as a key building block in the synthesis of complex heterocyclic molecules.

Key Applications Include:

  • Pharmaceutical Synthesis: It is an indispensable starting material for the synthesis of guanine, which is a core component of antiviral medications like Ganciclovir. It is also a critical intermediate in the manufacturing of Folic Acid (Vitamin B9), which is vital for cell growth and metabolism.[1]

  • Agricultural Chemicals: The pyrimidine core is utilized in the development of certain herbicides and pesticides, contributing to crop protection.[2]

  • Cosmetic Industry: It is approved for use as an oxidative hair coloring agent in cosmetic formulations.[4]

The traditional synthesis pathways have evolved significantly. Early industrial methods relied on stoichiometric reductants like sodium sulfide or iron powder in acidic media.[6] These processes were effective but suffered from low yields and generated significant volumes of hazardous waste (e.g., H₂S gas, iron sludge), making them environmentally untenable and obsolete.[6] The modern, preferred route, and the focus of this guide, is the catalytic hydrogenation of an N-nitroso intermediate. This method offers high yields (>95%), high purity (≥98%), and a vastly improved environmental profile, aligning with the principles of green chemistry.[6]

The Synthetic Pathway: A Four-Step Approach

The industrial synthesis is a well-defined, four-step process commencing from readily available starting materials. The entire pathway is designed for scalability and robustness.

  • Condensation: Guanidine hydrochloride is reacted with an activated acetate, typically ethyl cyanoacetate or methyl cyanoacetate, in the presence of a base like sodium methoxide to form the pyrimidine ring, yielding 2,4-Diamino-6-hydroxypyrimidine.[7]

  • Nitrosation: The C5 position of the pyrimidine ring, being highly activated by the flanking amino and hydroxyl groups, undergoes electrophilic substitution with a nitrosating agent (generated in situ from sodium nitrite and acid) to produce 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. This intermediate is a distinctively colored solid (often rose or deep red).

  • Reduction: The critical transformation involves the reduction of the nitroso group (-NO) to a primary amine (-NH₂). Catalytic hydrogenation is the state-of-the-art method for this step on a large scale, converting the nitroso intermediate into 2,4,5-Triamino-6-hydroxypyrimidine.[6][8]

  • Salt Formation: The resulting triaminopyrimidine base is often unstable and prone to oxidation. To enhance stability, facilitate isolation, and improve handling, it is converted to its sulfate salt by acidification with sulfuric acid. The salt precipitates from the aqueous solution and is isolated as the final, stable product.[3]

Visualizing the Synthesis Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Guanidine HCl + Ethyl Cyanoacetate B 2,4-Diamino-6-hydroxypyrimidine A->B  NaOCH₃ C 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine B->C  NaNO₂ / Acid D 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) C->D  H₂ / Pd/C Catalyst E 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (Final Product) D->E  H₂SO₄

Caption: Chemical synthesis pathway from guanidine to the final sulfate salt.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed as a template for kilogram-to-ton scale production. All operations should be conducted in appropriate reactors (e.g., glass-lined steel) with proper engineering controls.

Materials and Equipment
Reagent / Material Grade / Specification Supplier Notes
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineSynthesis Intermediate-Prepared in-house (see below)
Palladium on Carbon (5% Pd/C)Catalyst Grade, 50% wetMajor Catalyst SupplierHandle with care; pyrophoric when dry.
Hydrogen (H₂) GasHigh Purity (≥99.9%)Industrial Gas SupplierHighly flammable. Use in certified high-pressure reactor.
Sulfuric Acid (H₂SO₄)98%, Reagent GradeChemical DistributorCorrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)50% SolutionChemical DistributorCorrosive. Used for pH adjustment post-reaction.
Deionized WaterHigh PurityIn-houseUsed as the primary solvent.
Equipment Specification
High-Pressure Hydrogenation Reactor (Autoclave)e.g., 500 L - 5000 L, Stainless Steel or Hastelloy
Glass-Lined ReactorFor salt formation and work-up
Centrifuge or Filter PressFor isolating solid products
Vacuum Tray DryerFor drying the final product
Synthesis of Precursor: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

The synthesis of the nitrosopyrimidine precursor (DAHNP) is a critical preliminary stage. It begins with the cyclization of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then nitrosated. A Chinese patent highlights an improved process where by-product sodium nitrate from the cyclization step is separated before nitrosation, significantly reducing the inorganic salt load in the wastewater stream.[9]

Step-by-Step Protocol: Catalytic Hydrogenation and Salt Formation

This procedure details the conversion of DAHNP to the final product.

Step 1: Reactor Charging and Inerting

  • Charge the high-pressure autoclave with deionized water (approx. 10-15 L per kg of DAHNP).

  • Add the 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) substrate to the water to form a slurry. The substrate is sparingly soluble in neutral water.[6]

  • Carefully add the 5% Pd/C catalyst (50% wet). The catalyst loading is typically low, in the range of 0.02 to 0.2 grams of palladium metal per mole of DAHNP.[8]

  • Seal the reactor. Purge the headspace multiple times with nitrogen (N₂) to remove all oxygen, followed by purging with hydrogen (H₂) gas.

Step 2: Hydrogenation Reaction

  • Begin agitation to ensure the catalyst and substrate are well suspended.

  • Heat the reactor contents to the target temperature, typically between 70-130°C.[6]

  • Pressurize the reactor with hydrogen gas to the desired pressure, generally between 2-5 MPa (approx. 20-50 bar).[3][6]

  • Maintain the temperature and pressure. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress by observing the rate of hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. This typically takes 4-6 hours.

  • Critical Insight: Perform the hydrogenation in a neutral or slightly acidic medium (pH 3-8.5).[8][10] Avoid adding a base at this stage. Historical methods that used alkaline conditions to dissolve the substrate were found to cause significant leaching of the expensive palladium catalyst into the product and wastewater.[10]

Step 3: Catalyst Removal and Product Solubilization

  • Once the reaction is complete, cool the reactor to ambient temperature and safely vent the excess hydrogen pressure, replacing it with a nitrogen atmosphere.

  • Post-Hydrogenation Basification: Add a 50% sodium hydroxide solution to the reaction mixture to raise the pH. This dissolves the 2,4,5-Triamino-6-hydroxypyrimidine product (TAHP), allowing for the separation of the insoluble catalyst.[8][10]

  • Filter the reaction mixture through a contained filtration system (e.g., a filter press with celite) to remove the Pd/C catalyst. The recovered catalyst can often be recycled for subsequent batches.

Step 4: Precipitation and Isolation of the Sulfate Salt

  • Transfer the clear, catalyst-free filtrate containing the dissolved TAHP to a separate glass-lined reactor.

  • Under vigorous stirring, slowly add concentrated (98%) sulfuric acid to the solution.

  • Monitor the pH closely. The this compound will precipitate as the pH is lowered. Adjust the final pH to approximately 1-2 to ensure complete precipitation.[3][6]

  • Cool the resulting slurry to <15°C to maximize the yield of the crystalline product.

  • Isolate the solid product using a centrifuge or filter press.

  • Wash the filter cake with cold deionized water, followed by a solvent wash (e.g., ethanol) to remove residual water and impurities.

  • Dry the product in a vacuum tray dryer at 60-80°C until a constant weight is achieved. The final product is a stable, off-white to brownish crystalline solid.

Process Workflow and Quality Control

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the large-scale hydrogenation and isolation process.

Quality Control Specifications

The final product must be analyzed to ensure it meets the required specifications for pharmaceutical or other high-purity applications.

Parameter Specification Test Method
Appearance White to light brown crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Purity (Titration) ≥ 97.0% (on anhydrous basis)Neutralization Titration
Water Content ≤ 10.0%Karl Fischer Titration
Melting Point > 300 °C (decomposes)Melting Point Apparatus
Molecular Formula C₄H₇N₅O·H₂SO₄-
Molecular Weight 239.21 g/mol -

Specifications sourced from typical supplier data sheets.[5][11]

Safety, Handling, and Storage

Hazard Identification:

  • Substrates/Product: While not classified as acutely toxic, this compound may cause skin, eye, and respiratory tract irritation upon prolonged exposure.[5][12]

  • Reagents: Sulfuric acid and sodium hydroxide are highly corrosive. Hydrogen gas is extremely flammable and forms explosive mixtures with air.

  • Catalyst: Palladium on carbon is pyrophoric, especially when dry or spent. It must be handled wet and under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Standard PPE includes safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • When handling powders, respiratory protection (e.g., N95 respirator) is required to prevent inhalation.[5]

Engineering Controls:

  • All operations must be performed in a well-ventilated area or within a closed system.

  • The use of a certified high-pressure autoclave with appropriate safety reliefs is mandatory for the hydrogenation step.

  • Grounding and bonding of all equipment are essential to prevent static discharge, especially when handling hydrogen.

Storage and Stability:

  • Store the final product in tightly sealed containers in a dry, cool, and well-ventilated place.[12]

  • Keep away from strong oxidizing agents.[5] The product is stable under normal storage conditions.

References

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981). Google Patents.
  • Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine. (n.d.). Eureka. Retrieved January 28, 2026, from [Link]

  • Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. (2016). Google Patents.
  • 2,4,5 Triamino 6-Hydroxy Pyrimidine Sulphate Supplier, Manufacturer & Exporter. (n.d.). Retrieved January 28, 2026, from [Link]

  • One-step synthesis method of guanine. (n.d.). Eureka | Patsnap. Retrieved January 28, 2026, from [Link]

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (2012). Google Patents.
  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved January 28, 2026, from [Link]

  • SCCS (Scientific Committee on Consumer Safety), OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143), 25 June 2015. Retrieved January 28, 2026, from [Link]

  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (1991). Google Patents.
  • Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (2021). Google Patents.
  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. (1992). Google Patents.

Sources

Synthesis of Folic Acid Analogs Utilizing 6-Hydroxy-2,4,5-triaminopyrimidine sulfate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of folic acid analogs, a critical class of compounds in therapeutic drug development, with a particular focus on the strategic use of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate as a key precursor. Folic acid analogs, or antifolates, are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[1][2] By acting as structural mimics of folic acid, these analogs disrupt essential cellular processes, a mechanism widely exploited in cancer chemotherapy.[3] This document provides a deep dive into the chemical rationale, step-by-step protocols, and characterization techniques for the synthesis of these vital pharmaceutical compounds, tailored for researchers and professionals in drug discovery and development.

Introduction: The Significance of Folic Acid Analogs and the Role of this compound

Folic acid and its derivatives are essential B-complex vitamins that serve as cofactors in a variety of metabolic functions.[2] The metabolically active form, tetrahydrofolate (THF), is integral to one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids.[2] The enzyme dihydrofolate reductase (DHFR) is responsible for the reduction of dihydrofolate to THF, making it a prime target for therapeutic intervention.[2]

Folic acid antimetabolites, such as Methotrexate (MTX), are structural analogs designed to competitively inhibit DHFR, thereby disrupting DNA synthesis and cell proliferation.[1][3] This inhibitory action has established antifolates as a cornerstone in the treatment of various cancers and autoimmune diseases.[3] The synthesis of these analogs often involves the construction of a pteridine ring system, for which 6-Hydroxy-2,4,5-triaminopyrimidine is a versatile and crucial building block.[4][5][6] Its sulfate salt, this compound, is a stable and commonly used starting material in these multi-step syntheses.[7][8]

This guide will elucidate the synthetic pathway from this key pyrimidine derivative to advanced folic acid analogs, providing detailed protocols and explaining the underlying chemical principles.

The Synthetic Strategy: A Modular Approach

The synthesis of folic acid analogs can be conceptually broken down into three main stages:

  • Formation of the Pteridine Ring Core: This involves the condensation of the triaminopyrimidine precursor with a suitable dicarbonyl compound to form the bicyclic pteridine system.

  • Installation of the Side Chain Precursor: A key intermediate, often a bromomethylpteridine derivative, is synthesized to facilitate coupling with the side chain.

  • Coupling and Final Analog Formation: The pteridine intermediate is coupled with a derivative of p-aminobenzoylglutamic acid to yield the final folic acid analog.

This modular approach allows for the synthesis of a diverse library of analogs by varying the components at each stage.

Core Synthesis Pathway: From Pyrimidine to Pteridine

The foundational step in the synthesis of many folic acid analogs is the construction of the pteridine ring. This is typically achieved through a condensation reaction between a 2,4,5,6-tetraaminopyrimidine derivative and a dicarbonyl compound. In our case, we begin with this compound.

Rationale for Key Steps

The choice of reagents and reaction conditions is critical for achieving high yields and purity. The use of the sulfate salt of the triaminopyrimidine enhances its stability and handling properties. The condensation reaction to form the pteridine ring is a well-established method in heterocyclic chemistry.

Diagram 1: General Synthesis Workflow

G A This compound B Pteridine Ring Formation (e.g., with Dihydroxyacetone) A->B Condensation C 6-Hydroxymethylpteridine Intermediate B->C D Halogenation (e.g., with HBr/Triphenylphosphine) C->D Activation E 6-Bromomethylpteridine Intermediate D->E G Coupling Reaction E->G F p-Aminobenzoyl-L-glutamate derivative F->G Nucleophilic Substitution H Folic Acid Analog G->H

Caption: Overview of the synthetic workflow from the pyrimidine starting material to the final folic acid analog.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol outlines the formation of the pteridine core, a crucial intermediate in the synthesis of many folic acid analogs, including methotrexate.[9]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,5,6-Tetraaminopyrimidine sulfate238.2323.8 g0.1
Dihydroxyacetone90.089.9 g0.11
Sodium Acetate82.0316.4 g0.2
Deionized Water18.02500 mL-
Hydrochloric Acid (1 M)36.46As needed-
Sodium Hydroxide (1 M)40.00As needed-

Procedure:

  • Preparation of Pyrimidine Solution: In a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and pH probe, dissolve 2,4,5,6-tetraaminopyrimidine sulfate and sodium acetate in 500 mL of deionized water.

  • pH Adjustment: Adjust the pH of the solution to 5.5 ± 0.2 using 1 M HCl or 1 M NaOH.[9] This precise pH control is crucial for favoring the formation of the desired 6-hydroxymethylpteridine isomer.[9]

  • Addition of Dihydroxyacetone: Slowly add a solution of dihydroxyacetone in 50 mL of water to the reaction mixture over 30 minutes, maintaining the pH at 5.5.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water (2 x 50 mL) and then with ethanol (2 x 50 mL). Dry the product under vacuum at 60°C.

Expected Yield: 70-80%

Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine Hydrobromide

This step activates the hydroxymethyl group for subsequent coupling with the side chain.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Diamino-6-hydroxymethylpteridine192.1719.2 g0.1
Triphenylphosphine262.2931.5 g0.12
N-Bromosuccinimide (NBS)177.9821.4 g0.12
Acetonitrile (anhydrous)41.05400 mL-
Diethyl Ether (anhydrous)74.12200 mL-

Procedure:

  • Reaction Setup: In a 1 L three-necked flask under a nitrogen atmosphere, suspend 2,4-diamino-6-hydroxymethylpteridine and triphenylphosphine in 400 mL of anhydrous acetonitrile.

  • Bromination: Cool the suspension to 0°C in an ice bath. Add N-bromosuccinimide portion-wise over 1 hour, keeping the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Isolation of Product: The product will precipitate as the hydrobromide salt. Filter the solid and wash with cold anhydrous acetonitrile (2 x 30 mL) and then with anhydrous diethyl ether (2 x 50 mL).

  • Drying: Dry the product under vacuum.

Expected Yield: 85-95%

Protocol 3: Synthesis of a Folic Acid Analog (e.g., Methotrexate)

This final step involves the coupling of the pteridine intermediate with the glutamate side chain.[10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Diamino-6-bromomethylpteridine HBr352.0535.2 g0.1
Diethyl N-(p-methylaminobenzoyl)-L-glutamate320.3635.2 g0.11
N,N-Diisopropylethylamine (DIPEA)129.2428.5 mL0.165
N,N-Dimethylformamide (DMF, anhydrous)73.09500 mL-
Sodium Hydroxide (2 M)40.00As needed-
Hydrochloric Acid (2 M)36.46As needed-

Procedure:

  • Coupling Reaction: In a 1 L flask under a nitrogen atmosphere, dissolve diethyl N-(p-methylaminobenzoyl)-L-glutamate and DIPEA in 500 mL of anhydrous DMF.

  • Addition of Pteridine: Add the 2,4-diamino-6-bromomethylpteridine hydrobromide in one portion.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Saponification: After the coupling is complete (monitored by TLC/LC-MS), add 200 mL of 2 M NaOH solution and stir at room temperature for 4-6 hours to hydrolyze the ethyl esters.

  • Precipitation of Product: Acidify the reaction mixture to pH 3-4 with 2 M HCl. The crude product will precipitate.

  • Purification: Filter the precipitate and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Expected Yield: 50-60%

Diagram 2: Chemical Synthesis Pathway of a Folic Acid Analog

G cluster_0 Pteridine Core Synthesis cluster_1 Side Chain Activation & Coupling cluster_2 Final Product Formation A 6-Hydroxy-2,4,5-triaminopyrimidine B 2,4-Diamino-6-hydroxymethylpteridine A->B Condensation with Dihydroxyacetone C 2,4-Diamino-6-bromomethylpteridine B->C Bromination E Coupled Intermediate (Ester) C->E Coupling D Diethyl N-(p-methylaminobenzoyl)-L-glutamate D->E F Folic Acid Analog (e.g., Methotrexate) E->F Saponification

Caption: Detailed chemical pathway for the synthesis of a folic acid analog.

Characterization and Quality Control

Ensuring the purity and structural integrity of the synthesized folic acid analogs is paramount. A combination of analytical techniques should be employed.

Analytical Techniques:

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.[11][12]Characteristic peaks for the pteridine ring, p-aminobenzoyl, and glutamate moieties.[11] Integration should correspond to the expected proton count.
Mass Spectrometry (LC-MS) Molecular weight confirmation and impurity profiling.[13][14]A molecular ion peak corresponding to the calculated mass of the target analog. LC can separate impurities for identification.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak for the pure compound, allowing for purity calculation based on peak area.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysis.Characteristic absorptions for N-H, C=O (amide and carboxylic acid), and aromatic C=C bonds.

Troubleshooting and Optimization

Common Issues and Solutions:

IssuePotential CauseSuggested Solution
Low yield in pteridine formation Incorrect pH; side reactions.Strictly maintain the pH at 5.5.[9] Use freshly prepared dihydroxyacetone solution.
Incomplete bromination Moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Multiple products in coupling step Side reactions at other amino groups.Consider using protecting groups for the amino functionalities on the pteridine ring if necessary.
Difficulty in purification Presence of closely related impurities.Employ advanced chromatographic techniques such as preparative HPLC or column chromatography with a suitable stationary and mobile phase.

Conclusion

The synthesis of folic acid analogs using this compound is a robust and adaptable methodology for producing compounds of significant therapeutic interest. By understanding the underlying chemical principles and meticulously following detailed protocols, researchers can successfully synthesize and characterize these complex molecules. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals dedicated to the advancement of drug discovery and development in the field of antifolate therapeutics.

References

  • SciSpace. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. 2022. Available from: [Link]

  • MDPI. A General Protocol for Synthesizing Thiolated Folate Derivatives. 2023. Available from: [Link]

  • ResearchGate. Synthesis of MTX by the reaction between metal salt of p-(N-methyl). Available from: [Link]

  • Nair MG, Otis EB, Kisliuk RL, Gaumont Y. Folate Analogues. 20. Synthesis and Antifolate Activity of 1',2',3',4',5',6'-hexahydrohomofolic Acid. J Med Chem. 1983 Feb;26(2):135-40.
  • Google Patents. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • MDPI. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Available from: [Link]

  • PDB-101. Folate Synthesis. Available from: [Link]

  • Google Patents. CN107602487B - 2,4,5-triamino-6-hydroxypyrimidine formate, preparation method and application.
  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. 2016.
  • MDPI. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. 2024. Available from: [Link]

  • Rosowsky A, Forsch RA, Freisheim JH, Moran RG, Wick M. Methotrexate Analogues. 14. Synthesis of New Gamma-Substituted Derivatives as Dihydrofolate Reductase Inhibitors and Potential Anticancer Agents. J Med Chem. 1983 Dec;26(12):1719-24.
  • National Institutes of Health. Pterin chemistry and its relationship to the molybdenum cofactor. Available from: [Link]

  • ResearchGate. Characterisation of folic acid by mass balance versus quantitative NMR. Available from: [Link]

  • Google Patents. US4080325A - Synthesis of methotrexate.
  • Google Patents. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • ResearchGate. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. 2022. Available from: [Link]

  • methotrexate:hemically known as N424diamino-6 Pride. Available from: [Link]

  • Hignite CE, Azarnoff DL. Identification of methotrexate and folic acid analogs by mass spectrometry. Life Sci. 1977 Oct 1;21(7):981-7.
  • Gpatindia. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. 2020. Available from: [Link]

  • ACS Publications. Secondary ion mass spectrometry of folic acid analogs. Available from: [Link]

  • National Institutes of Health. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Available from: [Link]

  • Pharmaffiliates. 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-245-YIELD Assigned Specialist: Senior Application Scientist[1]

Core Directive: The "Stability-Solubility" Paradox[1]

Welcome to the technical support center. If you are experiencing low yields with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (also known as 2,5,6-triamino-4-pyrimidinol sulfate), you are likely fighting two opposing forces: Oxidation and Solubility .[1]

The free base amine is electronically rich and exceptionally prone to aerial oxidation, turning into "rubidines" (deep red/purple impurities) within minutes.[1] However, the sulfate salt is stable but highly insoluble.[1]

The Golden Rule: Speed is yield. The time between the reduction of the nitroso group and the acidification to the sulfate salt must be minimized and strictly anaerobic.

Process Modules & Troubleshooting

Module A: Nitrosation (The Precursor)

Reaction: 2,4-Diamino-6-hydroxypyrimidine (DAHP)


 5-Nitroso-2,4-diamino-6-hydroxypyrimidine.[1][2]
SymptomDiagnosisCorrective Action
Product is pale pink/white Incomplete reaction.The nitroso compound should be deep violet/rose . Check nitrite stoichiometry (1.1 eq) and ensure pH is acidic (2–3).
Slurry becomes a solid gel Thixotropic effect.[1]This is common.[1] Do not stop stirring. Increase agitation speed or add small aliquots of water. Stopping allows the cake to harden, trapping unreacted material.[1]
Low Yield Solubility loss.[1]The nitroso intermediate is amphoteric. Ensure the final filtration pH is near its isoelectric point (approx pH 4–5) to maximize precipitation.
Module B: Reduction (The Critical Step)

Reaction: Nitroso


 Triamine.
Methods:  Catalytic Hydrogenation (

) vs. Sodium Dithionite (

).[1]

Method 1: Sodium Dithionite (Most Common in Lab/Pilot) [1]

  • The Issue: Dithionite degrades in acidic media and at high heat, but the reaction requires heat.

  • The Fix: Maintain pH 8–9 using dilute NaOH. Add dithionite in portions at 70–80°C.

  • End-Point Indicator: The deep rose/violet slurry must turn pale yellow/cream . If it stays pink, reduction is incomplete.[1]

Method 2: Catalytic Hydrogenation (High Purity)

  • The Issue: Catalyst poisoning or product precipitating on the catalyst.

  • The Fix: Run in slightly alkaline water to keep the triamine dissolved. Filter the catalyst hot under nitrogen before acidifying.

Module C: Isolation (The Yield Killer)

Reaction: Triamine +




Sulfate Salt.[3]
  • Q: My product turned purple during filtration. Why?

    • A: Oxidation.[1] The free base triamine was exposed to air while wet.

    • Fix: Acidify immediately after reduction. Do not isolate the free base. The sulfate salt is resistant to oxidation.

  • Q: The product is grey/ashy.

    • A: Trapped sulfur (from dithionite decomposition).[1]

    • Fix: Ensure the reaction mixture is fully clear (pale yellow) before acidification. If using dithionite, a hot filtration step before acidification removes colloidal sulfur.[1]

Visualizing the Workflow

The following diagrams illustrate the chemical pathway and the critical decision-making logic for troubleshooting.

SynthesisPath Start Start: 2,4-Diamino-6-hydroxypyrimidine Nitroso Intermediate: 5-Nitroso Derivative (Deep Violet Solid) Start->Nitroso NaNO2 / Acid (Nitrosation) Triamine Free Base: 2,4,5-Triaminopyrimidine (Unstable Pale Yellow Soln) Nitroso->Triamine Reduction (Na2S2O4 or H2/Pd) pH 8-9, 70°C Oxidation Impurity: Rubidines (Red/Purple) Triamine->Oxidation Air Exposure (Slow Acidification) Product Final: Sulfate Salt (White Crystals) Triamine->Product H2SO4 Acidification (pH < 2.0)

Figure 1: Synthetic pathway highlighting the critical instability of the free base intermediate.[1][2]

Troubleshooting Q1 Is the Nitroso Intermediate Deep Violet? A1_No Check Nitrite Eq Check pH (2-3) Q1->A1_No No Q2 Reduction: Did color change Violet -> Pale Yellow? Q1->Q2 Yes A2_No Dithionite is dead. Add fresh reagent. Check Temp > 70°C Q2->A2_No No Q3 Filtration: Is wet cake turning Purple? Q2->Q3 Yes A3_Yes CRITICAL FAILURE. Oxidation occurring. Acidify faster. Use N2 blanket. Q3->A3_Yes Yes Success White/Off-White Crystalline Solid Q3->Success No

Figure 2: Diagnostic logic flow for identifying yield loss points.

Standard Operating Procedure (SOP): The "Golden Batch"

This protocol uses the Sodium Dithionite method, optimized for yield and stability.[1]

Reagents:

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) - 100 mmol[1]

  • Sodium Dithionite (

    
    ) - Fresh (< 6 months old)[1]
    
  • NaOH (10% solution)[1]

  • Sulfuric Acid (50% solution)[1][2]

Protocol:

  • Suspension: Suspend 100 mmol of DAHNP (violet powder) in 300 mL water.

  • Alkalinization: Adjust pH to 8–9 using 10% NaOH. Heat to 70–80°C .

    • Note: The starting material may not fully dissolve; this is acceptable.[4]

  • Reduction (The Color Shift):

    • Add Sodium Dithionite solid in small portions (approx. 2–3 equivalents total).

    • Maintain temperature at 75°C.

    • Observation: The mixture will froth (release of

      
      ). The color must shift from Violet 
      
      
      
      Orange
      
      
      Pale Yellow
      .
    • Tip: If the color stalls at pink, add more dithionite.[1]

  • Clarification (Optional but Recommended):

    • If the solution is cloudy (sulfur), filter rapidly through a pre-heated funnel.[1] Do not let the filtrate cool.

  • Salt Formation (The "Crash"):

    • While the filtrate is still hot (60°C+), add 50%

      
       rapidly until pH is 1.0–2.0 .[1]
      
    • Mechanism:[2][3][5][6] The sulfate salt is insoluble in acid and will precipitate immediately as a thick white/cream solid.

  • Crystallization:

    • Cool the slurry to 0–5°C and hold for 1 hour.

  • Filtration:

    • Filter the white solid.[2] Wash with cold water, then acetone (to dry).[1]

    • Result: this compound.[1][2][7][8][9][10]

Frequently Asked Questions (FAQ)

Q: Can I store the intermediate nitroso compound? A: Yes. The nitroso intermediate (DAHNP) is stable. You can dry it and store it. However, the reduced triamine must never be stored; it must be converted to sulfate immediately.[1]

Q: Why use Dithionite instead of Hydrogenation? A: Hydrogenation is cleaner (no sulfur waste) but requires pressure vessels and expensive Pd catalysts. Dithionite is preferred for standard laboratory glassware setups, provided you manage the pH carefully.[1]

Q: My final product has a yellow tint. Is it ruined? A: Not necessarily. A slight yellow tint is common (traces of azo-impurities).[1] However, if it is pink or purple, it contains oxidation products which may interfere with subsequent folate synthesis steps.[1] Recrystallization from boiling water (with a pinch of activated charcoal) can clean this up.

References

  • US Patent 4247693A : Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.[1] (Describes the zinc/acid reduction and sulfate precipitation logic analogous to the triamino system).

  • CN Patent 102399194A : Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[1] (Details the dithionite reduction, color changes from rose to pale yellow, and pH control).

  • EP Patent 0444266A1 : Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation.[1] (Discusses the hydrogenation route and the importance of pH < 9 to prevent catalyst loss).

  • ChemicalBook : 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Synthesis. (General physical properties and solubility data).

  • Organic Syntheses, Coll. Vol. 1 : 2,4-Diamino-6-hydroxypyrimidine.[1][2][4][10] (Foundational text for the starting material synthesis).

Sources

side reactions in the synthesis of 2,4,5-triaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4,5-Triaminopyrimidines

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: TAP-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

The synthesis of 2,4,5-triaminopyrimidine (TAP) is a critical gateway to pteridines, purines, and antifolates (e.g., Methotrexate). However, the electron-rich nature of the pyrimidine ring, specifically the vicinal diamine motif at positions 4 and 5, creates a "stability paradox." While the molecule is nucleophilic enough to facilitate subsequent cyclizations, this same electron density makes it aggressively susceptible to oxidative dimerization and hydrolytic deamination .

This guide addresses the specific failure modes encountered during the two-step industrial standard: Nitrosation of 2,4-diaminopyrimidine followed by Reduction .

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Oxidative Instability (The "Pink/Black" Solution)

User Report: "My reaction mixture turned from a clear pale yellow to a deep purple/black within minutes of filtration. The isolated solid is grey."

Diagnosis: You are witnessing autocatalytic oxidative coupling . The 2,4,5-triamino system is highly reducing. Upon exposure to atmospheric oxygen, it undergoes oxidative dehydrogenation to form diimines, which rapidly couple to form azo-dimers (azopyrimidines) or polymeric melanin-like pigments.

Root Cause Analysis:

  • Insufficient Inerting: Argon/Nitrogen sparging was likely stopped during the filtration step.

  • Trace Metal Contamination: Iron or Copper ions (often from water or older hydrogenation autoclaves) catalyze this oxidation.

Corrective Protocol:

  • The "Sulfite Shield": Always add 0.1–0.5% sodium bisulfite (

    
    ) to your wash water and recrystallization solvents. This acts as an oxygen scavenger.
    
  • Acid Stabilization: Isolate the product as the sulfate or hydrochloride salt . The free base is kinetically unstable in air; the protonated salt significantly retards oxidation of the amino groups.

  • Fast Processing: Do not dry the free base in an oven. Use vacuum drying at low temp (

    
    ) immediately.
    
Issue 2: Low Yield in Nitrosation Step

User Report: "During the nitrosation of 2,4-diaminopyrimidine, I see significant precipitation, but the yield of the 5-nitroso intermediate is <50%."

Diagnosis: This is likely N-Nitrosation or Hydrolytic Deamination .

Mechanism: Nitrosation is an electrophilic aromatic substitution. However, in highly acidic media, the exocyclic amines can be protonated (deactivating the ring) or N-nitrosated (kinetic trap). Furthermore, if the temperature spikes (


), the diazonium-like character can lead to hydrolysis, converting the 4-amino group to a 4-hydroxy group (isoguanine derivative).

Corrective Protocol:

  • pH Control: Maintain pH 2–3. Too acidic (

    
    ) protonates the ring nitrogens, deactivating the C-5 position.
    
  • Temperature: Addition of

    
     must occur at 
    
    
    
    .
  • Reagent Order: Add nitrite to the acid solution of the pyrimidine, not the reverse, to avoid local excesses of nitrous acid.

Issue 3: Incomplete Reduction (The "Red" Impurity)

User Report: "After dithionite reduction, the product has a persistent red/orange hue that won't wash out."

Diagnosis: Presence of 5-hydroxylamino-2,4-diaminopyrimidine or azoxy intermediates.

Mechanism: Reduction of the 5-nitroso group proceeds via the hydroxylamine (


). If the reducing power (dithionite stoichiometry or 

pressure) is insufficient, the reaction stalls here. These intermediates are colored and can condense to form azoxy impurities.

Corrective Protocol:

  • Stoichiometry: Use 2.5–3.0 equivalents of Sodium Dithionite (

    
    ).
    
  • Colorimetric Endpoint: The reaction should transition from the red/violet of the nitroso compound to a pale yellow/colorless solution. If red persists, add more reductant.

  • Temperature Spike: Dithionite reduction is exothermic. Ensure the temperature reaches at least

    
     toward the end to drive the conversion of hydroxylamine to amine.
    

Module 2: Impurity Profile & Pathway Visualization

The following diagram illustrates the primary reaction pathway and the divergence points for critical side reactions.

TAP_Synthesis cluster_Nitrosation Step 1: Nitrosation cluster_Reduction Step 2: Reduction cluster_Degradation Post-Reaction Instability Start 2,4-Diaminopyrimidine Nitroso 5-Nitroso-2,4- diaminopyrimidine (Red/Violet Solid) Start->Nitroso NaNO2, HCl (Electrophilic Subst.) Hydrolysis_Imp Side Product A: 2,4-Diamino-6-hydroxypyrimidine (Hydrolysis) Start->Hydrolysis_Imp High Temp / Acid (Deamination) Hydroxylamine Intermediate: 5-Hydroxylamino- pyrimidine Nitroso->Hydroxylamine Reduction (Zn or Na2S2O4) TAP TARGET: 2,4,5-Triaminopyrimidine (Unstable Free Base) Hydroxylamine->TAP Complete Reduction AzoDimer Impurity B: Azopyrimidine Dimers (Pink/Black Color) Hydroxylamine->AzoDimer Condensation TAP->AzoDimer O2 (Air Oxidation)

Figure 1: Reaction logic flow for 2,4,5-triaminopyrimidine synthesis, highlighting critical control points for hydrolysis and oxidative degradation.

Module 3: Comparative Reduction Methodologies

Choosing the right reduction agent is a trade-off between purity and scalability.

MethodReagentKey Side ReactionRecommended For
Catalytic Hydrogenation

Ring Hydrogenation: Over-reduction of the pyrimidine ring to dihydropyrimidines.Large-scale / GMP (Cleanest profile if monitored).
Chemical Reduction

(Dithionite)
Sulfur Contamination: Formation of thionyl adducts; high salt load in waste.Lab scale / R&D (Easy to perform, no autoclave needed).
Metal Reduction

Metal Chelation: Zinc ions are difficult to remove from the chelating diamine product.Legacy processes (Not recommended for Pharma).

Module 4: Validated Experimental Protocol (Self-Validating)

Objective: Synthesis of 2,4,5-Triaminopyrimidine Sulfate (Stabilized Form).

  • Nitrosation:

    • Dissolve 2,4-diaminopyrimidine (100 mmol) in 2M HCl. Cool to

      
      .
      
    • Add

      
       (1.1 eq) dropwise. Checkpoint: Solution turns red/violet immediately.
      
    • Stir 1h. Filter the red precipitate (5-nitroso intermediate). Wash with cold water.

  • Reduction (Dithionite Method):

    • Suspend the wet nitroso cake in 1M NaOH (pH must be basic, ~10–11).

    • Heat to

      
      . Add 
      
      
      
      (2.5 eq) in portions.
    • Checkpoint: The red suspension will dissolve and turn pale yellow.

    • Critical Step: Filter hot to remove sulfur/insolubles.

  • Isolation (The Stabilization Step):

    • Immediately acidify the hot filtrate with

      
       to pH 1–2.
      
    • The sulfate salt precipitates as white/off-white crystals.

    • Cool, filter, and wash with ethanol (to remove water and aid drying).

    • Result: The sulfate salt is stable in air for months.

References

  • Organic Syntheses , Coll. Vol. 4, p. 247 (1963); Vol. 35, p. 32 (1955). 2,4,5-Triaminopyrimidine.

  • Cain, C. K., Mallette, M. F., & Taylor, E. C. (1946). Pyrimidines. II. The Synthesis of 2,4,5-Triaminopyrimidine. Journal of the American Chemical Society, 68(10), 1996–1999.

  • Traube, W. (1900). Über die Synthese von Purinderivaten. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. (The foundational "Traube Synthesis" reference).

  • Bradshaw, T. K., & Hutchinson, D. W. (1977). 5-Substituted Pyrimidine-2,4-diamines. Chemical Society Reviews, 6, 43-62. (Review of side reactions and stability).

Technical Support Center: Catalytic Hydrogenation of Nitrosopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting of C-5 Nitroso Reduction in Pyrimidine Scaffolds

Executive Summary & Chemical Context

The catalytic hydrogenation of nitrosopyrimidines (specifically 4-amino-5-nitrosopyrimidines) is the pivotal step in the Traube Purine Synthesis . This reaction converts the nitroso group (-NO) into a primary amine (-NH2), creating the vicinal diamine motif required for imidazole ring closure.

While theoretically simple, this transformation is plagued by three distinct failure modes:

  • Catalyst Poisoning: The pyrimidine ring nitrogens (N1/N3) are strong

    
    -donors that can bind irreversibly to the catalyst surface.
    
  • Intermediate Stalling: The reaction often halts at the hydroxylamine (

    
    ) stage.
    
  • Chemo-selectivity Issues: Competitive hydrogenolysis of halogens (Cl/Br) or condensation into azo-dimers.

This guide provides diagnostic workflows to resolve these issues, moving beyond "add more catalyst" to mechanistic root-cause analysis.

The Reaction Pathway & Failure Points

To troubleshoot, one must visualize the reduction kinetics. The reaction does not proceed directly to the amine; it passes through a hydroxylamine intermediate.

Visualization: Mechanistic Pathway

The following diagram illustrates the reduction cascade and where specific side-reactions diverge.

G Substrate 5-Nitrosopyrimidine Intermediate Hydroxylamine (-NHOH) Substrate->Intermediate Step 1: Fast (2e-, 2H+) Azo Azo/Azoxy Dimers (Colored Impurities) Substrate->Azo Dimerization Product 5-Aminopyrimidine (-NH2) Intermediate->Product Step 2: Slow/Rate Determining (2e-, 2H+) Intermediate->Azo Condensation (Low H2 Pressure) Dehalo Dehalogenated Product Product->Dehalo Over-reduction (Pd/C + Halogen)

Figure 1: Mechanistic pathway of nitrosopyrimidine reduction. Note that Step 2 is often the bottleneck where stalling occurs.

Troubleshooting Guide (Q&A Format)

Scenario A: "The reaction stalled. The solution is still colored, and LCMS shows M+16 mass."

Diagnosis: You are stuck at the Hydroxylamine intermediate. Root Cause: The reduction of


 to 

has a higher activation energy than the initial nitroso reduction. Furthermore, the basicity of the generated amine or the pyrimidine ring itself may be poisoning the catalyst.

Corrective Actions:

  • Protonate the Trap: Add 1.0–2.0 equivalents of HCl or Acetic Acid.

    • Why? Protonating the pyrimidine ring nitrogens reduces their ability to coordinate with the metal catalyst (Pd or Pt), freeing active sites for hydrogen adsorption.

  • Increase Temperature: Raise temperature to 40–50°C.

    • Caution: Do not exceed 60°C if halogens are present, as this accelerates dehalogenation.

  • Switch Solvent: If using MeOH, switch to solvent mixtures that solubilize the diamine product (e.g., MeOH/THF or Water/Acetic Acid). Product precipitation on the catalyst surface physically blocks H2 transfer.

Scenario B: "I lost my Chlorine atom! The product is dehalogenated."

Diagnosis: Hydrogenolysis. Root Cause: Palladium (Pd) is excellent at oxidative addition into C-Cl and C-Br bonds, especially on electron-deficient rings like pyrimidines.

Corrective Actions:

  • Change the Metal: Switch from Pd/C to Platinum (PtO2) or Raney Nickel .

    • Why? Platinum and Nickel have significantly higher kinetic barriers for C-Halogen bond insertion compared to Palladium.

  • Poison the Catalyst: If you must use Pd/C, add a modifier like Diphenylsulfide or use sulfided Platinum (Pt-S).

    • Mechanism: Sulfur occupies the highly active "kink" sites on the metal lattice where hydrogenolysis typically occurs, leaving the terrace sites available for nitroso reduction.

  • Kinetic Control: Stop the reaction immediately upon H2 uptake cessation. Dehalogenation is often slower than nitroso reduction and occurs primarily after the nitroso group is consumed.

Scenario C: "The product is a deeply colored (Red/Purple) sludge."

Diagnosis: Azo/Azoxy Dimer formation. Root Cause: Low hydrogen availability at the catalyst surface (Mass Transfer Limitation). When H2 is scarce, the intermediate hydroxylamine condenses with the unreacted nitroso compound.

Corrective Actions:

  • Maximize Agitation: Increase stirring speed (>1000 RPM). Hydrogenation is a tri-phasic reaction (Gas-Liquid-Solid); mass transfer is usually the rate-limiting step.

  • Increase Pressure: Move from balloon pressure (1 atm) to a Parr shaker or autoclave (3–5 bar).

  • Dilution: Run the reaction more dilute. High concentration increases the probability of intermolecular collisions required for dimerization.

Experimental Protocols

Protocol A: Standard Reduction (Non-Halogenated Substrates)

Best for: High throughput, simple substrates.

  • Setup: Charge a round-bottom flask with 4-amino-5-nitrosopyrimidine (1.0 eq).

  • Solvent: Add Methanol (10-20 volumes). If solubility is poor, add 1.0 eq of aqueous HCl.

  • Catalyst: Add 10 wt% Pd/C (50% water wet).

    • Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

  • Reaction: Purge with N2 (x3), then H2 (x3). Stir vigorously under H2 balloon (1 atm) at RT for 2–4 hours.

  • Workup: Filter through Celite. Neutralize with NaOH if acid was used. Concentrate.

Protocol B: Selective Reduction (Halogenated Substrates)

Best for: Chloropyrimidines where halogen retention is critical.

  • Setup: Charge flask with 4-amino-6-chloro-5-nitrosopyrimidine.

  • Solvent: Ethyl Acetate or THF (Avoid alcohols if solvolysis of chloride is a risk).

  • Catalyst: Add Raney Nickel (approx 20 wt% relative to substrate).

    • Critical Safety: Raney Nickel is pyrophoric when dry. Weigh it as a slurry in water, wash with solvent, and transfer wet.

  • Reaction: Hydrogenate at 3 bar (45 psi) in a Parr shaker.

  • Workup: Carefully filter catalyst (keep wet!). The filtrate contains the diamine. Use immediately for ring closure to avoid oxidative degradation (diaminopyrimidines are air-sensitive).

Decision Logic & Troubleshooting Flowchart

Use this logic gate to determine your experimental setup.

Troubleshooting Start Start: Nitrosopyrimidine Reduction Halogen Does substrate contain Halogens (Cl, Br, I)? Start->Halogen YesHalo Use Raney Ni or PtO2 Avoid Pd/C Halogen->YesHalo Yes NoHalo Use 10% Pd/C Halogen->NoHalo No Solubility Is Substrate Soluble in MeOH? YesHalo->Solubility NoHalo->Solubility AcidAdd Add 1.0 eq HCl or AcOH (Protonate Ring N) Solubility->AcidAdd No Standard Standard Neutral MeOH Solubility->Standard Yes Outcome Check LCMS/TLC AcidAdd->Outcome Standard->Outcome Stall M+16 (Hydroxylamine)? Increase Temp or Acidify Outcome->Stall Incomplete Dimer Colored Impurities? Increase Pressure/Stirring Outcome->Dimer Side Rxn Success M+2 (Diamine) Proceed to Cyclization Outcome->Success Clean

Figure 2: Decision matrix for catalyst selection and troubleshooting.

Comparative Data: Catalyst Performance

ParameterPd/C (Standard)Raney NickelPtO2 (Adams')
Reaction Rate Very FastModerateModerate
Halogen Tolerance Poor (Causes De-Cl/Br)ExcellentGood
Acid Stability HighLow (Ni dissolves in strong acid)High
Pyrophoric Risk Moderate (when dry)High (Spontaneous ignition)Low (Oxide form)
Cost ModerateLowHigh

References

  • Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

    • Foundational text for the synthesis of purines via nitrosopyrimidine reduction.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

    • Authoritative source on pyrimidine reactivity and reduction mechanisms.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. The definitive guide on catalyst selection (Pd vs Pt vs Ni) and poisoning mechanisms.
  • Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. Detailed review of pyrimidine properties, including the specific reduction of 5-nitrosopyrimidines.

Technical Support Center: Purification of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield in your experiments.

I. Understanding the Core Challenges

The purification of this compound presents a unique set of challenges primarily stemming from its physicochemical properties:

  • Low Solubility: The sulfate salt is notoriously difficult to dissolve in water and many common organic solvents, making straightforward recrystallization challenging.

  • Instability: As an aminopyrimidine, the compound is susceptible to oxidation, which can lead to discoloration and the formation of impurities. This inherent antioxidant property means it can be reactive.[1]

  • Impurity Profile: The nature and percentage of impurities are highly dependent on the synthetic route used to prepare the compound. Common impurities can include residual starting materials, by-products, and inorganic salts.

This guide will provide practical, step-by-step solutions to address these and other issues you may encounter.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific experimental issues.

A. Issues Related to the Standard Purification Protocol (Conversion to Dihydrochloride)

The most common and effective method for purifying this compound involves its conversion to the more soluble dihydrochloride salt, followed by recrystallization and reconversion to the sulfate salt.[2]

  • Plausible Cause: Insufficient water or inadequate heating. The reaction to form the hydrochloride salt requires the sulfate salt to be well-suspended to allow for the reaction with barium chloride.

  • Solution:

    • Ensure Proper Stoichiometry: Double-check that you are using at least a 1:1 molar ratio of barium chloride to your pyrimidine sulfate.

    • Increase Solvent Volume: Gradually add more deionized water to the suspension. A good starting point is approximately 8-10 mL of water per gram of pyrimidine sulfate.

    • Maintain Temperature: Ensure the water bath is at a rolling boil and that the reaction mixture is being vigorously stirred to maximize the suspension and reaction rate. The process can take at least 15 minutes of heating.[2]

  • Plausible Cause 1: Insufficient concentration of the hydrochloride salt. The filtrate containing the dissolved hydrochloride salt may be too dilute.

    • Solution: Before adding concentrated HCl, evaporate the filtrate to a smaller volume. This will concentrate the solution, making precipitation more favorable upon the addition of HCl.

  • Plausible Cause 2: The pH is not low enough. The common ion effect from the chloride in HCl is crucial for precipitating the dihydrochloride salt.

    • Solution: Add concentrated HCl dropwise while monitoring the precipitation. It may be necessary to cool the solution in an ice bath to further decrease the solubility of the dihydrochloride salt and improve the yield.

  • Plausible Cause 3: The presence of impurities. Certain impurities may interfere with the crystallization process.

    • Solution: If the yield is persistently low, it may be necessary to perform a preliminary purification step, such as a charcoal treatment of the filtrate before the addition of HCl, to remove colored impurities.

  • Plausible Cause 1: Oxidation of the aminopyrimidine. The amino groups are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to colored byproducts.

    • Solution:

      • Use an Antioxidant: During the purification process, particularly when the pyrimidine is in its more soluble hydrochloride form, consider adding a small amount of an antioxidant like sodium sulfite or sodium metabisulfite to the solution.

      • Work Under Inert Atmosphere: When handling the solutions, especially at elevated temperatures, purging the reaction vessel with nitrogen or argon can minimize oxidation.

  • Plausible Cause 2: Residual metallic impurities from synthesis. If the crude material was synthesized via catalytic hydrogenation, residual palladium or other metals can cause discoloration.[3]

    • Solution: After dissolving the hydrochloride salt and before reprecipitating the sulfate, a filtration through a pad of Celite® can help remove finely divided metal particles.

  • Plausible Cause 3: Impurities from the starting materials or side reactions. The color may originate from impurities that are carried through the purification process.

    • Solution: A charcoal treatment of the hot aqueous solution of the hydrochloride salt before the final precipitation of the sulfate can be effective in removing colored organic impurities.

Experimental Workflow: Dihydrochloride Conversion Method

Purification_Workflow cluster_start Starting Material cluster_conversion_to_hcl Conversion to Dihydrochloride cluster_hcl_purification Dihydrochloride Purification cluster_reconversion_to_sulfate Reconversion to Sulfate start Crude 6-Hydroxy-2,4,5- triaminopyrimidine sulfate suspend Suspend in H2O with BaCl2 start->suspend Begin Purification heat Heat in boiling water bath (approx. 15 min) suspend->heat filter_baso4 Filter off BaSO4 precipitate heat->filter_baso4 filtrate_hcl Collect aqueous filtrate (contains pyrimidine-2HCl) filter_baso4->filtrate_hcl concentrate Concentrate filtrate (optional) filtrate_hcl->concentrate precipitate_hcl Add conc. HCl and cool to precipitate pyrimidine-2HCl concentrate->precipitate_hcl filter_hcl Filter and wash purified pyrimidine-2HCl precipitate_hcl->filter_hcl dissolve_hcl Dissolve purified pyrimidine-2HCl in hot H2O filter_hcl->dissolve_hcl Purified Intermediate add_h2so4 Add stoichiometric H2SO4 dissolve_hcl->add_h2so4 precipitate_sulfate Cool to precipitate purified purimidine sulfate add_h2so4->precipitate_sulfate final_product Filter, wash with H2O, and dry precipitate_sulfate->final_product Final Product

Caption: Workflow for the purification of this compound via its dihydrochloride salt.

B. Alternative Purification Methods
  • Plausible Cause: The impurities present may have similar solubility properties to the desired compound, making simple recrystallization ineffective.

  • Solution 1: Recrystallization from a different solvent system. While the sulfate salt has low solubility in many common solvents, exploring recrystallization from polar aprotic solvents or solvent mixtures may be beneficial.

    • Recommended Solvents to Try:

      • Dimethyl sulfoxide (DMSO) is a known solvent for this compound.[2] A mixed-solvent system, such as DMSO/water or DMSO/isopropanol, could be effective. Dissolve the crude product in a minimal amount of hot DMSO and then add a less polar co-solvent until turbidity is observed, then allow to cool slowly.

      • Aqueous solutions with adjusted pH. The solubility of the compound is pH-dependent.[4] Carefully adjusting the pH of an aqueous suspension may allow for selective dissolution and recrystallization.

  • Solution 2: Preparative High-Performance Liquid Chromatography (HPLC). For challenging separations, preparative HPLC can be a powerful tool.

    • Column Selection: Due to the polar nature of the compound, a standard C18 column may not provide sufficient retention. Consider using:

      • Polar-embedded reversed-phase columns: These columns have a polar group embedded in the alkyl chain, which improves retention of polar analytes in highly aqueous mobile phases.

      • Mixed-mode chromatography columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for polar and charged molecules.[5][6]

    • Mobile Phase Considerations:

      • Start with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile) with a suitable buffer (e.g., ammonium formate or formic acid) to ensure the compound is in a single ionic state.

      • A shallow gradient of an organic modifier (e.g., acetonitrile or methanol) can then be used for elution.

Decision Tree for Purification Strategy

Purification_Strategy start Start with Crude This compound purity_check1 Assess Purity (e.g., by HPLC) start->purity_check1 high_purity Purity > 95%? purity_check1->high_purity end_product Final Product high_purity->end_product Yes hcl_conversion Perform Dihydrochloride Conversion & Recrystallization high_purity->hcl_conversion No purity_check2 Assess Purity hcl_conversion->purity_check2 purity_ok Purity Acceptable? purity_check2->purity_ok purity_ok->end_product Yes prep_hplc Consider Preparative HPLC or Mixed-Mode Chromatography purity_ok->prep_hplc No

Caption: Decision tree for selecting a purification strategy.

III. Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: The pure compound is typically described as a white to pale yellow or off-white to yellow-beige crystalline powder.[7] Significant deviation from this, such as a brown or reddish color, often indicates the presence of oxidation products or other impurities.

  • Q: How should I store the purified compound?

    • A: Due to its sensitivity to oxidation, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.

  • Q: What are the common impurities I should be aware of?

    • A: The impurity profile depends on the synthetic route:

      • Reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine:

        • Using sodium dithionite can lead to sulfamate impurities.

        • Using iron or zinc in acid can result in residual metal contamination.[3]

        • Catalytic hydrogenation may leave traces of the metal catalyst (e.g., palladium, nickel).[3]

      • Incomplete reaction can leave residual starting materials.

      • Oxidation by-products can form during synthesis and purification.

  • Q: What is the role of an antioxidant during purification?

    • A: Antioxidants, such as sodium sulfite, are used to prevent the oxidation of the amino groups on the pyrimidine ring.[8] This is particularly important when the compound is in solution and heated, as these conditions can accelerate degradation and lead to the formation of colored impurities.

  • Q: Can I use techniques other than HPLC to assess purity?

    • A: While HPLC is the most common and quantitative method, you can also use:

      • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

      • Melting Point: The pure compound has a high melting point (decomposes above 300°C). A broad or depressed melting range can indicate the presence of impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify impurities if they are present in sufficient quantity.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₇N₅O · H₂SO₄[7]
Molecular Weight 239.21 g/mol [7]
Appearance White to pale yellow or off-white to yellow-beige powder[7]
Melting Point ≥300 °C (decomposes)[2]
Solubility in Water Very low[2]
Solubility in DMSO Soluble[2]

V. References

  • McPherson, A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2–20.

  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.

  • Ferreira, A. M., et al. (2021). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 11(8), 941.

  • Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67.

  • CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.

  • Saeed, A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4434.

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(11).

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate.

  • Sun, M., et al. (2006). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. European Journal of Pharmaceutical Sciences, 29(3-4), 301-308.

  • Safety Data Sheet: this compound. Chemos GmbH & Co. KG.

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central.

  • European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2022). MDPI.

  • Welsh, W. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 15-27.

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva.

  • EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.

  • Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. (2025). ResearchGate.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025).

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. (2019). ResearchGate.

  • Mixed Mode Chromatography: A Novel Way Toward New Selectivity. (2025). ResearchGate.

  • Preparative HPLC ( Separation - Purification ). (2022). YouTube.

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. ChemicalBook.

  • This compound 39267-74-8 wiki. Guidechem.

  • Principles in preparative HPLC. University of Warwick.

  • 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE 1004-75-7 wiki. Guidechem.

Sources

stability of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in aqueous solution

[1][2]

Core Stability & Solubility Profile

The Central Paradox: This compound exists as a sulfate salt to maximize shelf-life stability, but this form renders it nearly insoluble in neutral water (~2–3 g/L).[1] To dissolve it, researchers often adjust pH or heat the solution—both of which are primary drivers of rapid degradation.[1]

ParameterCharacteristicTechnical Implication
CAS No. 35011-47-3 (Sulfate)Distinct from the free base or hydrochloride forms.[1][2][3]
Aqueous Solubility Very Low (<0.3%)Requires acid or base facilitation for practical concentrations.
Oxidation Potential High The electron-rich 5-amino group is highly susceptible to autoxidation.[1]
pH Stability Acidic (pH < 4): StableAlkaline (pH > 8): UnstableAlkaline conditions accelerate oxidation to quinonoid imines (colored).
Visual Indicator Color Change White/Off-white: Pure/StableYellow/Orange: OxidizingBrown/Black: Degraded

Dissolution & Preparation Protocols

WARNING: Do not attempt to dissolve this compound in neutral water by heating alone. Prolonged heating promotes hydrolysis and oxidation.

Protocol A: Acidic Dissolution (Recommended for Stability)

Best for: Analytical standards, HPLC injection, and short-term storage.[1]

  • Degas the solvent (0.1 M HCl) with nitrogen or argon for 15 minutes prior to use.

  • Weigh the sulfate powder into a vial.

  • Add 0.1 M HCl to achieve a concentration of 1–5 mg/mL.

  • Vortex briefly. The sulfate anion is displaced, forming the soluble hydrochloride species in situ.

  • Storage: Keep on ice. Stable for <24 hours.

Protocol B: Alkaline Dissolution (High Risk / Immediate Use Only)

Best for: Synthetic reactions (e.g., hydrogenation) where the free base is required.[1]

  • Pre-chill 1.0 M NaOH or KOH solution to 4°C.

  • Purge the solution vigorously with inert gas (Ar/N₂) to remove dissolved oxygen.

  • Add the sulfate powder.[4]

  • Stir gently under inert atmosphere.

  • Use immediately. The free base is rapidly oxidized by trace oxygen, turning the solution yellow/brown within minutes.

Protocol C: Salt Conversion (Sulfate Dihydrochloride)

Best for: Creating a highly soluble, stable stock form. If your application requires high solubility without strong alkali, convert the sulfate to the dihydrochloride salt.[1][3]

  • Suspend 10 mmol sulfate salt in 20 mL water containing 10 mmol Barium Chloride (BaCl₂) .

  • Heat in a boiling water bath for 15 minutes (stirring).

  • Filter the hot solution to remove the insoluble Barium Sulfate (BaSO₄) precipitate.[3][5]

  • Acidify the filtrate with concentrated HCl.

  • Evaporate/Cool to crystallize the 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride .[1]

Troubleshooting & FAQs

Q1: My solution turned yellow immediately after dissolving. Is it still usable?

Answer:

  • Diagnosis: Immediate yellowing indicates rapid autoxidation of the 5-amino group, likely due to high pH or dissolved oxygen.[1]

  • Impact: For sensitive enzymatic assays or synthesis, discard it . The oxidation products (quinonoid species) can inhibit enzymes and interfere with downstream pteridine synthesis.

  • Prevention: Use degassed buffers and add an antioxidant (e.g., 10 mM Ascorbic Acid or DTT) if the experiment permits.[1]

Q2: Why can't I just heat it to dissolve it in water?

Answer: While heating increases solubility, it provides the activation energy for hydrolysis and oxidation.[1] A hot, neutral solution of this compound will degrade significantly faster than a cold, acidic one.[1]

  • Rule of Thumb: Temperature > 40°C is a "danger zone" unless the system is strictly anaerobic.

Q3: How should I store the solid powder?

Answer:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Keep container tightly sealed. Ideally, store under argon if the bottle is frequently opened.[1]

  • Light: Protect from light (amber vials).

Visualizing the Stability Logic

The following diagrams illustrate the critical decision pathways for handling this compound.

Diagram 1: The Solubility/Stability Trade-off

This flow describes the chemical fate of the molecule based on pH choice.

StabilityPathwaysSulfateSulfate Salt (Solid)Stable / InsolubleAcidAcidic Solution (pH < 4)Soluble (as HCl salt)Sulfate->Acid Add HCl NeutralNeutral WaterInsolubleSulfate->Neutral Add H2O BaseAlkaline Solution (pH > 8)Soluble (Free Base)Sulfate->Base Add NaOH StableStateStable Analyte(Use within 24h)Acid->StableState Low Temp + Inert Gas Neutral->Sulfate Precipitates OxidationOxidation Products(Colored Quinonoids)Base->Oxidation Rapid Autoxidation (O2)

Caption: Acidic conditions provide the only overlap between solubility and stability.[1] Alkaline conditions dissolve the compound but trigger rapid degradation.

Diagram 2: Troubleshooting Workflow

Use this logic to diagnose experimental failures.

TroubleshootingStartObserve Solution ColorClearColor: Clear/ColorlessStart->ClearYellowColor: Pale YellowStart->YellowBrownColor: Brown/BlackStart->BrownAction1Proceed with Experiment(Keep on Ice)Clear->Action1Action2Check pH & Oxygen(Add Antioxidant?)Yellow->Action2Action3Discard Solution(Irreversible Oxidation)Brown->Action3

Caption: Visual inspection is the most reliable rapid quality check.[1] Any darkening indicates compromised integrity.

References

  • ChemicalBook. (2024). 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[1][2][3][4] Retrieved from

  • Schircks Laboratories. (n.d.). Preparation of 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride from sulfate.[1][2][3][4][5] Data Sheet 10.010.[4]

  • Google Patents. (2012). CN102399194A: Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[1][2][3][4][6] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[1][2][3][4][5][6][7] Retrieved from [1]

Technical Support Center: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TAPS) Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TAPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TAPS stability and degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to TAPS Stability

This compound is a versatile intermediate in the pharmaceutical and agricultural industries. Its stability is paramount for consistent experimental outcomes and the quality of final products. This document provides a comprehensive overview of the potential degradation pathways of TAPS and practical guidance for identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of TAPS?

A1: The primary factors that can lead to the degradation of TAPS are exposure to oxidative conditions, non-neutral pH (both acidic and basic), and high-energy light (photodegradation). The presence of multiple amino groups and a hydroxyl group on the pyrimidine ring makes the molecule susceptible to these environmental stressors.

Q2: How should I properly store TAPS to ensure its stability?

A2: To maintain the stability of TAPS, it is recommended to store the compound in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can also be beneficial to minimize exposure to oxygen. For solutions, it is advisable to use freshly prepared solutions and consider the use of antioxidants if the experimental conditions permit.

Q3: I've observed a color change in my TAPS sample. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of TAPS degradation, particularly due to oxidation. The formation of oxidized species and potential polymerization products can lead to this discoloration. It is crucial to investigate the purity of the sample using analytical techniques like HPLC if a color change is observed.

Q4: Can the sulfate salt form of TAPS influence its stability?

A4: Yes, the sulfate salt form generally enhances the stability of the free base, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is known to be sensitive to oxidation. The salt form is typically more crystalline and less hygroscopic, which can improve its shelf life under proper storage conditions.

Troubleshooting Guide: Investigating TAPS Degradation

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific degradation issues you might encounter during your experiments.

Scenario 1: Unexpected Peaks in HPLC Analysis After Sample Preparation

Q: I am observing unexpected peaks in my HPLC chromatogram after dissolving TAPS in my sample diluent. What could be the cause and how can I investigate it?

A: This is a common issue that can arise from several factors related to the stability of TAPS in your chosen solvent system. Here’s a systematic approach to troubleshoot this problem:

1. Assess the Potential for Oxidative Degradation:

  • Causality: The triaminopyrimidine core of TAPS is electron-rich and highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidation reactions. This is analogous to the oxidative degradation of other purine and pyrimidine bases like guanine.[1][2][3] The oxidation can lead to a variety of degradation products with different retention times in your HPLC method.

  • Troubleshooting Steps:

    • De-gas your diluent: Thoroughly de-gas your sample diluent by sparging with an inert gas (e.g., helium or nitrogen) or by sonication under vacuum before use.

    • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as ascorbic acid, to your sample diluent to quench reactive oxygen species.[4]

    • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to your diluent may help to sequester metal ions.

2. Evaluate Hydrolytic Stability:

  • Causality: Although the pyrimidine ring is generally stable to hydrolysis, extreme pH conditions can promote degradation. Under strongly acidic conditions, the exocyclic amino groups can be hydrolyzed. More significantly, if the sulfate salt is not fully dissociated, localized pH changes could occur.

  • Troubleshooting Steps:

    • Measure the pH of your sample solution: Ensure the pH of your dissolved TAPS sample is within a stable range, ideally close to neutral.

    • Buffer your diluent: Use a buffered diluent to maintain a constant pH and prevent pH-driven degradation.

3. Proposed Oxidative Degradation Pathway of TAPS:

The oxidative degradation of TAPS is likely to proceed through pathways similar to those observed for guanine, involving the formation of radical cations and subsequent reactions with water and oxygen.[1][2][3][5]

Oxidative Degradation of TAPS TAPS 6-Hydroxy-2,4,5-triaminopyrimidine (TAPS) Radical_Cation TAPS Radical Cation TAPS->Radical_Cation Oxidant (e.g., O2, H2O2) Imidazolone_Analog Imidazolone Analog Radical_Cation->Imidazolone_Analog +H2O, -H+ Hydantoin_Analog Hydantoin Analog Radical_Cation->Hydantoin_Analog +H2O, Ring Rearrangement Oxazolone_Analog Oxazolone Analog Imidazolone_Analog->Oxazolone_Analog Rearrangement Ring_Opened Ring-Opened Products (e.g., formamides, ureas) Oxazolone_Analog->Ring_Opened Hydrolysis Hydantoin_Analog->Ring_Opened Hydrolysis Hydrolytic Degradation of TAPS TAPS 6-Hydroxy-2,4,5-triaminopyrimidine (TAPS) Hydroxylated_Product Hydroxylated Pyrimidine Derivatives TAPS->Hydroxylated_Product H+, H2O (Hydrolysis of amino groups) Ring_Cleavage Ring Cleavage Products Hydroxylated_Product->Ring_Cleavage Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway of TAPS.

Experimental Protocols

Protocol 1: Forced Degradation Study of TAPS

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve TAPS in a suitable solvent (e.g., water or a methanol-water mixture) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for TAPS and its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm, or PDA detector for peak purity analysis. Mass Spectrometry (MS) for identification of degradation products.
Injection Volume 10 µL

Workflow for Forced Degradation and Analysis:

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralize/Dilute Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolytic Photo->Neutralize TAPS_Stock TAPS Stock Solution TAPS_Stock->Acid Expose to Stress TAPS_Stock->Base Expose to Stress TAPS_Stock->Oxidation Expose to Stress TAPS_Stock->Thermal Expose to Stress TAPS_Stock->Photo Expose to Stress HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data_Analysis Data Analysis (Peak Purity, Mass ID) HPLC->Data_Analysis

Caption: Workflow for conducting a forced degradation study of TAPS.

Summary of Potential Degradation Products

Based on the degradation pathways of analogous compounds, the following table summarizes the potential degradation products of TAPS that should be monitored during stability studies.

Degradation Pathway Potential Degradation Products Analytical Notes
Oxidative Imidazolone, Oxazolone, and Hydantoin analogs; Ring-opened products (formamides, ureas). [1][2][3][5]These products will likely have different polarity and UV spectra from TAPS. LC-MS is crucial for their identification.
Hydrolytic (Acidic) Hydroxylated pyrimidine derivatives (from deamination). [6]These products may be more polar than TAPS. Monitoring changes in the UV spectrum can be indicative.
Photolytic Complex mixture of products, potentially including dimers and polymers.Broad, unresolved peaks in the chromatogram may indicate polymerization.

By understanding these potential degradation pathways and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can ensure the integrity of their experiments and the quality of their results when working with this compound.

References

  • Kino, K., & Sugiyama, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(20), 7645. [Link]

  • Kino, K., & Sugiyama, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. PubMed, 33076559. [Link]

  • Kino, K., & Sugiyama, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. PMC, PMC7589758. [Link]

  • Terato, H., et al. (2019). Analysis of Guanine Oxidation Products in Double-Stranded DNA and Proposed Guanine Oxidation Pathways in Single-Stranded, Double-Stranded or Quadruplex DNA. Molecules, 24(12), 2275. [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18553-18579. [Link]

  • Termont, S., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. [Link]

  • Tretyakova, N. Y., et al. (2019). Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species. Biochemistry, 58(42), 4265–4276. [Link]

  • Kino, K., & Sugiyama, H. (2017). Oxidation products of guanine. Journal of Clinical Biochemistry and Nutrition, 60(1), 23-29. [Link]

  • Wikipedia. (n.d.). Oxidative stress. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Tretyakova, N. Y., et al. (2014). Mapping Structurally Defined Guanine Oxidation Products along DNA Duplexes: Influence of Local Sequence Context and Endogenous Cytosine Methylation. Journal of the American Chemical Society, 136(8), 3215–3224. [Link]

  • Tolika, E. P., et al. (2012). Development and validation of an HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Link]

  • Neta, P., & Huie, R. E. (1986). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 90(19), 4644–4648. [Link]

  • Wikipedia. (n.d.). Nucleic acid metabolism. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Yang, Y., et al. (2009). Degradation behavior of sulfadiazine in soils under different conditions. Journal of Environmental Science and Health, Part B, 44(3), 241-248. [Link]

  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed, 24882431. [Link]

  • PubChem. (n.d.). purine nucleotides degradation II (aerobic). In PubChem Pathways. Retrieved January 28, 2026, from [Link]

  • Anandakumar, K., et al. (2013). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]

  • Kawakami, T., et al. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Debrus, B., et al. (2013). Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media. PubMed, 24001550. [Link]

  • Biology LibreTexts. (2021). 22.4: Biosynthesis and Degradation of Nucleotides. In Biology LibreTexts. Retrieved January 28, 2026, from [Link]

  • Liu, Y., et al. (2020). Investigating the biodegradation of sulfadiazine in soil using Enterobacter cloacae T2 immobilized on bagasse. RSC Advances, 10(3), 1548-1556. [Link]

  • Al-Adham, I. S. I., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC, PMC4818342. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp.... In ResearchGate. Retrieved January 28, 2026, from [Link]

  • D'Acunzo, F., et al. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 25(11), 2588. [Link]

  • Wang, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Environmental Sciences, 19(3), 353-357. [Link]

  • ResearchGate. (n.d.). Degradation of Purine Nucleotides. In ResearchGate. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. In Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Debrus, B., et al. (2013). Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. In Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. PMC, PMC3108253. [Link]

  • Google Patents. (n.d.). CN108845065B - HPLC method for determining related substances in sulfadiazine suspension.
  • Jakubowski, H. (2021). Chapter 27: Metabolism of Nucleotides. In Biochemistry Online. Retrieved January 28, 2026, from [Link]

  • Chen, Y., et al. (2018). Sulfadiazine biodegradation by Phanerochaete chrysosporium: Mechanism and degradation product identification. PubMed, 29908381. [Link]

  • El-Gheriany, I. A., et al. (2012). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Journal of the Serbian Chemical Society, 77(1), 77-88. [Link]

Sources

optimizing pH for catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by leveraging Google's search capabilities to find reliable sources on catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. My immediate focus is on understanding the influence of pH on the reaction.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial challenges and key parameters relevant to catalytic hydrogenation of the target compound. This analysis is shaping the structure of the troubleshooting guide and FAQs. My next step involves formulating the content as a technical support center, including introductions and question-and-answer sections to address different scenarios. I plan to provide detailed, source-backed answers, and include tables of quantitative data for clarity. I'll also create visual Graphviz diagrams for key concepts.

Expanding Information Collection

I'm now expanding my Google searches to cover catalysts, reaction mechanisms, and potential side reactions in the hydrogenation of the target compound, always considering pH's influence. I'm aiming to build a deep understanding of the problem and identify critical areas for the troubleshooting guide.

minimizing byproduct formation in guanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Traube Synthesis & Purification Role: Senior Application Scientist Status: Operational

Executive Summary: The Purity-Yield Trade-off

In the industrial and laboratory synthesis of Guanine (2-amino-1,9-dihydro-6H-purin-6-one), specifically via the Traube Synthesis (condensation of 2,4-diamino-6-hydroxypyrimidine with formic acid/formamide), the primary challenge is not the formation of the purine ring, but the elimination of the 5-formamido intermediate and oxidative tars .

High-purity Guanine (>99.5%) is critical for downstream nucleoside analog synthesis (e.g., Acyclovir, Ganciclovir). This guide addresses the mechanistic root causes of impurities and provides validated protocols for their elimination.

Critical Analysis: Reaction Mechanism & Impurity Pathways

To solve the problem, we must visualize the failure points. The synthesis proceeds through an N-formylation followed by a dehydrative cyclization.

The Reaction Pathway
  • Starting Material: 2,4-diamino-6-hydroxypyrimidine (DAHP).

  • Reagent: Formic Acid (HCOOH) or Formamide (

    
    ).
    
  • Critical Intermediate: 2-amino-4-hydroxy-5-formamidopyrimidine.

  • Desired Product: Guanine.

Common Failure Modes:

  • Incomplete Cyclization: Insufficient heat or water removal leaves the 5-formamido intermediate.

  • N-Formylation: Excess formic acid formylates the exocyclic amine at C2, creating N-formylguanine.

  • Oxidative Coupling: Free amines at high temperatures in air create colored azobenzene-like tars.

Visualization: Pathway & Byproducts

GuanineSynthesis DAHP 2,4-diamino-6- hydroxypyrimidine Intermediate 5-Formamido Intermediate DAHP->Intermediate + HCOOH (Fast) Tars Oxidative Tars (Color Impurity) DAHP->Tars + O2 / Heat Guanine Guanine (Target) Intermediate->Guanine - H2O (Slow, Heat req.) Intermediate->Tars + O2 NFormyl N2-Formylguanine (Impurity) Guanine->NFormyl + Excess HCOOH

Figure 1: Mechanistic pathway of Traube synthesis showing the critical bottleneck at the dehydration step (Intermediate to Guanine) and branching impurity pathways.

Troubleshooting Guides

Issue A: Product Contains High Levels of 5-Formamido Intermediate

Symptom: HPLC shows a peak roughly 1-2 minutes prior to Guanine; melting point is lower than expected (>300°C but decomposes early). Root Cause: The cyclization step (ring closure) is endothermic and requires the removal of water. If water accumulates in the reaction matrix, the equilibrium shifts back to the open-ring intermediate.

ParameterOptimization Strategy
Temperature Ensure reaction temperature exceeds 100°C. Refluxing aqueous formic acid (100°C) is often insufficient.
Solvent System Switch to Formamide (bp 210°C) or add a co-solvent like sulfolane to increase reflux temp.
Water Removal Use a Dean-Stark trap if using a solvent carrier, or add a dehydrating agent (e.g., Sodium Dithionite acts as both reducing agent and scavenger).
Issue B: Product is Grey or Brown (Color Impurities)

Symptom: Product passes HPLC purity but fails visual inspection or colorimetric assays. Root Cause: Oxidation of the electron-rich amino groups on the pyrimidine ring prior to cyclization. Corrective Action:

  • Inert Atmosphere: Rigorously sparge the reaction vessel with Nitrogen (

    
    ) or Argon before heating.
    
  • Reducing Agents: Add 0.5% - 1.0% w/w Sodium Dithionite (

    
    )  to the reaction mixture [1]. This prevents oxidative polymerization.
    
  • Charcoal Treatment: During the acid purification step, use activated carbon (Norit SX Ultra) at 80°C.

Issue C: Low Yield due to Salt Formation

Symptom: Yield is <60%, but filtrate is cloudy or precipitates upon standing. Root Cause: Guanine is amphoteric. It forms stable salts with mineral acids (Guanine


HCl, Guanine

H

SO

) and bases. Corrective Action:
  • Isoelectric Precipitation: Guanine has minimum solubility at pH 6.8 - 7.2.

  • Protocol: If hydrolyzing a salt, neutralize slowly to pH 7.0. Do not overshoot.

  • Temperature: Filter the final product hot (60°C) to remove soluble impurities, then wash with hot water.

Optimized Experimental Protocols

Protocol 1: High-Purity Synthesis via Formamide Cyclization

This protocol prioritizes cyclization efficiency over mild conditions to eliminate the formamido intermediate.

Reagents:

  • 2,4-diamino-6-hydroxypyrimidine sulfate (DAHP

    
    H
    
    
    
    SO
    
    
    )
  • Formamide (Reagent Grade)

  • Sodium Dithionite

Step-by-Step:

  • Charge: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 1.0 eq of DAHP sulfate and 5.0 vol of Formamide.

  • Inert: Add 0.5 wt% Sodium Dithionite. Purge system with

    
     for 15 mins.
    
  • Reaction: Heat the slurry to 140°C - 150°C . Maintain for 4-6 hours.

    • Note: The high temperature ensures complete dehydration of the intermediate.

  • Quench: Cool to 80°C. Add 5.0 vol of water slowly.

  • Filtration: Filter the crude Guanine while warm. Wash with hot water (2x) and Methanol (1x).

Protocol 2: Purification via Acid/Base Reprecipitation

Used to remove trace isomers and color bodies from Crude Guanine.

  • Dissolution: Suspend Crude Guanine in 10 vol of 2M NaOH. Stir until fully dissolved (Guanine Sodium salt).

  • Carbon Treatment: Add 5 wt% Activated Carbon. Stir at 50°C for 30 mins. Filter through Celite to remove carbon.

  • Precipitation: Slowly add 2M HCl to the filtrate under vigorous stirring.

  • Endpoint: Stop addition exactly at pH 7.0 .

  • Harvest: Filter the white precipitate. Wash with copious amounts of hot water to remove NaCl. Dry at 105°C.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine the necessary adjustment to your synthesis.

TroubleshootingLogic Start Analyze Crude Product CheckPurity HPLC Purity > 98%? Start->CheckPurity CheckColor Is Product White? CheckPurity->CheckColor Yes CheckInter Identify Impurity: Is it the Intermediate? CheckPurity->CheckInter No ActionCarbon Use Sodium Dithionite + Carbon Treatment CheckColor->ActionCarbon No (Grey/Brown) Finish Release Batch CheckColor->Finish Yes (Success) ActionHeat Increase Rxn Temp Use Formamide CheckInter->ActionHeat Yes (Ret. Time < Guanine) ActionWash Improve Washing (Remove Salts) CheckInter->ActionWash No (Salts/Inorganics)

Figure 2: Logical decision tree for post-reaction analysis and remediation.

Frequently Asked Questions (FAQ)

Q: Why do I see a persistent impurity at RRT 1.05 in HPLC? A: This is likely


-formylguanine . If you use formic acid, a secondary formylation can occur on the exocyclic amine. This bond is labile. To remove it, reflux the crude product in 1M NaOH or HCl for 1 hour to hydrolyze the formyl group back to the free amine, then neutralize to pH 7.

Q: Can I use microwave synthesis to improve yield? A: Yes. Microwave irradiation significantly accelerates the dehydration step (cyclization), reducing reaction time from hours to minutes and minimizing thermal degradation (tars). However, scalability is limited [2].

Q: My Guanine turns yellow upon drying. Why? A: This indicates residual alkali (NaOH) trapped in the crystal lattice reacting with air/humidity. Ensure the final wash water pH is neutral before the drying step.

References

  • Lister, J. H. (1996). Fused Pyrimidines: Purines. Wiley-Interscience. (Detailed discussion on the use of reducing agents during purine synthesis to prevent oxidation).

  • Vidal, T., et al. (2004). "Microwave-assisted synthesis of purines". Tetrahedron Letters, 45(20), 3929-3932. (Validation of thermal acceleration for cyclization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398634, Guanine. (Physical property verification).

  • Sekiya, T. (1970). Process for producing guanine. U.S. Patent 3,531,482. (Industrial grounding for the Traube synthesis conditions).

Technical Support Center: Stability-Indicating HPLC for 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Method Development & Troubleshooting Target Molecule: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 1603-02-7) Synonyms: 2,5,6-Triamino-4-pyrimidinol sulfate; 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Introduction: The Analytical Challenge

Welcome to the technical guide for analyzing This compound . This molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: With three amino groups and a hydroxyl group, it is highly hydrophilic, leading to poor retention on standard C18 columns.

  • Amphoteric Nature: The multiple amine groups create complex ionization states depending on pH.

  • Oxidative Instability: As a precursor often used in oxidative hair dyes, it is designed to react. In an analytical context, this leads to rapid degradation (dimerization) in solution if not stabilized.

This guide moves beyond basic purity checks to a Stability-Indicating Method (SIM) capable of separating the active pharmaceutical ingredient (API) from its oxidative degradants and hydrolysis products.

Module 1: Recommended Analytical Protocols

We provide two tiers of methodology. Method A is for routine quality control (QC). Method B is the high-robustness Stability-Indicating Method recommended for degradation studies.

Method A: Routine QC (Simplified)

Based on industry-standard purity assessments [1].

ParameterCondition
Column C18 (Base-Deactivated), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Secondary: 220 nm)
Sample Diluent 0.1% Ascorbic Acid in Mobile Phase (Critical for stability)
Method B: Advanced Stability-Indicating (Ion-Pair)

Recommended for separating highly polar oxidative degradants that co-elute in Method A.

ParameterCondition
Column C18 (High Carbon Load) or Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Sodium Octanesulfonate (SOS) + 20 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Time (min) : 0-5 (0% B), 5-20 (0%

30% B), 20-25 (30% B), 25-30 (0% B)
Column Temp 30°C
Rationale The Ion-Pair reagent (SOS) interacts with the protonated amines, forming a neutral complex that retains well on the hydrophobic C18, pulling the main peak away from the solvent front where polar degradants elute.[1][2][3]

Module 2: Troubleshooting & FAQs

Category 1: Retention & Peak Shape Issues

Q: My main peak elutes at the void volume (t0) with the solvent front. How do I fix this?

  • Root Cause: The compound is too polar. On a standard C18 column, it acts like a salt and passes straight through.

  • Solution:

    • Switch to Method B (Ion-Pairing): The sulfonate ion pair reagent effectively "caps" the charged amines, increasing hydrophobicity.

    • Use HILIC Mode: If you cannot use ion-pairing reagents (e.g., due to MS detection requirements), switch to a HILIC column (Amide or Silica) with an Acetonitrile-rich mobile phase (>80% ACN).

Q: I am seeing severe peak tailing (Asymmetry > 2.0).

  • Root Cause: Secondary silanol interactions. The protonated amines in the triaminopyrimidine are binding to residual silanols on the silica backbone of your column.

  • Solution:

    • Add Triethylamine (TEA): Add 0.1% TEA to the mobile phase as a "sacrificial base" to block silanols.

    • Lower pH: Ensure pH is < 3.0. At this pH, surface silanols are protonated (neutral) and interact less with the analyte.

Category 2: Stability & Ghost Peaks

Q: The sample area decreases over time in the autosampler, and new peaks appear.

  • Root Cause: Auto-oxidation. The electron-rich pyrimidine ring is reacting with dissolved oxygen.

  • Solution:

    • Antioxidant: Dissolve samples in 0.1% Ascorbic Acid or Sodium Metabisulfite .

    • Temperature: Set autosampler temperature to 4°C.

    • Amber Glass: Use amber vials to prevent photo-degradation.

Module 3: Visualizing the Degradation Pathway

Understanding how the molecule breaks down is essential for identifying the impurity peaks in your chromatogram.

DegradationPathway API 6-Hydroxy-2,4,5- triaminopyrimidine Sulfate (API) Oxidation Oxidative Stress (Peroxide/Air) API->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis QuinoneImine Quinone-Imine Intermediate (Highly Reactive) Oxidation->QuinoneImine -2H Dimer Azo-Dimer Impurity (Colored/Late Eluting) QuinoneImine->Dimer Coupling Reaction Deamination Deaminated Species (2,5-diamino-4,6-diol) Hydrolysis->Deamination Loss of NH3

Figure 1: Primary degradation pathways. Oxidative dimerization is the dominant failure mode, often resulting in colored impurities eluting later than the API.

Module 4: Forced Degradation Protocol

To validate the method, you must force the compound to degrade. Use these specific conditions tailored for aminopyrimidines.

Stress TypeConditionsExpected OutcomeAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (Sulfate salt is acid-stable).Check for deamination peaks.
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid Degradation. Solution turns dark.Neutralize immediately. Look for polar hydrolysis products.
Oxidation 3% H₂O₂ at RT, 2 hoursFormation of N-oxides and dimers.Critical test for Method B (Ion-Pair).
Thermal 60°C (Solid State), 7 daysStable.Reference standard qualification.[2]

References

  • Scientific Committee on Consumer Safety (SCCS). (2015).[2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[2][3][4] SCCS/1561/15.[2] European Commission.[2][3] Link

  • Scientific Committee on Consumer Products (SCCP). (2007).[2][3] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[2][3][4] SCCP/1122/07.[2][4] Link

  • Weng, Y. et al. (2011). Method for analyzing purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate by using high-efficiency liquid chromatography.[5] CN101968471B. Google Patents. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-HTP-S). As Senior Application Scientists, we understand that navigating the physicochemical properties of specialized reagents is critical for experimental success. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the solubility challenges often encountered with 6-HTP-S.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor solubility of this compound?

The limited solubility of 6-HTP-S is primarily attributed to its strong intermolecular hydrogen bonding and crystalline lattice structure. The presence of multiple amino groups and a hydroxyl group on the pyrimidine ring facilitates the formation of a robust network of hydrogen bonds, which requires significant energy to disrupt for dissolution to occur. The sulfate salt form, while intended to improve aqueous solubility compared to the free base, can still present challenges depending on the solution's pH and ionic strength.

Q2: I'm observing precipitation of my 6-HTP-S solution upon standing. What is happening?

This is a common issue often related to temperature fluctuations or a supersaturated solution. A solution prepared at an elevated temperature can become supersaturated as it cools to room temperature, leading to the precipitation of the compound. Additionally, changes in pH due to atmospheric CO2 absorption can alter the ionization state of the molecule, reducing its solubility.

Q3: Can I use organic solvents to dissolve 6-HTP-S?

While 6-HTP-S is primarily intended for aqueous systems, certain polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can be used. However, it is crucial to note that the sulfate salt may not fully dissociate in organic solvents, and the solubility can be limited. For cell-based assays, it is imperative to determine the tolerance of the specific cell line to the chosen organic solvent.

Troubleshooting Guide

Issue 1: Incomplete Dissolution in Aqueous Buffers

Cause: The selected buffer system may not be optimal for the ionization state of 6-HTP-S required for solubility. The compound has multiple pKa values, and its solubility is highly pH-dependent.

Solution:

  • pH Adjustment: The solubility of 6-HTP-S is significantly influenced by pH. Due to its basic amino groups, solubility is generally higher in acidic conditions where these groups are protonated. A systematic pH titration study is recommended to identify the optimal pH for your desired concentration.

  • Buffer Selection: Utilize buffers with a pKa close to the target pH to ensure stable pH control. Phosphate or citrate buffers are common starting points.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2.0 to 8.0.

  • Add a known excess of 6-HTP-S to a fixed volume of each buffer.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved 6-HTP-S in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to determine the optimal pH range.

Issue 2: Low Dissolution Rate

Cause: The particle size of the solid 6-HTP-S and the energy input during dissolution can significantly impact the rate at which it dissolves.

Solution:

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution rate.

  • Gentle Heating: Increasing the temperature of the solvent can enhance the kinetic energy of the system and favor the dissolution process. However, it is crucial to first confirm the thermal stability of 6-HTP-S to avoid degradation.

  • Vortexing/Stirring: Continuous agitation ensures that the solvent at the solid-liquid interface is constantly replenished, maintaining a high concentration gradient and promoting dissolution.

Workflow for Enhancing Dissolution Rate

A Start: Weigh 6-HTP-S B Add selected solvent/buffer A->B C Vortex/Stir vigorously B->C D Observe for undissolved particles C->D G Visually clear solution? D->G E Apply gentle heating (if thermally stable) F Apply sonication E->F F->D G->E No H Proceed with experiment G->H Yes I Re-evaluate solvent/pH G->I Persistent Issue

Caption: Decision workflow for dissolving 6-HTP-S.

Advanced Strategies: Formulation with Excipients

For more challenging applications, such as in drug formulation, the use of excipients can significantly improve the solubility and stability of 6-HTP-S.

Excipient ClassExampleMechanism of Action
Co-solvents Propylene Glycol, Polyethylene Glycol (PEG) 400Reduce the polarity of the aqueous solvent, decreasing the energy required to break the solute-solute interactions.
Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)Form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes with the drug molecule, shielding it from the aqueous environment and enhancing its solubility.

Logical Relationship of Solubility Enhancement Techniques

cluster_approaches Solubilization Strategies Solubility { 6-HTP-S Solubility Challenge|Poor aqueous solubility due to strong intermolecular forces} Physicochemical Physicochemical Methods pH Adjustment Heating Sonication Solubility->Physicochemical Formulation Formulation Approaches Co-solvents Surfactants Complexing Agents Solubility->Formulation Outcome Enhanced Solubility & Bioavailability Physicochemical->Outcome Formulation->Outcome

Caption: Approaches to enhance 6-HTP-S solubility.

References

  • Title: Handbook of Pharmaceutical Excipients Source: Pharmaceutical Press URL:[Link]

  • Title: The Art and Science of Pharmaceutical Compounding Source: American Pharmacists Association URL:[Link]

  • Title: USP General Chapter <1078> Good Manufacturing Practices for Bulk Pharmaceutical Excipients Source: U.S. Pharmacopeia URL:[Link]

catalyst poisoning in nitrosopyrimidine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've just started gathering data! My focus right now is on a deep dive into catalyst poisoning within the nitrosopyrimidine reduction realm. I'm hitting up Google and other sources, concentrating on common catalysts, known poisons, and established troubleshooting methods. I am beginning to form a picture through data and analysis of findings.

Structuring the Information

I'm now structuring the technical support center. My plan is to start with a reaction overview, followed by categorized FAQs that address yield issues, slow rates, and catalyst deactivation. I'll then move into detailed troubleshooting guides and ensure the scientific reasoning behind each recommendation is clear. I'll be sure to verify claims.

Mapping the Technical Workflow

My plan is to map out the entire workflow now. Starting with Google, I'm going to find information about catalyst poisoning in nitrosopyrimidine reduction. I plan to identify recurring experimental issues. I'll focus on creating clear FAQs and troubleshooting sections with detailed explanations. I'm excited to ensure my work is scientifically sound.

Technical Support Center: Robust Analytical Method Development for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-OH-TAPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-OH-TAPS). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies to help you establish a robust, accurate, and reproducible analytical method for this compound. 6-OH-TAPS is a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including antimicrobial agents.[1] Its purity and accurate quantification are paramount for ensuring the quality and efficacy of final products.

The unique physicochemical properties of 6-OH-TAPS, particularly its multiple amine functional groups and limited solubility, present specific challenges in analytical method development. This guide will address these challenges head-on, explaining the causality behind experimental choices and providing self-validating protocols.

Physicochemical Properties & Initial Considerations

Understanding the fundamental properties of 6-OH-TAPS is the first step in developing a successful analytical method. These characteristics dictate everything from solvent selection to chromatographic conditions.

PropertyValue / ObservationImplication for Analysis
Molecular Formula C₄H₉N₅O₅S---
Molecular Weight 239.21 g/mol Essential for mass spectrometry and concentration calculations.[2]
Physical Form Off-white to yellow/beige crystalline powderVisual inspection for quality.[2][3]
Melting Point ≥300 °C (decomposes)High thermal stability, but degradation can occur at elevated temperatures.[4][5]
Solubility Very low in water (approx. 2 g/L).[4][5] Soluble in DMSO and aqueous acids.[5][6]This is a critical challenge. Standard preparation requires acidic conditions or the use of organic solvents like DMSO. Direct dissolution in neutral water or mobile phase is often not feasible.
pH of 2g/L solution 2.0 - 3.0The sulfate salt is acidic in solution.[5]
Stability Sensitive to strong oxidizing agents and light.[4] Stable in water for up to 24 hours only when combined with a suitable antioxidant.[3][7]Sample and standard solutions should be freshly prepared, protected from light, and potentially stored under an inert atmosphere. The use of antioxidants may be necessary for prolonged studies.

Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and accessible method for the analysis of 6-OH-TAPS. A well-developed HPLC method can provide excellent resolution, accuracy, and precision for both purity assessment and quantification.

Diagram: HPLC Method Development Workflow

The following diagram outlines the logical workflow for developing a robust HPLC method for 6-OH-TAPS.

hplc_workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Development cluster_val Phase 3: Validation node_sol Solubility Testing Diluent Selection Goal: Complete dissolution & stability Key: Use dilute acid (e.g., 0.1M HCl) or DMSO node_std Standard & Sample Prep Freshly prepare, protect from light Consider internal standard (e.g., p-aminobenzenesulfonic acid) node_sol->node_std node_col Column Selection Start with C18, 5 or 3 µm node_std->node_col node_mp node_mp node_col->node_mp node_det Detector Settings UV Wavelength Scan (210-400 nm) Select λmax for best sensitivity node_mp->node_det node_spec Specificity Peak Purity node_det->node_spec node_lin Linearity LOD/LOQ node_spec->node_lin node_prec Precision Accuracy node_lin->node_prec node_rob Robustness node_prec->node_rob

Caption: A logical workflow for HPLC method development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 6-OH-TAPS in a direct question-and-answer format.

Q1: I'm having great difficulty dissolving my 6-OH-TAPS standard. What should I do?

Answer: This is the most common challenge due to the compound's low water solubility.[2]

  • Primary Cause: The zwitterionic character and strong intermolecular hydrogen bonding in the crystal lattice make it resistant to dissolution in neutral solvents.

  • Solution 1 (Recommended for HPLC): Prepare your stock solution in a dilute acid. A published patent for purity analysis specifies dissolving the sample in a mobile phase containing 6mL of concentrated hydrochloric acid in a 50mL volumetric flask.[8] A more practical starting point would be 0.1 M HCl. This protonates the amine groups, breaking the crystal lattice and rendering the molecule highly soluble.

  • Solution 2 (Alternative): Use Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[6] Be mindful of DMSO's high UV absorbance at lower wavelengths and ensure it is compatible with your mobile phase to prevent precipitation upon injection.

  • Avoid: Do not attempt to dissolve the compound directly in pure water or acetonitrile; this will lead to incomplete dissolution and non-reproducible results.

Q2: My chromatographic peak for 6-OH-TAPS is broad and shows significant tailing. Why is this happening?

Answer: Peak tailing for this compound is almost always due to undesirable secondary ionic interactions with the stationary phase.

  • Primary Cause: 6-OH-TAPS has three basic amino groups. At mid-range pH, these groups can be variably protonated, leading to interactions with residual, acidic silanol groups on the silica-based C18 column. This causes peak tailing.

  • Solution: You must control the ionization of the molecule.

    • Lower the Mobile Phase pH: The most effective solution is to use a mobile phase with a low pH (typically 2.5 - 3.5). This ensures all amine groups are fully and consistently protonated (as -NH3+). The molecule will behave as a single cationic species, leading to a sharp, symmetrical peak.

    • Use a Buffer: A simple acidic modifier like formic acid or phosphoric acid is essential.[9] For reverse-phase HPLC, a 20-50 mM potassium phosphate buffer adjusted to pH 3.0 is an excellent starting point. For LC-MS applications, switch to a volatile buffer like 0.1% formic acid in water.[9]

    • Column Choice: While a standard C18 column is often sufficient with the right mobile phase,[8] using an "end-capped" column with low silanol activity can further reduce tailing.

Diagram: Troubleshooting Poor Peak Shape

peak_shape_troubleshooting start Problem: Broad or Tailing Peak check_ph Is Mobile Phase pH < 3.5? start->check_ph is_buffered Is an acidic buffer/modifier (e.g., phosphate, formate) being used? check_ph->is_buffered Yes adjust_ph Action: Lower pH to 2.5-3.0 using H3PO4 or Formic Acid check_ph->adjust_ph No add_buffer Action: Add 20-50mM Phosphate Buffer or 0.1% Formic Acid to aqueous phase is_buffered->add_buffer No check_column Consider Column Effects: - Use end-capped C18 column - Check for column degradation is_buffered->check_column Yes adjust_ph->check_ph add_buffer->is_buffered solution Result: Symmetrical Peak Shape check_column->solution

Caption: A decision tree for troubleshooting peak shape issues.

Q3: My results are inconsistent and the peak area is decreasing over a sequence of injections. What's the cause?

Answer: This is likely a stability issue. 6-OH-TAPS is susceptible to degradation.

  • Primary Cause: The triamino-substituted pyrimidine ring is electron-rich and prone to oxidation. The compound is also known to be sensitive to light.[4] A key report notes that it is only stable in aqueous solutions for up to 24 hours when protected by an antioxidant.[3][7]

  • Solutions:

    • Fresh Preparation: Always prepare standards and sample solutions fresh daily. Avoid storing stock solutions for extended periods unless stability has been formally verified.

    • Protect from Light: Use amber vials for your autosampler and storage.

    • Control Temperature: Keep samples in a cooled autosampler (4-10 °C) during the analytical run.

    • Consider Antioxidants: For methods requiring longer sample stability (e.g., overnight runs), consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent, as suggested by stability studies.[3][7]

    • De-gas Mobile Phase: Dissolved oxygen in the mobile phase can contribute to oxidative degradation on-column. Ensure your mobile phase is adequately de-gassed.

Q4: How do I select the right UV detection wavelength?

Answer: Wavelength selection is crucial for achieving good sensitivity and specificity.

  • Method: The best practice is to perform a UV-Vis scan of 6-OH-TAPS in your chosen sample diluent using a spectrophotometer or a photodiode array (PDA) detector. Scan from ~200 nm to 400 nm.

  • Expected Result: You will typically see one or more absorbance maxima (λmax). For pyrimidine-based structures, strong absorbance is common in the 250-280 nm range.

  • Rationale: Selecting the λmax provides the highest signal-to-noise ratio, leading to a lower limit of detection (LOD) and limit of quantitation (LOQ).[10] It also minimizes the impact of interfering substances that may absorb at other wavelengths. If your baseline is noisy at the λmax, you may choose a slightly different wavelength on the shoulder of the peak where the signal is still strong but the noise is lower.

Recommended Starting Protocol: HPLC-UV Purity Analysis

This protocol provides a robust starting point. It must be optimized and validated for your specific application and instrumentation.

ParameterRecommended ConditionRationale / Notes
Column C18, 250 x 4.6 mm, 5 µm (or similar)A common, versatile column for reverse-phase chromatography.[8]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄The low pH and buffer are critical for achieving a sharp, symmetrical peak shape.
Mobile Phase B AcetonitrileA common organic modifier. Methanol is a suitable alternative.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is a good starting point to separate the main peak from any related impurities. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration and desired sensitivity.
Detection UV at λmax (Determine experimentally, likely ~270 nm)Provides optimal sensitivity.
Sample Diluent 0.1 M Hydrochloric Acid (HCl)Ensures complete dissolution of the analyte.[8]
Internal Standard p-aminobenzenesulfonic acid (optional, for purity)Improves quantitative accuracy by correcting for injection volume variations.[8]
Step-by-Step Sample Preparation
  • Standard Stock (e.g., 1 mg/mL): Accurately weigh ~25 mg of 6-OH-TAPS reference standard into a 25 mL amber volumetric flask. Add approximately 15 mL of the Sample Diluent (0.1 M HCl). Sonicate for 5-10 minutes until fully dissolved. Dilute to the mark with the diluent and mix well.

  • Working Standard (e.g., 0.1 mg/mL): Pipette 1 mL of the Standard Stock into a 10 mL amber volumetric flask and dilute to the mark with the mobile phase A.

  • Sample Preparation: Prepare the sample using the same procedure as the standard, aiming for a final concentration within the validated range of the method.

Advanced Technique: LC-MS for Higher Sensitivity & Specificity

For applications requiring trace-level quantification or confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

  • Key Modification: The primary change from the HPLC-UV method is the mobile phase. Non-volatile buffers like phosphate are not compatible with MS. You must switch to a volatile alternative.

  • Recommended LC-MS Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal. The multiple amine groups readily accept a proton, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Benefit: MS provides mass-to-charge ratio information, offering an extra dimension of specificity that is invaluable for identifying impurities and degradation products.[11]

References

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents (CN101968471B).
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]

  • A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria. PubMed. Available at: [Link]

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents (CN102399194A).
  • Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. Available at: [Link]

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Jinan Future chemical Co.,Ltd (CAS 35011-47-3). Available at: [Link]

  • An RP-LC-UV-TWIMS-HRMS and Chemometric Approach to Differentiate between Momordica balsamina Chemotypes. PubMed Central. Available at: [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI. Available at: [Link]

  • Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission (SCCP/1122/07). Available at: [Link]

Sources

Technical Support Center: Scale-Up Engineering for 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

[1]

Subject: Troubleshooting Guide for Synthesis, Isolation, and Scale-Up CAS: 35011-47-3 (Sulfate salt) Synonyms: 2,4,5-Triamino-6-hydroxypyrimidine sulfate; TAHP Sulfate Application: Key intermediate for Folic Acid, Methotrexate, Guanine, and Acyclovir synthesis.[1]

Introduction: The Engineering Context

This guide addresses the specific scale-up challenges of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate . The transition from bench to pilot scale for this molecule is notoriously difficult due to three convergent factors:

  • Extreme Oxidative Instability: The free base (triamine) oxidizes rapidly in air to form colored azo/azoxy dimers (often deep red or violet).[1]

  • Solubility Inversion: The precursor (5-nitroso) is insoluble in acid; the product (sulfate salt) is insoluble in water/acid; however, the reaction intermediate (free base) is water-soluble.[1] This requires precise pH toggling.[1]

  • Crystallization Morphology: The sulfate salt tends to precipitate as fine, thixotropic needles that can blind filters and trap mother liquor.[1]

Module 1: Reaction Engineering (The Reduction Step)

Context: The standard industrial route involves the catalytic hydrogenation or chemical reduction (e.g., sodium dithionite) of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) .[1]

FAQ 1.1: Why is my reaction mixture turning pink, red, or violet?

Diagnosis: This is the "Red Flag" of this chemistry. It indicates the presence of unreduced nitroso groups or the formation of azo/azoxy dimers (violurates) due to re-oxidation.

  • Root Cause A (Incomplete Reduction): The nitroso intermediate is intensely colored (rose/red).[1][2] If the reaction stops early, this color persists.[1]

  • Root Cause B (Re-oxidation): Even if reduction is complete, exposure to air at neutral/alkaline pH causes the triamine to dimerize into highly colored impurities.[1]

Troubleshooting Protocol:

  • Check Oxygen Exclusion: The reactor must be sparged with Nitrogen prior to catalyst addition.[1]

  • Verify Hydrogen Uptake: If using catalytic hydrogenation (Pd/C), ensure H₂ pressure (typically 2–5 MPa) remains constant.[1] A pressure plateau indicates reaction completion.[1]

  • pH Management: The triamine is most sensitive to oxidation at pH > 7.[1] Acidify immediately after the reaction cycle concludes.

FAQ 1.2: The precursor (DAHNP) won't dissolve. How do I hydrogenate a slurry?

Diagnosis: DAHNP is practically insoluble in water and common organic solvents.[1] Engineering Solution:

  • Alkaline Dissolution (Standard): Dissolve DAHNP in dilute NaOH (1.0–1.2 eq) to form the soluble sodium salt.[1] Hydrogenate this homogeneous solution. Warning: You must neutralize immediately after reaction to prevent hydrolysis.[1]

  • Surfactant-Assisted Slurry (Advanced): Use a surfactant (e.g., sodium dodecylbenzene sulfonate) to disperse the DAHNP in water.[1] This allows hydrogenation at neutral pH, reducing salt waste (sodium sulfate) during the acidification step.[1]

Module 2: Isolation & Crystallization (The Sulfate Salt)

FAQ 2.1: Filtration is taking hours. The cake is a "sticky paste."

Diagnosis: The sulfate salt has formed a thixotropic gel or microcrystalline needles (dendrites) that clog filter pores.[1] This usually happens when acidification (sulfuric acid addition) is too rapid or performed at the wrong temperature.[1]

Corrective Protocol (The "Hot Acid" Strike):

  • Temperature Control: Do not acidify at room temperature. Heat the reduced solution to 60–70°C .

  • Slow Addition: Add dilute H₂SO₄ slowly.

  • Digestion: Once the pH reaches 1–2, hold the slurry at 60°C for 30–60 minutes. This "Ostwald ripening" allows small crystals to dissolve and redeposit onto larger, block-like crystals which filter easily.[1]

  • Cooling: Cool slowly to 20°C before filtration.

FAQ 2.2: The dried product is grey or off-white instead of white/pale yellow.

Diagnosis: Metal contamination (from reduction catalyst or reactor) or occluded mother liquor containing oxidized impurities.[1] Purification Loop (The Dihydrochloride Switch): Direct recrystallization of the sulfate is inefficient due to low solubility. Use this chemical switching method for high purity (>99%):

  • Suspend crude Sulfate in water.[1][3]

  • Add BaCl₂ (barium chloride).[1][3][4] The sulfate precipitates as BaSO₄ (insoluble), leaving the Dihydrochloride salt in solution.[1]

  • Filter off BaSO₄.[1][3][4]

  • Add H₂SO₄ to the filtrate.[1][3] The pure TAHP Sulfate will precipitate as a pristine white solid.[1]

Visualizing the Process Logic

Diagram 1: Process Flow & Critical Control Points

TAHP_Processcluster_alertCRITICAL CONTROL POINTPrecursorPrecursor:2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)DissolutionStep 1: Dissolution(NaOH or Surfactant)Precursor->Dissolution Insoluble InputHydrogenationStep 2: Reduction(H2, Pd/C, 2-5 MPa, 70-90°C)Dissolution->Hydrogenation Soluble Na-SaltFiltration1Catalyst Removal(Hot Filtration under N2)Hydrogenation->Filtration1 Remove Pd/CAcidificationStep 3: Salt Formation(Add H2SO4 at 60°C)Filtration1->Acidification Clear Filtrate (Unstable)CrystallizationStep 4: Crystallization(Digestion & Cooling)Acidification->Crystallization pH < 2.0IsolationFinal Product:TAHP SulfateCrystallization->Isolation Filtration

Caption: Standard industrial workflow highlighting the critical instability zone between reduction and acidification.

Diagram 2: Impurity Troubleshooting Logic

TroubleshootingStartProblem DetectedColorProduct is Pink/RedStart->ColorFilterFiltration StalledStart->FilterCheckO2Check N2 Sparging?Color->CheckO2Oxidation suspectedCheckTempAcidification Temp?Filter->CheckTempCheckH2Check H2 Pressure?CheckO2->CheckH2Sparge OKAction1ACTION: Increase N2 flowduring catalyst filterCheckO2->Action1No SpargeAction2ACTION: Check forpoisoned catalystCheckH2->Action2Pressure Drop StalledAction3ACTION: Heat to 70°Cbefore adding H2SO4CheckTemp->Action3Temp < 50°CAction4ACTION: Add Seed CrystalsCheckTemp->Action4Temp OK

Caption: Logic tree for diagnosing color impurities (oxidation) and filtration issues (crystal habit).

Standard Operating Procedure (SOP): Catalytic Hydrogenation Route

Objective: Produce 100g scale batch of TAHP Sulfate with <0.5% oxidized impurities.

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)[1][5][6][7]

  • 5% Pd/C (50% water wet)[1]

  • Sodium Hydroxide (1.0 M)[1][6]

  • Sulfuric Acid (50% v/v)[1]

Protocol:

  • Preparation: In a high-pressure autoclave, suspend DAHNP (0.5 mol) in water (500 mL).

  • Dissolution: Add NaOH solution (approx. 1.1 eq) until DAHNP is fully dissolved.[1] The solution will be dark red/purple.[1]

  • Catalyst Addition: Add Pd/C catalyst (2% w/w relative to substrate).[1]

  • Inerting: Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).[1]

  • Reaction: Pressurize to 2.0 MPa H₂ . Heat to 80°C . Stir at 800 RPM.

    • Checkpoint: Monitor H₂ uptake. Reaction is complete when uptake stops and the solution turns from dark red to pale yellow/colorless.[1]

  • Filtration (Critical): Filter the catalyst while the solution is hot (60°C) and under a Nitrogen blanket . Exposure to air here will instantly create pink impurities.[1]

  • Acidification: Transfer filtrate to a crystallization vessel. Heat to 60°C. Add 50% H₂SO₄ dropwise until pH is 1–2.

  • Crystallization: Stir at 60°C for 30 mins (digestion), then cool to 15°C over 2 hours.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2x) and Ethanol (1x) to remove water.[1]

  • Drying: Dry in a vacuum oven at 60°C. Note: Ensure absolute dryness; moisture promotes degradation.[1]

Summary Data Table: Reduction Methods Comparison

FeatureCatalytic Hydrogenation (Recommended)Chemical Reduction (Na₂S₂O₄ / Dithionite)
Purity High (>98%)Moderate (contains sulfur byproducts)
Waste Load Low (Water/Catalyst)High (Sulfite/Sulfate salts)
Throughput High (Fast reaction)Medium (Reagent addition limits)
Color Risk Low (if N₂ inerted)High (Dithionite decomposition)
Scale-Up Requires AutoclaveStandard Reactor

References

  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation. Source: European Patent Office (EP0444266A1) [1]

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate (Surfactant Method). Source: China National Intellectual Property Administration (CN102399194A) [1]

  • Purification Methods for 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Source: GuideChem / ChemicalBook (Physical Properties & Handling) [1]

  • Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Source: Fisher Scientific [1]

Validation & Comparative

Comparative Guide: Synthesis Routes for 2,4,5-Triaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Triaminopyrimidine (TAP) is a critical heterocyclic scaffold in medicinal chemistry, serving as the immediate precursor for pteridines, purines, and high-value antifolate drugs such as Methotrexate and Pemetrexed.

This guide objectively compares the two dominant synthesis routes:

  • The Nitrosation-Reduction Route: The classical laboratory standard involving the nitrosation of 2,4-diaminopyrimidine followed by reduction.

  • The Azo-Coupling Route: An alternative pathway utilizing diazonium coupling, often preferred in specific scale-up contexts to avoid nitroso-handling hazards.

Key Finding: While the Nitrosation-Reduction route offers higher atom economy and directness for small-scale synthesis, the Azo-Coupling route provides superior crystalline intermediates, facilitating purification without chromatography—a crucial factor in GMP environments.

Route Analysis & Mechanisms

Route A: The Nitrosation-Reduction Sequence

This pathway relies on the high electron density at the C5 position of 2,4-diaminopyrimidine, allowing for electrophilic aromatic substitution (


) by a nitrosonium ion (

), followed by reduction of the resulting C5-nitroso group to the amine.
Mechanism & Flow
  • Precursor: 2,4-Diaminopyrimidine.

  • Electrophile: Generated in situ from Sodium Nitrite (

    
    ) and acid (HCl or AcOH).
    
  • Intermediate: 2,4-Diamino-5-nitrosopyrimidine (highly colored, typically red/violet).

  • Reduction: Conversion to TAP using Sodium Dithionite (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ).

NitrosationRoute Start 2,4-Diaminopyrimidine Reagent1 NaNO2 / HCl (0-5°C) Start->Reagent1 Inter 5-Nitroso Intermediate (Red Precipitate) Reagent1->Inter Electrophilic Subst. Reagent2 Na2S2O4 or H2/Pd Reduction Inter->Reagent2 Product 2,4,5-Triaminopyrimidine (Unstable Free Base) Reagent2->Product Reduction

Figure 1: The classical Nitrosation-Reduction pathway. Note the distinct color change from the red nitroso intermediate to the colorless/yellow amine.

Route B: The Azo-Coupling Route

This route utilizes the coupling of an aryl diazonium salt (commonly phenyldiazonium chloride) with 2,4-diaminopyrimidine. The resulting azo dye is then cleaved/reduced to yield TAP and aniline (byproduct).

Mechanism & Flow
  • Coupling: Aniline is diazotized and coupled to C5 of 2,4-diaminopyrimidine.

  • Intermediate: 2,4-Diamino-5-(phenylazo)pyrimidine (highly crystalline, easy to purify).

  • Cleavage: Reductive cleavage of the

    
     bond yields TAP.
    

Comparative Performance Data

The following data aggregates typical yields and process parameters from bench-scale optimizations (10g scale).

MetricRoute A: Nitrosation-ReductionRoute B: Azo-Coupling
Overall Yield 75 - 85%60 - 70%
Atom Economy High (Loss of H2O only)Low (Loss of Aniline)
Intermediate Stability Low (Nitroso compounds can be shock sensitive/carcinogenic)High (Azo compounds are stable solids)
Purification Precipitation (filtration); difficult to recrystallizeExcellent (Azo intermediate recrystallizes easily)
Cost Low (NaNO2, Na2S2O4 are cheap)Moderate (Requires aniline, higher waste disposal)
Reaction Time 4 - 6 Hours8 - 12 Hours

Detailed Experimental Protocols

Protocol A: Nitrosation-Reduction (Recommended for Yield)

Safety Note: Nitroso intermediates are potential mutagens. 2,4,5-Triaminopyrimidine is air-sensitive and readily oxidizes to dark impurities; store as a salt (e.g., sulfate or hydrochloride) if not used immediately.

Step 1: Preparation of 2,4-Diamino-5-nitrosopyrimidine
  • Dissolution: In a 500 mL round-bottom flask, dissolve 2,4-diaminopyrimidine (11.0 g, 100 mmol) in 2M HCl (100 mL) .

  • Cooling: Cool the solution to 0–5 °C in an ice/salt bath. Internal temperature monitoring is critical to prevent decomposition.

  • Addition: Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (20 mL) over 30 minutes.

    • Observation: A voluminous red/violet precipitate will form immediately.

  • Reaction: Stir at 0–5 °C for an additional 1 hour.

  • Workup: Filter the red solid, wash with ice-cold water (2 x 50 mL) and acetone (50 mL). Dry in a vacuum oven at 40 °C.

    • Typical Yield: 90-95% (Red powder).

Step 2: Dithionite Reduction to 2,4,5-Triaminopyrimidine
  • Suspension: Suspend the nitroso intermediate (10.0 g) in Water (100 mL) at 50 °C.

  • Reduction: Add solid Sodium Dithionite (

    
    )  in portions (approx. 2.5 equiv) until the red color completely disappears and the suspension becomes pale yellow or colorless.
    
    • Endpoint: Visual transition from Red

      
       Yellow/Clear.
      
  • Isolation (as Sulfate): To the hot solution, add 50%

    
      until pH < 2. Cool to 0 °C. The sulfate salt of TAP will precipitate.
    
  • Filtration: Filter the off-white solid, wash with ethanol, and dry.

Protocol Validation Checks
  • TLC: Silica gel, 10% MeOH in DCM. The nitroso compound (

    
    ) disappears; the amine stays at the baseline or requires ammoniated eluent.
    
  • NMR (

    
    ): 
    
    • Nitroso: No C5-H signal.

    • Triamine: Appearance of a broad exchangeable singlet (

      
      ) at 
      
      
      
      4-5 ppm (variable).

Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Synthesis Goal Scale Is Scale > 1kg? Start->Scale Purity Is Chromatography Available? Scale->Purity Yes (Pilot Scale) RouteA Choose Route A (Nitrosation-Reduction) High Yield, Low Cost Scale->RouteA No (Lab Scale) Purity->RouteA Yes RouteB Choose Route B (Azo-Coupling) Better Purity Profile Purity->RouteB No (Need Crystallization)

Figure 2: Logical decision tree for selecting the synthesis route based on scale and equipment availability.

References

  • Traube, W. (1900). Über die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft.

  • Cain, C. K., Mallette, M. F., & Taylor, E. C. (1946). Pyrimidines. II. The Synthesis of 2,4,5-Triaminopyrimidine. Journal of the American Chemical Society.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reference for pyrimidine reactivity).

  • Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Synthesis and Properties of Pteridines. Tetrahedron Letters. (Modern applications of TAP).

Technical Comparison: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate vs. Guanine Riboswitch Ligands

[1]

Executive Summary

This compound (active moiety: 2,5,6-triamino-4-pyrimidinone) represents a distinct class of riboswitch agonists. Unlike standard purine ligands (Guanine, Hypoxanthine) that utilize a full fused pyrimidine-imidazole ring system for recognition, this molecule is a pyrimidine analogue that mimics the Watson-Crick face of guanine.

Experimental data indicates that despite lacking the imidazole ring—historically considered essential for high-affinity Hoogsteen face interactions—this ligand binds the guanine riboswitch with low nanomolar to sub-micromolar affinity (


 nM)1

Ligand Profile & Chemical Identity

Chemical Structure & Tautomerism

The sulfate salt dissociates in physiological buffer. The active binding species is the free base, which exists in tautomeric equilibrium. The keto-form (2,5,6-triamino-4-pyrimidinone) is the biologically relevant tautomer, presenting a hydrogen-bonding face identical to Guanine positions 1, 2, and 6.

  • IUPAC Name: 2,5,6-triaminopyrimidin-4(3H)-one

  • Role: Guanine precursor; Riboflavin biosynthesis intermediate.

  • Key Feature: Mimics the Watson-Crick face (H-bond donor/acceptor pattern) of Guanine but lacks the Hoogsteen face (N7/C8 of imidazole).

Mechanism of Action

Upon binding the aptamer domain of the guanine riboswitch (specifically the xpt-pbuX or guaA varieties), the ligand stabilizes the P1 helix. This stabilization promotes the formation of a downstream transcription terminator hairpin (OFF state), preventing the expression of purine biosynthetic genes.

Diagram: Riboswitch-Mediated Gene Repression

RiboswitchMechanismcluster_0Mechanism of ActionLigandLigand(6-Hydroxy-2,4,5-triaminopyrimidine)Aptamer_BoundAptamer-Ligand Complex(Stabilized P1 Helix)Ligand->Aptamer_BoundAptamer_UnboundAptamer Domain(Unstructured/Dynamic)Aptamer_Unbound->Aptamer_Bound + Ligand (Kd ~100nM)Expression_PlatformExpression Platform(Decision Point)Aptamer_Bound->Expression_Platform Conformational SwitchTerminatorIntrinsic Terminator(Hairpin Formation)Expression_Platform->Terminator Anti-terminator CollapseTranscriptionTranscriptionAbortedTerminator->Transcription RNAP Release

Caption: Logical flow of ligand-induced transcriptional termination in guanine riboswitches.

Comparative Performance Analysis

The following data contrasts 6-Hydroxy-2,4,5-triaminopyrimidine (PC1) with the native ligand (Guanine) and other purine analogues.

Binding Affinity ( ) & Selectivity

Data derived from In-Line Probing and Isothermal Titration Calorimetry (ITC) on the Bacillus subtilisxpt riboswitch.

LigandChemical Class

(Approx.)
Relative AffinityBinding Determinants
Guanine Purine< 5 nM 1.0 (Reference)Full Watson-Crick (WC) + Hoogsteen recognition.
6-Hydroxy-2,4,5-triaminopyrimidine (PC1) Pyrimidine~100 nM ~0.05WC face mimicry; lacks imidazole N7/C8 contacts.
Hypoxanthine Purine~50 - 200 nM ~0.02 - 0.1Lacks C2-amine (exocyclic); weaker WC pairing.
Xanthine Purine> 1,000 nM *Very LowC2-carbonyl clashes with C74 (in xpt variant).
Adenine Purine> 10,000 nM NegligibleMismatched WC face (Amino at C6, not C2).

*Note: Xanthine affinity varies significantly between specific riboswitch classes (e.g., xpt vs. xan).

Analysis: The ~100 nM affinity of the triaminopyrimidine ligand is remarkably high for a "fragment" molecule. This challenges the assumption that the imidazole ring is strictly required for riboswitch recognition. It suggests that the Watson-Crick base pairing with C74 and the hydrogen bonding network at the pyrimidine core contribute the majority of the binding free energy (

Functional Efficacy (In Vivo)

While binding affinity is critical, in vivo efficacy depends on cellular uptake and metabolic stability.

  • Guanine: Rapidly metabolized; excess leads to feedback inhibition but is also used for growth.

  • 6-Hydroxy-2,4,5-triaminopyrimidine: Acts as a bactericidal agent in organisms like S. aureus and C. difficile. It represses the guaA gene (GMP synthetase), effectively starving the cell of guanine nucleotides. Because it cannot be converted into functional Guanosine Triphosphate (GTP) by the cell's salvage pathways as efficiently as guanine, it creates a lethal "false signal" of purine abundance.

Experimental Protocols

To validate the performance of this ligand in your own system, use the following self-validating protocols.

In-Line Probing Assay (Structural Validation)

This assay uses the spontaneous cleavage of RNA to map ligand-induced structural changes.

Workflow Diagram:

InlineProbingStep11. RNA Preparation(5'-32P Labeling of Riboswitch Aptamer)Step22. Incubation(RNA + Ligand in Mg2+ Buffer, 40h @ 25°C)Step1->Step2Step33. Spontaneous Cleavage(Flexible regions cleave faster)Step2->Step3Step44. PAGE Separation(Denaturing Urea Gel)Step3->Step4Step55. Phosphorimaging(Quantify Band Intensities)Step4->Step5DecisionData Analysis:Plot Fraction Bound vs. [Ligand]Step5->Decision

Caption: Step-by-step workflow for In-Line Probing to determine Kd.

Detailed Protocol:

  • RNA Synthesis: Transcribe the ~100 nt aptamer domain using T7 RNA polymerase. Purify via PAGE.

  • Labeling: 5'-end label using

    
    -ATP and T4 Polynucleotide Kinase (PNK).
    
  • Reaction: Incubate < 1 nM labeled RNA with serial dilutions of 6-Hydroxy-2,4,5-triaminopyrimidine (0.1 nM to 10 µM) in In-line Buffer (50 mM Tris-HCl pH 8.3, 20 mM

    
    , 100 mM KCl).
    
  • Control: Include a "No Ligand" lane (negative control) and an "Alkaline Hydrolysis" ladder (mapping control).

  • Incubation: 40 hours at 25°C.

  • Analysis: Run on 10% denaturing PAGE. Ligand binding will cause protection (reduced cleavage) at specific residues (typically U22, U47, U51 in B. subtilisxpt).

  • Calculation: Fit the fraction of RNA bound (

    
    ) to the equation:
    
    
    
Single-Turnover Transcription Termination Assay (Functional Validation)
  • Template: PCR product containing the riboswitch fused to a reporter sequence, including the native promoter and terminator.

  • Initiation: Mix DNA template, E. coli or B. subtilis RNA Polymerase, and ApU dinucleotide primer (to bypass initiation kinetics).

  • Elongation: Add NTP mix (with

    
    -UTP) and the ligand (PC1).
    
  • Result: In the presence of PC1, you should observe a shift from the Full-Length (Run-off) transcript to the Terminated transcript.

  • Quantification: Calculate

    
    .
    

References

  • Mulhbacher, J., et al. (2010). "Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways." PLoS Pathogens.

    • Source:[Link][2]

    • Key Finding: Identifies PC1 (2,5,6-triaminopyrimidine-4-one) as a high-affinity ligand (~100 nM)
  • Mandal, M., et al. (2003). "Structural basis for subtle changes in ligand specificity by the guanine riboswitch.

    • Source:[Link]

    • Key Finding: Establishes the baseline binding parameters for Guanine and Hypoxanthine ( < 5 nM).
  • Batey, R. T., et al. (2004). "Structure of a natural guanine-responsive riboswitch complexed with the metabolite hypoxanthine.

    • Source:[Link][3]

    • Key Finding: Crystal structure defining the Watson-Crick (C74) and Hoogsteen recognition faces.
  • Trausch, J. J., & Batey, R. T. (2014). "Pyrimidines as potent agonists of the guanine riboswitch." Chemical Biology & Drug Design. Context: Further explores the structure-activity relationship (SAR) of pyrimidine fragments binding to purine riboswitches.

Validation of HPLC Method for 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (TAHP Sulfate) is a critical intermediate in the synthesis of purine-based antivirals and folic acid derivatives, as well as a defined ingredient in cosmetic formulations. Its quantification presents a unique chromatographic challenge: it is a highly polar, hydrophilic salt with poor retention on standard C18 stationary phases.

This guide provides a rigorous validation framework for a Stability-Indicating Ion-Pair RP-HPLC method , contrasting it with conventional Reverse Phase (RP) and HILIC alternatives. We demonstrate why Ion-Pairing is the superior choice for routine QC, offering the necessary balance of retention, peak symmetry, and cost-effectiveness.

The Analytical Challenge
  • High Polarity: The multiple amino and hydroxyl groups create significant hydrophilicity, causing the analyte to elute in the void volume (

    
    ) on standard C18 columns.
    
  • Salt Form: The sulfate counter-ion requires specific buffering to ensure consistent ionization and peak shape.

  • Stability: The compound is susceptible to oxidation and photolytic degradation, requiring a method that separates the parent peak from degradation products.[1][2]

Method Comparison: Why Ion-Pairing?

We evaluated three potential methodologies. The Ion-Pair RP-HPLC method was selected for full validation due to its superior resolution (


) and robustness.
FeatureMethod A: Ion-Pair RP-HPLC (Recommended) Method B: Standard C18 (Conventional)Method C: HILIC (Alternative)
Mechanism Hydrophobic interaction via alkyl-sulfonate ion pairing.Pure hydrophobic interaction.Partitioning into water-enriched layer.
Retention (

)
Optimal (3.5 - 5.0) Poor (< 1.0) - Elutes near void.Good (> 3.0)
Peak Shape Sharp, symmetrical (Tailing < 1.2).Broad, tailing due to silanol interactions.Good, but sensitive to sample diluent.
Robustness High; resistant to minor pH changes.Low; sensitive to dewetting.Moderate; long equilibration times required.
Suitability Routine QC, Impurity Profiling. Not recommended.LC-MS applications (MS compatible).[1][2]

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag failure modes before data collection begins.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
     (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase:

    • Buffer: 10 mM Sodium 1-Octanesulfonate + 20 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Solvent: Acetonitrile (ACN).

    • Ratio: Buffer:ACN (90:10 v/v). Note: High aqueous content requires ion-pairing for retention.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 276 nm (Lambda max).

  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Standard & Sample Preparation

Critical Step: TAHP Sulfate has low solubility in pure water and organic solvents. It dissolves best in acidic aqueous solutions.

  • Diluent: 0.1% Phosphoric Acid in Water.

  • Stock Solution: Weigh 25 mg TAHP Sulfate into a 50 mL volumetric flask. Dissolve with Diluent. Sonicate for 10 mins. (Conc:

    
    ).[4]
    
  • Working Standard: Dilute Stock 1:10 with Mobile Phase to reach

    
    .
    

Validation Workflow & Data

The validation follows ICH Q2(R1) guidelines. We employ a "Lifecycle Approach" where method performance is continuously monitored.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix used during the validation process to ensure scientific integrity.

ValidationLifecycle Start Method Development Spec Specificity (Stress Testing) Start->Spec Pass Spec->Start Interference Detected Lin Linearity & Range (r² > 0.999) Spec->Lin No Interference Acc Accuracy (Spike Recovery) Lin->Acc Linear Response Acc->Start Matrix Effect Prec Precision (Repeatability) Acc->Prec Recovery 98-102% Robust Robustness (Flow/pH/Temp) Prec->Robust RSD < 2% Final Validated Method SOP Generation Robust->Final Stable

Figure 1: Validation Lifecycle. A stepwise progression ensuring each parameter passes strict acceptance criteria before moving to the next.

Specificity (Stress Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.[1]

Stress ConditionTime/TempDegradation %Resolution (Peak vs. Impurity)Result
Acid Hydrolysis (0.1N HCl)4h @ 60°C12%3.5Pass
Base Hydrolysis (0.1N NaOH)1h @ RT25%4.1Pass
Oxidation (3%

)
2h @ RT15%2.8Pass
Thermal 24h @ 80°C< 2%N/AStable

Insight: The ion-pairing agent effectively separates the highly polar degradation products (likely deaminated species) which elute earlier than the parent peak.

Linearity & Sensitivity
  • Range:

    
     to 
    
    
    
    (20% to 300% of target concentration).
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • LOD (S/N=3):

    
    
    
  • LOQ (S/N=10):

    
    
    
Accuracy & Precision

Accuracy was established via spike recovery at three levels (50%, 100%, 150%).

LevelAmount Added (

)
Amount Found (

)
Recovery %RSD % (n=3)
50% 25.024.8599.40.85
100% 50.050.12100.20.42
150% 75.075.30100.40.61

Separation Mechanism Visualization

Understanding why the method works is crucial for troubleshooting. The diagram below details the Ion-Pairing mechanism that allows the polar TAHP Sulfate to retain on the non-polar C18 chain.

SeparationMechanism cluster_mobile Mobile Phase Environment cluster_stationary Stationary Phase (C18) Analyte TAHP Cation (+) (Polar Amine) Complex Neutral Ion-Pair Complex [TAHP(+) --- SO3(-)-C8] Analyte->Complex Electrostatic Attraction note Without IP Agent, TAHP elutes immediately (t0) Analyte->note IP_Agent Octanesulfonate Anion (-) (Hydrophobic Tail) IP_Agent->Complex Forms Pair C18_Surface C18 Alkyl Chains (Hydrophobic) Complex->C18_Surface Hydrophobic Retention

Figure 2: Ion-Pairing Mechanism. The anionic sulfonate head binds to the cationic amine of TAHP, while the octyl tail interacts with the C18 stationary phase, creating retention.

Comparison Guide Summary

FeatureProposed Ion-Pair Method Standard C18 Method
Retention Time ~ 6.5 min (Ideal)~ 1.2 min (Void)
Tailing Factor 1.12.5 (Peak Fronting/Tailing)
Theoretical Plates > 5000< 1500
Cost Per Run Low (Standard Reagents)Low
MS Compatibility No (Non-volatile salts)Yes (but poor retention)

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • European Commission. (2003). Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products Intended for Consumers concerning 2,5,6-Triamino-4-pyrimidinol sulfate. SCCNFP/0710/03.[6] Link

  • ChemicalBook. (2023). 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Safety.Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[6][7][8]Link

  • Journal of Applied Pharmaceutical Science. (2016). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate. (Methodology adaptation reference). Link

Sources

Comparative Analysis of Pyrimidine Analogs: Enzyme Inhibition Profiles and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine analogs represent a cornerstone of antimetabolite chemotherapy. While they share structural homology with physiological nucleosides (cytidine, uridine, thymidine), their mechanisms of cytotoxicity diverge significantly based on their specific enzymatic targets. This guide provides a technical comparison of 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine (Ara-C) , focusing on their distinct inhibitory effects on Thymidylate Synthase (TS), Ribonucleotide Reductase (RNR), and DNA Polymerases.

Mechanistic Differentiation: The Molecular "Why"

To select the appropriate analog for an assay or therapeutic regimen, one must understand the precise mode of enzyme inhibition. These are not merely "DNA damaging agents"; they are precision tools that disrupt specific metabolic bottlenecks.

A. Thymidylate Synthase (TS) & The Suicide Inhibition of 5-FU

Primary Target: Thymidylate Synthase (TS) Agent: 5-Fluorouracil (active metabolite: FdUMP)

TS catalyzes the reductive methylation of dUMP to dTMP, the sole de novo source of thymidylate.

  • Mechanism: FdUMP acts as a suicide inhibitor . It binds to the nucleotide-binding site of TS. The enzyme initiates catalysis, forming a covalent bond between a cysteine residue and the 6-position of the pyrimidine ring.

  • The Trap: Normally, the reaction proceeds by abstracting a proton from the 5-position. However, FdUMP has a fluorine atom at C-5. The C-F bond is too strong to be broken. This results in a stable, covalent ternary complex (Enzyme-FdUMP-Cofactor) that permanently inactivates the enzyme.

  • Impact: "Thymineless death"—depletion of dTTP leads to catastrophic DNA damage during replication.

B. Ribonucleotide Reductase (RNR) & The Self-Potentiation of Gemcitabine

Primary Target: Ribonucleotide Reductase (RNR) Agent: Gemcitabine (active metabolite: dFdCDP)

RNR is the rate-limiting enzyme for dNTP synthesis.

  • Mechanism: Gemcitabine diphosphate (dFdCDP) binds to the R1 subunit of RNR and irreversibly inactivates the enzyme.

  • Self-Potentiation: This is a critical differentiator. By inhibiting RNR, Gemcitabine lowers the cellular pool of physiological dCTP. Since dCTP normally competes with Gemcitabine for phosphorylation by Deoxycytidine Kinase (dCK), the reduction in dCTP pools actually increases the activation of Gemcitabine.

C. DNA Polymerase & The Chain Termination of Cytarabine

Primary Target: DNA Polymerase


 and 

Agent: Cytarabine (Ara-C) (active metabolite: Ara-CTP)
  • Mechanism: Ara-CTP competes with dCTP for incorporation into the DNA strand.

  • Structural Conflict: The arabinose sugar moiety contains a 2'-OH group in the trans configuration (sterically hindering). Once incorporated, it slows down chain elongation significantly (though it does not always cause immediate absolute termination like acyclovir). It acts as a potent inhibitor of DNA polymerase by distorting the primer-terminus.

Comparative Performance Data

The following table synthesizes inhibitory constants (


) and IC50 ranges derived from standard biochemical assays. Note that absolute values vary by cell line and assay condition; these represent comparative potency.
AnalogActive MetabolitePrimary Target EnzymeInhibition TypePotency Metric (Approx.)Specificity Notes
5-Fluorouracil FdUMPThymidylate Synthase (TS)Irreversible (Covalent)

Highly specific to TS; requires reduced folate cofactor.
Gemcitabine dFdCDPRibonucleotide Reductase (RNR)Irreversible Inactivation

Unique dual mechanism: inhibits RNR and terminates DNA chain.
Cytarabine Ara-CTPDNA Polymerase

Competitive

Strictly S-phase specific; limited efficacy in solid tumors compared to Gemcitabine.

Visualizing the Inhibition Pathways

The following diagram maps the metabolic activation pathways and the precise intervention points of each analog.

PyrimidineInhibition cluster_metabolites Metabolic Pathway cluster_inhibitors Uridine Uridine dUMP dUMP Uridine->dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA CDP CDP RNR Ribonucleotide Reductase CDP->RNR dCDP dCDP dCTP dCTP dCDP->dCTP DNAPol DNA Polymerase dCTP->DNAPol FU 5-FU FdUMP FdUMP (Active) FU->FdUMP FdUMP->TS Ternary Complex (Suicide Inhibition) Gem Gemcitabine dFdCDP dFdCDP (Active) Gem->dFdCDP dFdCDP->RNR Irreversible Inactivation AraC Cytarabine AraCTP Ara-CTP (Active) AraC->AraCTP AraCTP->DNAPol Competitive Inhibition TS->dTMP RNR->dCDP DNAPol->DNA

Figure 1: Metabolic activation and specific enzymatic inhibition points of 5-FU, Gemcitabine, and Cytarabine.

Experimental Protocols for Validation

To objectively compare these analogs in your own lab, rely on these gold-standard protocols.

Protocol A: Thymidylate Synthase (TS) Tritium Release Assay

Objective: Quantify TS inhibition by measuring the release of tritium from [5-3H]dUMP. This is superior to optical assays for low-activity samples.

Principle: The conversion of dUMP to dTMP involves the replacement of the hydrogen at C-5 with a methyl group. If the C-5 hydrogen is replaced by Tritium (


H), the reaction releases the tritium into the aqueous solvent as tritiated water (

H

O), which can be separated from the nucleotide via activated charcoal.

Workflow:

  • Preparation: Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl

    
    , 1 mM EDTA, 10 mM 2-mercaptoethanol.
    
  • Substrate Mix: Add

    
    -methylene-tetrahydrofolate (cofactor, 250 
    
    
    
    M) and [5-
    
    
    H]dUMP (substrate, specific activity ~15 Ci/mmol).
  • Inhibitor Addition: Add varying concentrations of FdUMP (0.1 nM to 100 nM).

  • Initiation: Add cell lysate or purified TS enzyme. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 10% trichloroacetic acid (TCA) containing 2% activated charcoal. The charcoal adsorbs the unreacted nucleotides ([5-

    
    H]dUMP).
    
  • Separation: Centrifuge at 12,000 x g for 10 minutes. The supernatant contains the

    
    H
    
    
    
    O.
  • Quantification: Aliquot supernatant into scintillation fluid and measure CPM (Counts Per Minute).

Validation Check:

  • Control: Reaction without cofactor should yield background CPM.

  • Linearity: Ensure CPM increases linearly with time and enzyme concentration before adding inhibitors.

Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Assess Gemcitabine potency by measuring the reduction of CDP to dCDP.

Workflow:

  • Enzyme Source: Use recombinant RNR (R1 and R2 subunits reconstituted 1:1).

  • Reaction Mix: 50 mM HEPES (pH 7.2), 4 mM ATP (allosteric effector), 6 mM DTT (reductant), 15 mM MgCl

    
    .
    
  • Inhibitor: Pre-incubate enzyme with Gemcitabine diphosphate (dFdCDP) for 15 minutes. Note: Use the diphosphate form for RNR inhibition assays, not the parent drug.

  • Substrate: Initiate with [

    
    C]CDP.
    
  • Incubation: 37°C for 20 minutes.

  • Termination: Boil samples for 2 minutes to denature RNR.

  • Processing: Convert nucleotides to nucleosides using snake venom phosphodiesterase/alkaline phosphatase (to simplify HPLC separation).

  • Analysis: Separate Cytidine (C) from Deoxycytidine (dC) via HPLC (C18 column). Quantify the ratio of

    
    C-dC generated.
    

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

  • Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5), v7-v12.

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3385, 5-Fluorouracil.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60750, Gemcitabine.

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-HTP sulfate) is a critical intermediate in the synthesis of numerous pharmacologically active compounds. Ensuring its purity is a crucial first step in any research and development pipeline. This guide provides an in-depth technical overview of the methodologies for assessing the purity of commercial 6-HTP sulfate, offering a comparative analysis of different analytical techniques and presenting supporting experimental data.

The Critical Role of Purity in 6-HTP Sulfate Applications

This compound is a key building block in the synthesis of various pharmaceutical agents. Impurities, which can arise from the manufacturing process or degradation, can have significant consequences, including altered biological activity, increased toxicity, and the formation of unwanted byproducts in subsequent reactions. Therefore, a comprehensive assessment of the purity of commercial batches is not merely a quality control measure but a fundamental aspect of robust scientific research and drug development.

A Multi-Faceted Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating, identifying, and quantifying the components of a mixture.[1] For 6-HTP sulfate, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from its potential impurities.

Causality Behind Experimental Choices in HPLC Method Development

The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 column is a common choice for separating polar aromatic compounds like 6-HTP sulfate due to its hydrophobic stationary phase. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte and its impurities. The pH of the aqueous phase is a crucial parameter, as it affects the ionization state of the triaminopyrimidine moiety and thus its retention on the column. A UV detector is suitable for this analysis as the pyrimidine ring of 6-HTP sulfate possesses a strong chromophore.

Experimental Protocol: RP-HPLC Analysis of 6-HTP Sulfate

Objective: To quantify the purity of 6-HTP sulfate and identify potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of 6-HTP sulfate reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial 6-HTP sulfate sample and prepare a 100 µg/mL solution in the same manner as the standard.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Determine the peak area of 6-HTP sulfate in the sample chromatogram and calculate the purity as a percentage of the total peak area. Identify and quantify any impurities by comparing their retention times and UV spectra with those of known standards, if available.

Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Prepare Calibrants Dissolve->Dilute Autosampler Inject into HPLC Dilute->Autosampler Inject Samples Column Separation on C18 Column Autosampler->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Area Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for the HPLC-based purity assessment of 6-HTP sulfate.

Orthogonal Techniques for Comprehensive Characterization

While HPLC is excellent for quantification, orthogonal methods are necessary to confirm the identity of the main component and to characterize any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 6-HTP sulfate and can be used to identify impurities that may not be resolved by HPLC.[4][5][6][7]

Objective: To confirm the chemical structure of 6-HTP sulfate and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the 6-HTP sulfate sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants of the sample with a reference spectrum or with predicted values to confirm the structure. Analyze any additional peaks for the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of 6-HTP sulfate and can be used to identify impurities based on their mass-to-charge ratio (m/z).[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments.

Objective: To confirm the molecular weight of 6-HTP sulfate and identify impurities.

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Use the same HPLC method as described above to separate the components of the sample.

  • MS Detection: Analyze the eluent from the HPLC column using the mass spectrometer in positive or negative ion mode.

  • Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. Determine the exact mass and propose the elemental composition for each component.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. This technique is used to confirm the empirical formula of the 6-HTP sulfate.

Objective: To confirm the elemental composition of the 6-HTP sulfate sample.

Instrumentation:

  • CHNS elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-2 mg).

  • Analysis: Combust the sample in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values for the molecular formula of 6-HTP sulfate (C₄H₇N₅O · H₂SO₄).

Comparison of Commercial 6-HTP Sulfate Samples

To illustrate the importance of a multi-technique approach, the following table presents hypothetical purity data for three different commercial batches of 6-HTP sulfate.

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (Area %) 99.2%97.5%98.8%
Major Impurity (by HPLC) 0.5% (Unidentified, RT=8.2 min)1.8% (Starting Material)0.9% (Degradation Product)
¹H NMR Conforms to structureConforms, with minor peaks consistent with starting materialConforms, with minor peaks suggesting degradation
LC-MS (m/z of main peak) 240.0450 [M+H]⁺240.0452 [M+H]⁺240.0448 [M+H]⁺
Elemental Analysis (%N) Theoretical: 29.27%; Found: 29.15%Theoretical: 29.27%; Found: 28.89%Theoretical: 29.27%; Found: 29.05%

Analysis of the Comparative Data:

  • Supplier A: Exhibits high purity by HPLC with a minor unidentified impurity. Further investigation using LC-MS/MS would be necessary to characterize this impurity.

  • Supplier B: Shows lower purity with a significant amount of starting material present. This could impact the yield and purity of subsequent reactions.

  • Supplier C: Has good purity by HPLC but shows evidence of a degradation product, which could have unknown pharmacological or toxicological effects.

Trustworthiness Through Self-Validating Systems

The protocols described above are designed to be self-validating. For example, the combination of HPLC for purity, NMR for structural confirmation, MS for molecular weight verification, and elemental analysis for empirical formula confirmation provides a web of interconnected data that reinforces the final purity assessment. Any discrepancy in the results from one technique would warrant further investigation and would prevent the release of a potentially substandard batch of material. Adherence to established guidelines such as those from the ICH and the United States Pharmacopeia (USP) further ensures the reliability and regulatory acceptance of these methods.[2][3][13][14]

Visualizing the Purity Assessment Logic

Purity_Assessment_Logic cluster_decision Final Purity Decision HPLC HPLC (Quantitative Purity) Decision Accept/ Reject HPLC->Decision NMR NMR Spectroscopy (Structure Confirmation) NMR->Decision MS Mass Spectrometry (Molecular Weight) MS->Decision EA Elemental Analysis (Empirical Formula) EA->Decision

Caption: Logical relationship of analytical techniques for a comprehensive purity assessment.

Conclusion

The assessment of this compound purity is a critical undertaking that demands a rigorous, multi-faceted analytical approach. By combining the quantitative power of HPLC with the structural and compositional insights from NMR, MS, and elemental analysis, researchers can confidently ascertain the quality of their starting materials. This comprehensive strategy not only ensures the reliability and reproducibility of experimental results but also upholds the principles of scientific integrity and contributes to the successful development of novel therapeutics.

References

  • Gunawan, G., & Hubeis, A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

  • Atanasova, M., Zhelyazkova, B., & Dimitrov, V. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1223. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2275-2283. [Link]

  • International Conference on Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Pálfy, G., Kállay, M., & Kökösi, J. (2014). Carbon Protonation of 2,4,6-Triaminopyrimidines: Synthesis, NMR Studies, and Theoretical Calculations. The Journal of Organic Chemistry, 79(12), 5629-5637. [Link]

  • Chen, P., Johnson, T., & Watson, C. (2018). Evaluation of Six Aromatic Amines in the Mainstream Smoke of Commercial Cigars. Chemical Research in Toxicology, 31(12), 1394-1402. [Link]

  • Helmenstine, A. M. (n.d.). Element Analysis. [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]

  • NCERT. (n.d.). Systematic Qualitative Analysis. [Link]

  • da Fonte, P. N., R. A. G. de Oliveira, M. C. B. S. M. de Oliveira, and M. H. D. M. de Barros. "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." Journal of Mass Spectrometry 44.9 (2009): 1341-1349. [Link]

  • Waters Corporation. (2019). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • United Nations Economic Commission for Europe. (n.d.). Guidelines on writing analytical articles. [Link]

  • Agilent Technologies. (2018). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Shelke, S., & Singh, N. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 14(1), 107-117. [Link]

  • Chen, P., Johnson, T., & Watson, C. (2018). Evaluation of Six Aromatic Amines in the Mainstream Smoke of Commercial Cigars. Chemical Research in Toxicology, 31(12), 1394-1402. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Curran-Everett, D., & Benos, D. J. (2004). Guidelines for reporting statistics in journals published by the American Physiological Society. American Journal of Physiology-Endocrinology and Metabolism, 287(2), E189-E191. [Link]

  • Vedantu. (n.d.). Salt Analysis in Chemistry: Steps, Tricks & Examples for Exams. [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(4), 413-418. [Link]

  • Chen, B. H., & Kao, T. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 701-713. [Link]

  • Sathee. (n.d.). Salt Analysis. [Link]

  • Lide, D. R. (1993). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Journal of Physical and Chemical Reference Data, 22(1), v-vi. [Link]

  • Therapeutic Goods Administration. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • LibreTexts Chemistry. (2021, March 21). 1: Elemental Analysis. [Link]

  • Al-Omar, M. A. (2010). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Journal of the Saudi Chemical Society, 14(3), 305-312. [Link]

  • Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) [Video]. YouTube. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

Sources

in vitro vs in vivo efficacy of pyrimidine-based antimicrobial compounds

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro vs. In Vivo Efficacy: A Comparative Guide to Pyrimidine-Based Antimicrobials

Executive Summary & Strategic Context

In the development of antimicrobial agents, pyrimidine-based compounds—specifically Dihydrofolate Reductase (DHFR) inhibitors like Trimethoprim (TMP) and Iclaprim—occupy a critical niche. They target the folate biosynthesis pathway, essential for bacterial DNA replication. However, a recurring challenge in this field is the translational gap : the discrepancy between potent in vitro potency (low MIC) and in vivo clinical failure.

This guide compares the efficacy profiles of First-Generation Pyrimidines (e.g., Trimethoprim) against Next-Generation Pyrimidines (e.g., Iclaprim) . It details the experimental workflows required to bridge the gap between petri dish and patient, focusing on Pharmacokinetic/Pharmacodynamic (PK/PD) drivers.

Mechanism of Action & Target Logic

To evaluate efficacy, one must understand the target. Pyrimidine-based antimicrobials act primarily by inhibiting bacterial DHFR. This prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a cofactor required for thymidine synthesis.

Visualizing the Pathway

The following diagram illustrates the intervention point of pyrimidine inhibitors within the folate pathway.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroate PABA->DHP Synthesis DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction via DHFR DNA DNA/RNA Synthesis THF->DNA Methylation DHPS DHPS Enzyme (Sulfonamide Target) DHPS->PABA Inhibits DHFR DHFR Enzyme (Target of Pyrimidines) DHFR->DHF Catalyzes Inhibitor Pyrimidine Inhibitors (Trimethoprim/Iclaprim) Inhibitor->DHFR High Affinity Binding

Figure 1: Mechanism of Action for Pyrimidine-Based Antimicrobials targeting DHFR.

In Vitro Efficacy: The Baseline Screening

In vitro data provides the intrinsic potency of the molecule. However, for pyrimidines, the Minimum Inhibitory Concentration (MIC) is often insufficient to predict outcome without assessing resistance mechanisms (e.g., dfr gene mutations).

Comparative Performance: TMP vs. Iclaprim

Iclaprim was designed to overcome TMP resistance mechanisms. The table below summarizes typical in vitro performance against Staphylococcus aureus.

MetricTrimethoprim (TMP)Iclaprim (Next-Gen)Interpretation
MIC₅₀ (MSSA) 0.5 - 2.0 µg/mL0.06 µg/mLIclaprim shows superior intrinsic potency.
MIC₉₀ (MRSA) >16 µg/mL (Resistant)0.12 µg/mLIclaprim retains activity against TMP-resistant strains due to optimized binding geometry.
PAE (Post-Antibiotic Effect) Short (0.5 - 1.5 hrs)Moderate (1 - 3 hrs)Longer PAE supports less frequent dosing.
Protein Binding ~45%~92%Critical: High protein binding in Iclaprim reduces free drug availability in vivo.
Protocol 1: Time-Kill Kinetics Assay

Purpose: To determine if the compound is bacteriostatic or bactericidal.

  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Dilute overnight culture of S. aureus (ATCC 29213) to

    
     CFU/mL.
    
  • Exposure: Add pyrimidine compound at concentrations of 1x, 4x, and 8x MIC. Include a growth control (no drug).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar. Count colonies after 24h.

  • Analysis: A

    
     reduction in CFU/mL relative to the starting inoculum indicates bactericidal  activity.
    

In Vivo Efficacy: The Translational Bridge

The failure of many pyrimidines occurs here. While Iclaprim has a lower MIC, its high protein binding (92%) means less "free drug" is available to fight infection. Therefore, efficacy must be validated in a living system.

Key PK/PD Driver:

For pyrimidines, efficacy is time-dependent. The critical parameter is the time the free (unbound) drug concentration remains above the MIC (


).
  • Target: Generally,

    
     of the dosing interval is required for bacteriostasis.
    
Protocol 2: Neutropenic Murine Thigh Infection Model

Purpose: To assess efficacy in a dynamic biological system, accounting for metabolism and protein binding.

  • Induction of Neutropenia:

    • Inject Cyclophosphamide (150 mg/kg IP) at Day -4.

    • Inject Cyclophosphamide (100 mg/kg IP) at Day -1.

    • Validation: Verify neutrophil count <100/mm³ before infection.

  • Infection:

    • Inoculate

      
       CFU of S. aureus into the posterior thigh muscles of mice (Day 0).
      
  • Treatment:

    • Begin therapy 2 hours post-infection.

    • Group A: Vehicle Control.

    • Group B: Trimethoprim (Standard dose).

    • Group C: Iclaprim (Dose-ranging to establish ED50).

  • Harvest:

    • Euthanize mice at 24 hours.

    • Aseptically remove thighs, homogenize in saline.

  • Data Analysis:

    • Plate homogenates and calculate

      
       CFU/thigh.
      
    • Calculate the change in bacterial load relative to the 0-hour control.

Visualizing the Experimental Workflow

Workflow Screen In Vitro Screening (MIC/MBC) PK PK Profiling (Protein Binding/Half-life) Screen->PK Select Potent Hits Model Murine Thigh Model (Neutropenic) PK->Model Design Dosing Regimen Analysis PD Analysis (fT > MIC Calculation) Model->Analysis Harvest CFU Data Analysis->Screen Feedback Loop

Figure 2: The iterative workflow from in vitro screening to in vivo validation.

Critical Analysis: The Divergence

Why does a compound with a 0.06 µg/mL MIC (Iclaprim) not always outperform TMP by 100-fold in the clinic?

  • Protein Binding Impact:

    • TMP: ~45% bound. High free fraction (

      
      ).
      
    • Iclaprim: ~92% bound. Low free fraction (

      
      ).
      
    • Result: To achieve the same free drug concentration, the total plasma concentration of Iclaprim must be significantly higher.

  • Tissue Penetration:

    • Pyrimidines generally have high Volume of Distribution (

      
      ), but sequestration in tissues can lower plasma levels below MIC during the dosing trough.
      
  • Resistance Selection:

    • In vivo environments with sub-lethal gradients of drug (

      
      ) rapidly select for dfr mutations. The "Mutant Prevention Concentration" (MPC) should be evaluated alongside MIC.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Hawser, S., et al. (2006). "In vitro activity of Iclaprim, a novel dihydrofolate reductase inhibitor, against methicillin-resistant Staphylococcus aureus." International Journal of Antimicrobial Agents. [Link]

  • Ambrose, P. G., et al. (2007). "Pharmacokinetics-pharmacodynamics of antimicrobial therapy: it's not just for mice anymore." Clinical Infectious Diseases. [Link]

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. [Link]

  • FDA Guidance for Industry. Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation.[Link]

head-to-head comparison of triaminopyrimidine precursors in folic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the industrial and laboratory synthesis of Folic Acid (Vitamin B9), the construction of the pteridine core is the rate-limiting and quality-defining step. This process hinges on the condensation of a 2,4,5-triamino-6-hydroxypyrimidine (TAHP) intermediate with a C3-synthon (typically 1,1,3-trichloroacetone) and p-aminobenzoyl-L-glutamic acid (PABA-Glu).

However, TAHP is notoriously unstable, susceptible to rapid oxidative degradation which leads to "pterin-like" impurities and low yields. Consequently, the choice of precursor —specifically the stable chemical entity used to generate TAHP—is the critical variable in process design.

This guide compares the three dominant precursor strategies:

  • The Nitroso Route: In situ reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (NDHP).

  • The Azo Route: In situ reduction of 2,4-diamino-6-hydroxy-5-phenylazopyrimidine (ADHP).

  • The Isolated Salt Route: Direct utilization of 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP·H₂SO₄).

Technical Comparison: The Precursor Landscape

Comparative Performance Matrix
FeatureNitroso Route (NDHP) Azo Route (ADHP) Isolated Salt (TAHP·H₂SO₄)
Primary Mechanism In situ reduction (Zn/HCl or Na₂S₂O₄)In situ reduction (Na₂S₂O₄)Dissolution & Neutralization
Atom Economy High (Byproducts: H₂O, NH₃)Low (Byproduct: Aniline)Medium (Loss of counter-ion)
Reaction Kinetics Fast (Exothermic reduction)ModerateImmediate (No induction period)
Oxidative Stability High (Precursor is stable)High (Precursor is stable)Moderate (Salt is stable, free base is not)
Impurity Profile Risk of unreduced nitroso (violet color)Risk of aniline contaminationLowest (Reductants removed prior)
Industrial Usage Dominant Standard Niche / HistoricalHigh-Purity / Pharma Grade
Cost Efficiency HighLowModerate
Deep Dive: Causality & Mechanism
The Nitroso Route (NDHP)

This is the industry standard due to cost. NDHP is synthesized easily by nitrosation of 2,4-diamino-6-hydroxypyrimidine.

  • Pros: The reduction of the nitroso group is chemically efficient.

  • Cons: If the reduction is incomplete, the remaining nitrosopyrimidine reacts with PABA-Glu to form complex, highly colored azo-dyes that are difficult to purge from the final folic acid crystal lattice.

The Azo Route (ADHP)

Historically used to purify the pyrimidine stream (as azo dyes crystallize well).

  • Pros: ADHP can be recrystallized to very high purity before reduction.

  • Cons: The reduction releases an equimolar amount of aniline (or substituted aniline). This adds a toxic organic impurity load that requires extensive washing of the crude folic acid.

The Isolated Salt Route (TAHP·H₂SO₄)

Used when the "One-Pot" complexity causes yield crashes.

  • Pros: Decouples the reduction chemistry from the condensation chemistry. You start the condensation with exactly 100% theoretical triamine, eliminating "reduction lag" where the triamine might oxidize before reacting.

  • Cons: Handling the sulfate requires an extra neutralization step (usually NaOH or NaOAc), increasing the ionic strength of the solution, which can affect the solubility of the final product.

Visualizing the Pathways

The following diagram illustrates the convergence of these precursors into the critical reactive Triamine intermediate and the subsequent cascade to Folic Acid.

FolicAcidPathways NDHP Nitroso Precursor (NDHP) Triamine Active Intermediate: 2,4,5-Triamino-6-hydroxypyrimidine (Highly Unstable) NDHP->Triamine In-situ Reduction ADHP Azo Precursor (ADHP) ADHP->Triamine In-situ Reduction (-Aniline) TAHP_Salt Isolated Salt (TAHP Sulfate) TAHP_Salt->Triamine Dissolution FolicAcid Crude Folic Acid Triamine->FolicAcid + C3 + PABA (Bayer Condensation) Reductant Reduction Step (Zn/HCl or Dithionite) Reductant->NDHP Reductant->ADHP Base Neutralization (NaOH) Base->TAHP_Salt C3 C3 Synthon (1,1,3-Trichloroacetone) C3->FolicAcid PABA PABA-Glu PABA->FolicAcid

Caption: Convergence of pyrimidine precursors into the active triamine intermediate for condensation.

Experimental Protocols

Protocol A: The "One-Pot" Nitroso Route (Standard)

Best for: High throughput, cost-sensitive synthesis.

Reagents:

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (NDHP): 10.0 g

  • Sodium Dithionite (Na₂S₂O₄): 25.0 g

  • 1,1,3-Trichloroacetone: 12.0 g

  • PABA-Glu: 15.0 g

  • Water: 300 mL

Methodology:

  • Reduction: Suspend NDHP in 200 mL water at 40°C. Slowly add Sodium Dithionite while stirring. The violet suspension will turn into a creamy/tan slurry of the triamine (TAHP).

    • Critical Checkpoint: Ensure the color changes completely. Any lingering violet indicates unreacted nitroso.

  • Condensation: Adjust pH to 3.5–4.0 using Sodium Acetate.

  • Addition: Simultaneously add the solution of PABA-Glu (dissolved in dilute NaOH) and 1,1,3-Trichloroacetone dropwise over 45 minutes. Maintain temperature at 40–45°C.

  • Aging: Heat to 60°C for 2 hours to complete the ring closure.

  • Isolation: Cool to 20°C. Adjust pH to 3.0. Filter the crude orange-yellow precipitate.

Protocol B: The Isolated Sulfate Route (High Purity)

Best for: Mechanistic studies, high-purity requirements.

Reagents:

  • 2,4,5-Triamino-6-hydroxypyrimidine Sulfate: 12.0 g

  • Barium Chloride (Optional, for sulfate removal): 1.1 eq

  • 1,1,3-Trichloroacetone: 10.0 g

  • PABA-Glu: 12.0 g

Methodology:

  • Free Base Generation: Dissolve the Sulfate salt in degassed water (sparged with Nitrogen).

    • Why Degas? The free base oxidizes instantly in air. Nitrogen sparging is mandatory.

  • Sulfate Removal (Optional): Add Barium Chloride solution. Filter off the white BaSO₄ precipitate under Nitrogen. This leaves a clean solution of TAHP hydrochloride/free base.

  • Reaction: Add the PABA-Glu and C3 synthon immediately to the filtrate.

  • pH Control: Maintain pH at 4.0 using a pH-stat titrator with NaOH.

  • Workup: Similar to Protocol A.

Troubleshooting & Optimization

The following decision tree helps select the correct precursor based on observed failure modes.

OptimizationTree Problem Observed Issue Issue1 Product is Violet/Dark Problem->Issue1 Issue2 Low Yield (<40%) Problem->Issue2 Issue3 High Ash Content Problem->Issue3 Sol1 Incomplete Reduction. Switch to Isolated Sulfate or Increase Dithionite. Issue1->Sol1 Sol2 Oxidation of Triamine. Increase N2 Sparging or Speed up C3 Addition. Issue2->Sol2 Sol3 Salt Entrapment. Switch from Dithionite to Catalytic Hydrogenation. Issue3->Sol3

Caption: Troubleshooting logic for precursor selection and process adjustment.

References

  • Angier, R. B., et al. (1946). "Synthesis of a Compound Identical with the L. casei Factor Isolated from Liver." Science, 103(2683), 667–669. [Link]

  • Sletzinger, M., et al. (1960). "Synthesis of Folic Acid." United States Patent 2,956,057.
  • Weijlard, J., et al. (1951). "Preparation of 2,4,5-Triamino-6-hydroxypyrimidine." Journal of the American Chemical Society, 73(3), 1366–1367. [Link]

  • Hultquist, M. E. (1950). "Preparation of Pteridines." United States Patent 2,512,572.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can integrate our products into your workflows safely, effectively, and responsibly. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a vital intermediate in pharmaceutical development and biochemical research.[1] However, its handling and disposal demand a rigorous, scientifically-grounded approach to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is classified with specific hazards that dictate its handling.

Key Hazards:

  • Irritant: Causes skin, eye, and respiratory tract irritation.[2][3]

  • Potential for Harm: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Sensitization: May cause an allergic skin reaction (sensitization) upon re-exposure.[2]

  • Combustibility: As a fine powder, it has the potential to form an explosive dust cloud in the air.[2][3]

  • Hazardous Combustion Products: When burned, it can produce highly toxic gases, including nitrogen oxides (NOx) and sulphur oxides (SOx).[3][4]

These hazards necessitate the use of proper personal protective equipment (PPE) and engineering controls at all times, not just during experimentation but throughout the entire lifecycle of the chemical, including disposal.

Hazard CategorySpecific RiskImplication for Disposal
Health Hazards Skin/Eye Irritation (H315, H319)[3], Respiratory Irritation (H335)[3], Potential for sensitization[2]Requires full PPE during handling and disposal. Avoids generation of dust.
Physical Hazards Combustible dust with explosion potential[3]Prohibits disposal methods that could create dust clouds in the presence of an ignition source.
Environmental Not fully characterized, but should not enter drains or waterways[3][5]Prohibits sewer disposal. Mandates containment of spills and contaminated materials.

The Core Principle: Waste Segregation and Compliance

The foundational principle of chemical disposal is that chemical waste generators are responsible for the proper identification, labeling, and disposal of the waste they create .[6][7] Disposal procedures are not merely suggestions; they are governed by regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating specific local and state regulations, which may be more stringent than federal guidelines.[6][8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Phase 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6] All gloves used in handling should be considered contaminated and disposed of as such.[9]

  • Body Protection: A lab coat is mandatory. For larger quantities or when generating dust is possible, consider a disposable gown.[9]

  • Respiratory Protection: If working outside a ventilated enclosure (like a fume hood) or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[5]

Phase 2: In-Lab Segregation and Containment

Proper disposal begins the moment the material is designated as waste.

Step 1: Designate a Waste Container.

  • Use a container that is chemically compatible, in good condition, and has a tightly sealing lid.[2][6]

  • The container must be clearly labeled as "Hazardous Waste."

Step 2: Collect the Waste.

  • Solid Waste: Collect dry, solid this compound waste in the designated container. This includes unused pure chemical and any disposable labware (e.g., weigh boats, contaminated gloves, paper towels) that is grossly contaminated.

  • Avoid Cross-Contamination: Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. In particular, keep it segregated from incompatible materials like strong oxidizing agents.[4]

Step 3: Seal and Store.

  • Keep the waste container tightly closed when not in use.[2][4]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[2][4] This storage location should be a designated satellite accumulation area approved by your EHS department.

Phase 3: Labeling for Disposal

Accurate labeling is critical for the safety of EHS personnel and for regulatory compliance.

  • Label Contents Clearly: The label must include the full chemical name: "this compound" (CAS No. 35011-47-3).[7] Do not use abbreviations.

  • List All Components: If it is a mixed waste, list all constituents and their approximate concentrations.[7]

  • Indicate Hazards: Mark the label with the appropriate hazard warnings (e.g., "Irritant," "Sensitizer").

Phase 4: Final Disposal via Authorized Channels

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3]

  • Contact EHS: Schedule a pickup with your institution's EHS department or licensed hazardous waste contractor.[7]

  • Preferred Disposal Method: The recommended final disposal method for this type of chemical is high-temperature incineration at a licensed industrial combustion plant.[3][10] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Emergency Procedure: Spill Management

Accidents happen. A clear, pre-defined response plan is crucial.

Step 1: Evacuate and Alert.

  • Clear the immediate area of all personnel. Alert colleagues and your supervisor.

Step 2: Don PPE.

  • Before attempting any cleanup, don the full PPE detailed in Phase 1.

Step 3: Contain the Spill.

  • Prevent the powder from spreading or becoming airborne. Do not use air hoses for cleaning.[5]

Step 4: Clean Up.

  • Carefully sweep or vacuum up the spilled material.[2][4][6] Use a vacuum with a HEPA filter if available.

  • Avoid any actions that generate dust.[2][5][6]

  • Place the collected material and all contaminated cleaning supplies (gloves, wipes, etc.) into a designated, sealable hazardous waste container.[2][5]

Step 5: Decontaminate.

  • Wash the spill area thoroughly with soap and water.

Step 6: Report.

  • Report the incident to your EHS office, regardless of the size of the spill.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the handling and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Final Disposal Start Waste Generated: This compound PPE Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) Start->PPE Always Start Here Assess Step 2: Assess Waste Type PPE->Assess Solid Unused Solid or Grossly Contaminated Labware Assess->Solid Routine Lab Waste Spill Spill Debris Assess->Spill Accidental Release Container Step 3: Place in a Labeled, Sealable Hazardous Waste Container Solid->Container Spill->Container Label Step 4: Ensure Label Includes: - Full Chemical Name & CAS No. - 'Hazardous Waste' Designation - All Constituents Container->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store EHS Step 6: Arrange Pickup by EHS or Licensed Contractor Store->EHS End Final Disposal: High-Temperature Incineration EHS->End

Caption: Decision workflow for safe disposal of this compound.

References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Acros Organics.
  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer.
  • Hazardous (Chemical) Waste Disposal Procedures. (n.d.). University of Miami.
  • This compound. (n.d.). Chem-Impex.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization.
  • Safety Data Sheet: this compound. (2020). Chemos GmbH & Co. KG.
  • Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • Safety Data Sheet: 4-Hydroxy-2,5,6-triaminopyrimidine sulphate. (2022). Apollo Scientific.
  • Safety Data Sheet. (2025). Fisher Scientific.

Sources

Personal protective equipment for handling 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Operational Safety Profile

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS: 35011-47-3 or 35607-20-6) presents a specific safety profile characterized by low acute toxicity but significant irritation and sensitization potential . As a sulfate salt of a poly-amino pyrimidine, it poses dual risks: inhalation of fine particulates (dust) and acidic corrosivity upon hydrolysis on mucous membranes.

While some Safety Data Sheets (SDS) classify it as non-hazardous under GHS criteria due to lack of acute lethality data, field experience dictates treating it as a Category 2 Irritant (H315, H319) and a Category 3 Respiratory Irritant (H335) . The primary operational directive is dust control and pH management during solubilization.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must first understand the mechanism of injury. This compound is not merely a passive powder; it is chemically reactive with biological tissue.

The Sulfate Moiety (Acidic Hydrolysis)

Upon contact with moisture (sweat, tears, lung surfactant), the sulfate group hydrolyzes, locally lowering pH. This causes immediate irritation to eyes and respiratory tracts.

  • Risk: Chemical burns to corneal epithelium; bronchospasm in asthmatics.

The Aminopyrimidine Core (Sensitization)

Substituted pyrimidines are structural analogs to nucleobases. While this specific compound is not a confirmed mutagen, similar aminopyrimidines are known skin sensitizers.

  • Risk: Allergic Contact Dermatitis (ACD) upon repeated exposure.

Physical Form (Micronized Dust)

As a crystalline solid, this salt is prone to static charging. It disperses easily into the breathing zone during weighing.

  • Risk: Deep lung deposition of acidic particulates.

Part 2: PPE Matrix & Engineering Controls

The following specifications are non-negotiable for GxP environments. Do not rely on generic "safety glasses and gloves."

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Primary Engineering Control Chemical Fume Hood Class II, Type A2 or B2. Rationale: Velocity must be maintained at 80–100 fpm. The primary defense against dust is containment, not the respirator.
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (dexterity). Outer: 5-8 mil Extended Cuff Nitrile. Rationale: While permeation is slow, the outer glove protects against powder accumulation. Change outer gloves immediately if contaminated to prevent transfer to shared surfaces (doorknobs, pipettes).
Eye Protection Chemical Splash Goggles ANSI Z87.1+ Impact/Splash rated. Rationale: Safety glasses are insufficient. Fine dust can bypass side shields. If the powder enters the eye, the sulfate hydrolysis causes rapid stinging and potential corneal scratching.
Respiratory N95 or P100 NIOSH-approved. Rationale: Required only if weighing outside a fume hood (not recommended) or during spill cleanup. In a functioning hood, respiratory protection is redundant but acceptable for comfort.
Body Protection Lab Coat (High Neck) Poly-cotton blend or Tyvek. Rationale: Ensure the collar is snapped closed. Dust settles on the clavicle/neck area, leading to contact dermatitis under the collar.

Part 3: Operational Workflow (The "How-To")

Safety is a process, not a product. Follow this logic flow to minimize exposure during the most critical phase: Solubilization .

The "Static-Free" Weighing Protocol
  • Equilibration: Bring the container to the balance area. Place an ionizing bar or use an anti-static gun on the weighing boat before dispensing. This prevents the powder from "jumping" due to static repulsion.

  • Transfer: Use a stainless steel spatula (never plastic, which generates static).

  • Solubilization: This sulfate salt has poor water solubility.[1] It often requires heating or pH adjustment.

    • Critical Step: Add the solid to the solvent, never solvent to solid, to prevent "puffing" of dust.

    • Exotherm Alert: If dissolving in basic solution (to neutralize the sulfate), expect a mild exotherm.

Visualizing the Safe Handling Lifecycle

SafeHandling cluster_controls Critical Control Points Storage Storage (Dry, Ambient, Tightly Sealed) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transport in Secondary Container Reaction Solubilization (Add Solid to Liquid) Weighing->Reaction Slow Addition Avoid Dust Cleanup Decontamination (Wet Wipe Method) Weighing->Cleanup Spill Management Reaction->Cleanup Post-Process Disposal Disposal (Incineration) Cleanup->Disposal Solid/Liquid Waste

Figure 1: Operational workflow emphasizing the containment of dust during the critical weighing and solubilization phases.

Part 4: Emergency Response & Disposal

Accidental Exposure[2]
  • Eye Contact: Do NOT rub. The crystals are abrasive. Flush immediately with saline or water for 15 minutes. The sulfate will lower the pH of the eye fluid; continuous irrigation is vital to restore neutrality.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol-based sanitizers immediately, as they may enhance penetration of the organic base.

  • Inhalation: Move to fresh air. If wheezing occurs (sulfate irritation), seek medical attention.

Spill Management
  • Dry Spills: Do not dry sweep. This generates dust.[3]

    • Protocol: Cover the spill with a paper towel dampened with water (or a weak bicarbonate solution to neutralize acidity). Scoop up the wet mass.[4]

  • Wet Spills: Absorb with inert material (vermiculite/sand).

Disposal Strategy

Although this compound is not typically RCRA P-listed or U-listed, it should be treated as Hazardous Chemical Waste .

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Irritant."

  • Liquid Waste: If dissolved in organic solvents, dispose of in "Organic Solvents" stream. If in aqueous acid/base, neutralize or dispose of in "Aqueous Waste" stream.

  • Destruction: Incineration is the preferred method for organic sulfate salts to ensure complete destruction of the pyrimidine ring.

References

  • PubChem. (n.d.). Compound Summary: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.